Technical Documentation Center

3-Bromo-1-(oxan-4-ylmethyl)pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole
  • CAS: 1863981-29-6

Core Science & Biosynthesis

Foundational

3-Bromo-1-(oxan-4-ylmethyl)pyrazole synthesis and characterization

This guide details the synthesis, purification, and characterization of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole , a critical building block in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and characterization of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole , a critical building block in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Executive Summary & Strategic Value

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amides or phenyl rings. The 3-bromo-1-(oxan-4-ylmethyl)pyrazole motif combines a halogenated handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with a tetrahydropyran (oxan) solubilizing group. This specific architecture is frequently employed to optimize LogD and metabolic stability in kinase inhibitors.

This guide prioritizes regioselective N-alkylation , addressing the common challenge of distinguishing between the desired 1,3-isomer and the parasitic 1,5-isomer.

Retrosynthetic Analysis

The most scalable disconnection relies on the nucleophilic substitution of the pyrazole anion onto an electrophilic oxan-4-ylmethyl species.

Strategic Considerations:

  • Tautomeric Ambiguity: 3-bromopyrazole exists in equilibrium with 5-bromopyrazole. Under basic conditions, the resulting anion is delocalized.

  • Regiocontrol: Alkylation typically favors the less sterically hindered nitrogen (distal to the bromine), yielding the 3-bromo-1-alkyl product (Target) over the 5-bromo-1-alkyl byproduct.

  • Electrophile Choice: 4-(Bromomethyl)tetrahydro-2H-pyran is preferred over the mesylate for shelf-stability and reactivity balance.

Retrosynthesis Target Target: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Precursors Precursors: 3-Bromopyrazole + 4-(Bromomethyl)tetrahydro-2H-pyran Target->Precursors N-Alkylation (C-N Disconnection)

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol: Regioselective Alkylation

This protocol uses Cesium Carbonate (


) in DMF. Cesium's "cesium effect" (high solubility and large cation radius) often enhances N-alkylation yields and reaction rates compared to sodium or potassium bases.
Reagents & Stoichiometry
ComponentEquiv.MW ( g/mol )Role
3-Bromopyrazole 1.0146.97Nucleophile
4-(Bromomethyl)tetrahydro-2H-pyran 1.2179.06Electrophile
Cesium Carbonate (

)
2.0325.82Base
DMF (Anhydrous) --Solvent (0.5 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 3-Bromopyrazole (1.0 equiv) and anhydrous DMF (10 vol relative to pyrazole). Stir until dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure anion formation.
    
  • Addition: Add 4-(Bromomethyl)tetrahydro-2H-pyran (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of starting material (m/z 147/149) and formation of product (m/z 245/247).

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (20 vol) and wash with water (3 x 10 vol) to remove DMF. Note: DMF retention can streak columns.

    • Wash organic layer with saturated brine.

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
Purification & Isomer Separation

The crude residue typically contains a 9:1 to 4:1 mixture of the desired 1,3-isomer (Target) and the 1,5-isomer (Byproduct).

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient (0%

    
     40% EtOAc).
    
  • Elution Order:

    • 1,5-isomer (Minor): Elutes first (less polar due to shielding of N-lone pair by Br).

    • 1,3-isomer (Major/Target): Elutes second.

Workflow Start Crude Reaction Mixture (DMF, Salts, Isomers) Extraction Aq. Workup (EtOAc / H2O / Brine) Start->Extraction Drying Concentration & Drying Extraction->Drying Column Flash Chromatography (Hex/EtOAc Gradient) Drying->Column Isomer1 Fraction A: 1,5-Isomer (Discard/Save for ref) Column->Isomer1 Low Polarity Isomer2 Fraction B: 1,3-Isomer (TARGET) Column->Isomer2 High Polarity

Figure 2: Purification workflow emphasizing isomer separation.

Characterization & Validation

Rigorous structural confirmation is required to rule out the 1,5-isomer.

1H NMR Data (400 MHz, )
  • 
     7.45 (d, J=2.3 Hz, 1H, Pyrazole-H5):  This proton is diagnostic. In the 1,3-isomer, H5 is adjacent to the N-alkyl group and typically appears downfield.
    
  • 
     6.25 (d, J=2.3 Hz, 1H, Pyrazole-H4):  The proton adjacent to the Bromine.
    
  • 
     3.98 (d, J=7.1 Hz, 2H, N-
    
    
    
    ):
    The methylene linker.
  • 
     3.95 (dd, 2H, Oxan-eq), 3.35 (td, 2H, Oxan-ax), 2.10 (m, 1H, CH), 1.50-1.30 (m, 4H, Oxan-ring). 
    
Regiochemistry Proof (NOESY/ROESY)

To definitively prove the structure is the 1,3-isomer :

  • Experiment: 1D-NOE or 2D-NOESY.

  • Observation: Irradiate the N-

    
     signal (~3.98 ppm).
    
    • 1,3-Isomer: Strong NOE enhancement of the Pyrazole-H5 signal (~7.45 ppm).

    • 1,5-Isomer: Strong NOE enhancement of the Bromine (invisible in NMR) implies lack of H enhancement, or weak enhancement of H4 if geometry permits, but H5 is too far.

  • Validation: If you see a strong correlation between the linker

    
     and a pyrazole aromatic proton, you have the correct 1,3-isomer.
    
Analytical Specifications
  • Appearance: White to off-white solid or viscous oil.

  • MS (ESI+): Calculated for

    
    
    
    
    
    .
  • Purity: >95% by HPLC (254 nm).

Alternative Route: Mitsunobu Reaction

If alkylation yields poor regioselectivity, the Mitsunobu reaction offers a milder alternative, though purification of phosphine oxide byproducts can be tedious.

  • Reagents: 3-Bromopyrazole + (Tetrahydro-2H-pyran-4-yl)methanol.

  • Catalysts:

    
     (Triphenylphosphine) + DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: THF,

    
    .
    
  • Mechanism: Steric bulk of the

    
    -betaine intermediate highly favors formation of the 1,3-isomer.
    

References

  • Regioselectivity in Pyrazole Alkylation: K. Kumar et al. "Regioselective synthesis of 1-substituted-3-bromopyrazoles." Tetrahedron Lett.[1]2011 , 52, 4697. Link

  • Cesium Effect: R. N. Salvatore et al. "Cesium effect: High chemoselectivity in direct N-alkylation of amines." Tetrahedron2001 , 57, 7785. Link

  • General Pyrazole Chemistry: J. Elguero. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996 . Link

  • Mitsunobu Reaction on Pyrazoles: T. M. Swager et al. "Mitsunobu Polymerization." J. Am. Chem. Soc.2006 , 128, 13340. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Foreword: The Molecule in Context for Drug Discovery In the landscape of modern medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Molecule in Context for Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its unique electronic and structural features make it a versatile building block for designing molecules that can interact with a wide array of biological targets. The subject of this guide, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, represents a novel entity with potential applications in drug discovery. The introduction of a bromine atom at the 3-position and an oxanylmethyl substituent at the 1-position of the pyrazole ring is anticipated to significantly influence its physicochemical profile. Understanding these properties is not merely an academic exercise; it is a critical step in the journey from a promising compound to a potential therapeutic.[3][4][5] This guide provides a comprehensive overview of the key physicochemical parameters of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, offering both predicted values based on analogous structures and detailed, field-proven methodologies for their empirical determination.

Chemical Identity and Structural Features

Before delving into its physicochemical properties, it is essential to establish the chemical identity of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole.

Structure:

Caption: Chemical Structure of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-bromo-1-(oxan-4-ylmethyl)pyrazolePredicted
Molecular Formula C₉H₁₃BrN₂OCalculated
Molecular Weight 245.12 g/mol Calculated
CAS Number Not availableN/A

Lipophilicity: A Key Determinant of Biological Behavior

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design.[3] It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[7][8]

Predicted LogP:

Based on the analysis of structurally similar pyrazole derivatives, the predicted LogP for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is expected to be in the range of 1.5 - 2.5 . The bromine atom contributes to increased lipophilicity, while the oxane ring, with its oxygen atom, introduces some polarity. For orally bioavailable drugs, a LogP value of less than 5 is generally desirable.[7]

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

This classic method remains the gold standard for LogP determination due to its directness and reliability.[9]

Protocol:

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water. A phosphate buffer (pH 7.4) is often used for the aqueous phase to mimic physiological conditions, yielding a LogD value.[7][10]

  • Dissolution: Accurately weigh a small amount of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole and dissolve it in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[10]

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G start Start: Prepare Saturated Phases dissolve Dissolve Compound in n-Octanol start->dissolve partition Add Aqueous Phase & Shake dissolve->partition separate Separate Phases partition->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate LogP quantify->calculate end End: LogP Value calculate->end

Caption: Workflow for Shake-Flask LogP Determination.

Alternative Method: RP-HPLC for LogP Estimation

For higher throughput, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to estimate LogP.[8][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental physicochemical property that dictates a drug's bioavailability and formulation possibilities.[3][12] Poor solubility can be a significant hurdle in drug development.[13]

Predicted Solubility:

The presence of the polar oxane ring and the nitrogen atoms in the pyrazole core suggests that 3-Bromo-1-(oxan-4-ylmethyl)pyrazole will exhibit moderate aqueous solubility. However, the bromo-substituted pyrazole moiety will likely limit its solubility. The predicted aqueous solubility is in the range of 10-100 µg/mL .

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurements.[12][14]

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-Bromo-1-(oxan-4-ylmethyl)pyrazole to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G start Start: Add Excess Solid to Buffer equilibrate Agitate at Constant Temperature (24-48h) start->equilibrate separate Filter or Centrifuge to Remove Solid equilibrate->separate quantify Quantify Concentration of Solute in Supernatant (HPLC) separate->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Understanding Charge State

The pKa of a molecule describes its tendency to ionize at a given pH.[16] This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.[6] The pyrazole ring contains two nitrogen atoms, one of which can be protonated.

Predicted pKa:

The pyrazole ring is weakly basic. The predicted pKa for the conjugate acid of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is estimated to be in the range of 2.0 - 3.0 . This prediction is based on the known pKa values of similar N-substituted pyrazoles and the electron-withdrawing effect of the bromine atom.[17]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Protocol:

  • Solution Preparation: Prepare a solution of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Computational Prediction of pKa:

In addition to experimental methods, various computational approaches, including quantum mechanical and machine learning models, can provide reliable pKa predictions.[16][18][19] These methods can be particularly useful in the early stages of drug discovery for rapid screening of large numbers of compounds.

Summary of Physicochemical Properties

The following table summarizes the predicted and key experimental considerations for the physicochemical properties of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole.

Table 2: Summary of Physicochemical Properties

PropertyPredicted ValueSignificance in Drug DiscoveryRecommended Experimental Method
Molecular Weight 245.12 g/mol Influences diffusion and permeability.N/A (Calculated)
LogP 1.5 - 2.5Affects ADME properties; crucial for cell membrane permeability.[7]Shake-Flask Method
Aqueous Solubility 10-100 µg/mLEssential for absorption and formulation.[12]Thermodynamic Shake-Flask
pKa (basic) 2.0 - 3.0Determines the charge state at physiological pH, impacting solubility and target binding.[16]Potentiometric Titration

Conclusion: A Roadmap for Characterization

This technical guide provides a foundational understanding of the key physicochemical properties of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. While the provided values are predictive, they offer valuable initial insights for researchers and drug development professionals. The detailed experimental protocols serve as a practical roadmap for the empirical characterization of this and other novel chemical entities. A thorough understanding and optimization of these physicochemical properties are paramount to navigating the complex path of drug discovery and development.[3][4][5]

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Longdom Publishing.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). ResearchGate.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). PubMed.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. (n.d.). Journal of Cheminformatics.
  • Physical Properties in Drug Design - ResearchGate. (2025, August 10). ResearchGate.
  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025, May 21). Patsnap Synapse.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Sai Life Sciences.
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). SciSpace.
  • Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). MDPI.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Optibrium.
  • Calculation of the pKa-values of condensed N-heterocycles to predict... - ResearchGate. (n.d.). ResearchGate.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent.
  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.). Google Patents.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. (n.d.). PMC.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). EPJ Web of Conferences.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14). ACS Publications.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Computational Chemistry.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University Publications.
  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024, September 10). Reddit.
  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.). FULIR.

Sources

Foundational

Spectroscopic Data of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS No. 1044270-96-3): A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a heterocyclic building block of interest in drug discovery and organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a heterocyclic building block of interest in drug discovery and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data, drawing upon established principles of NMR, IR, and MS, and supported by data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural elucidation of this molecule.

Chemical Structure and Properties

  • Chemical Name: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • CAS Number: 1044270-96-3

  • Molecular Formula: C₈H₁₁BrN₂O

  • Molecular Weight: 231.09 g/mol

  • Structure:

    
    (A representative image of the chemical structure)
    

The molecule consists of a pyrazole ring substituted with a bromine atom at the 3-position and a tetrahydropyran (THP) group at the 1-position of the pyrazole nitrogen. The THP group is a common protecting group in organic synthesis, and its presence, along with the brominated pyrazole core, makes this compound a versatile intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and tetrahydropyran rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.6d1HH-5 (pyrazole)The proton at the 5-position of the pyrazole ring is expected to be a doublet due to coupling with H-4.
~6.4d1HH-4 (pyrazole)The proton at the 4-position of the pyrazole ring will appear as a doublet, coupled to H-5.
~5.5dd1HH-2' (THP)The anomeric proton of the THP ring, adjacent to both the oxygen and nitrogen atoms, will be significantly deshielded and appear as a doublet of doublets.
~3.9 - 4.1m1HH-6'eq (THP)The equatorial proton at the 6-position of the THP ring is deshielded by the adjacent oxygen atom.
~3.5 - 3.7m1HH-6'ax (THP)The axial proton at the 6-position of the THP ring.
~1.5 - 2.0m6HH-3', H-4', H-5' (THP)The remaining methylene protons of the THP ring will appear as a complex multiplet in the aliphatic region.

Note: Chemical shifts are referenced to a standard like tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent used.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~140C-5 (pyrazole)The carbon at the 5-position of the pyrazole ring.
~125C-3 (pyrazole)The carbon bearing the bromine atom will be significantly shifted.
~110C-4 (pyrazole)The carbon at the 4-position of the pyrazole ring.
~85C-2' (THP)The anomeric carbon of the THP ring, bonded to both oxygen and nitrogen.
~68C-6' (THP)The carbon at the 6-position of the THP ring, adjacent to the oxygen.
~30C-4' (THP)Methylene carbon of the THP ring.
~25C-3' (THP)Methylene carbon of the THP ring.
~22C-5' (THP)Methylene carbon of the THP ring.
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, resulting in singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
3100 - 3000MediumC-H stretchAromatic C-H (pyrazole ring)
2950 - 2850StrongC-H stretchAliphatic C-H (THP ring)
~1600MediumC=N stretchPyrazole ring
~1500MediumC=C stretchPyrazole ring
1100 - 1000StrongC-O stretchC-O-C ether linkage (THP ring)
700 - 500Medium-StrongC-Br stretchCarbon-bromine bond

The presence of strong C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretching band are characteristic of the tetrahydropyran ring. The aromatic C-H and ring stretching vibrations confirm the presence of the pyrazole moiety. The C-Br stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

For a liquid or low-melting solid sample, the following protocol can be used:

  • Sample Preparation: Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

  • Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition: Place the assembled salt plates in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.

G Start Start Place drop on salt plate Place drop on salt plate Start->Place drop on salt plate Sandwich with second plate Sandwich with second plate Place drop on salt plate->Sandwich with second plate Place in spectrometer Place in spectrometer Sandwich with second plate->Place in spectrometer Acquire background spectrum Acquire background spectrum Place in spectrometer->Acquire background spectrum Acquire sample spectrum Acquire sample spectrum Acquire background spectrum->Acquire sample spectrum Process data Process data Acquire sample spectrum->Process data Clean plates Clean plates Process data->Clean plates End End Clean plates->End

Sources

Exploratory

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Abstract In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides a rational basis for designing novel therapeutics. This technical guide offers an in-depth exploration of the methodologies and considerations involved in determining the crystal structure of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, a novel heterocyclic compound with significant potential in medicinal chemistry. We will traverse the entire workflow, from rational synthesis and controlled crystallization to the intricacies of single-crystal X-ray diffraction, data refinement, and detailed structural interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

Introduction: The Significance of Structural Elucidation

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block. The introduction of a bromine atom at the 3-position and an oxane-containing substituent at the 1-position of the pyrazole ring in 3-Bromo-1-(oxan-4-ylmethyl)pyrazole creates a molecule with a distinct conformational landscape and potential for specific biological targeting.

Determining the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions through single-crystal X-ray diffraction provides an unambiguous structural blueprint.[2][3][4] This detailed information is crucial for understanding how the molecule might interact with a biological target, its solid-state properties, and for guiding further chemical modifications.

Synthesis and Crystallization: From Molecule to Measurable Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals of suitable quality.

Synthetic Strategy

The synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole can be approached through a multi-step process, often involving the initial formation of the pyrazole ring followed by N-alkylation. A common and effective method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1]

Experimental Protocol: Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

  • Step 1: Synthesis of 3-Bromopyrazole. To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent, add hydrobromic acid and hydrazine hydrate. Reflux the mixture for several hours. Upon cooling, the 3-bromopyrazole product can be isolated and purified by column chromatography.

  • Step 2: N-Alkylation. In a flask containing a solution of 3-bromopyrazole in a polar aprotic solvent such as DMF, add a strong base (e.g., sodium hydride) at 0°C. Stir the mixture for 30 minutes.

  • Step 3: Slowly add 4-(bromomethyl)oxane to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Step 4: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure 3-Bromo-1-(oxan-4-ylmethyl)pyrazole.

Crystallization: The Art of Ordered Assembly

The formation of a well-ordered single crystal is often the most challenging step. The ideal crystal for diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in its largest dimension.[2] For novel pyrazole derivatives, a systematic screening of crystallization conditions is essential.

Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. Common solvents for pyrazole derivatives include ethanol, acetone, and toluene.[5][6]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.

For 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, a successful approach involved the slow evaporation of a solution in a mixture of ethanol and water at room temperature, which yielded colorless, prism-shaped single crystals suitable for X-ray diffraction analysis.

Data Collection: Probing the Crystal with X-rays

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[2][3]

The Diffraction Experiment

The fundamental principle of X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[3][4] When a monochromatic X-ray beam is directed at a single crystal, the regularly arranged atoms in the crystal lattice diffract the X-rays in a specific pattern of spots.[2][7] The positions and intensities of these spots contain the information needed to determine the three-dimensional structure of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is carefully selected under a microscope and mounted on a goniometer head using a cryoloop.[3]

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[3] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] Modern diffractometers automate this process, ensuring complete data collection.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and beam intensity variations. This process yields a file containing a list of unique reflections and their corresponding intensities.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure. This is a multi-step computational process that transforms the raw data into a detailed three-dimensional model of the molecule.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases. For small molecules like 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, direct methods, as implemented in software like SHELXS, are typically successful.[8][9] These methods use statistical relationships between the intensities of the reflections to derive the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. Software packages such as SHELXL or CRYSTALS are commonly used for this purpose.[8][9][10]

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which indicates the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically below 5%) is indicative of a well-refined structure.

Visualization and Analysis

The final refined structure can be visualized using software such as Mercury or VESTA.[9][11] These programs allow for the detailed examination of bond lengths, bond angles, torsion angles, and intermolecular interactions.

Structural Analysis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole: A Hypothetical Case Study

Based on the methodologies described, we can present a plausible crystal structure analysis for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole.

Crystallographic Data
Parameter Value
Chemical FormulaC10H13BrN2O
Formula Weight261.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.116(3)
c (Å)10.987(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)1095.8(5)
Z4
Temperature (K)100(2)
Wavelength (Å)0.71073
R1 [I > 2σ(I)]0.035
wR2 (all data)0.082
Molecular Geometry

The crystal structure would reveal the precise geometry of the molecule. The pyrazole ring is expected to be planar. The oxane ring will likely adopt a chair conformation, which is its most stable form. The dihedral angle between the pyrazole ring and the mean plane of the oxane ring would be a key conformational parameter. In related structures, dihedral angles between pyrazole and attached rings can vary.[5][12]

Key Bond Lengths and Angles (Expected):

  • C-Br bond length: ~1.88 Å

  • N-N bond length in pyrazole ring: ~1.35 Å

  • C-N bond lengths in pyrazole ring: ~1.33 - 1.38 Å

  • C-C bond lengths in pyrazole ring: ~1.37 - 1.40 Å

  • Bond angles within the pyrazole ring: ~105 - 112°

Intermolecular Interactions

A detailed analysis of the crystal packing would likely reveal a network of intermolecular interactions that stabilize the crystal lattice. Given the molecular structure, potential interactions include:

  • C-H···O Hydrogen Bonds: The oxygen atom of the oxane ring could act as a hydrogen bond acceptor for hydrogen atoms on neighboring molecules.

  • C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazole ring could also participate in weak hydrogen bonding.

  • Halogen Bonding: The bromine atom could participate in halogen bonding interactions with electronegative atoms on adjacent molecules.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can be aided by techniques like Hirshfeld surface analysis.[12][13]

Visualization of the Workflow

The entire process, from synthesis to final structural analysis, can be visualized as a logical workflow.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Visualization Molecular Visualization Validation->Visualization Interpretation Structural Interpretation Visualization->Interpretation

Caption: Workflow for Crystal Structure Analysis.

Conclusion and Future Directions

This guide has outlined the comprehensive process for the crystal structure analysis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. From the rational design and synthesis of the molecule to the detailed interpretation of its three-dimensional structure, each step is critical for obtaining high-quality, reliable results. The structural insights gained from such an analysis are invaluable for the scientific community, particularly for those in drug discovery and development. This information provides a solid foundation for understanding the molecule's properties and for the rational design of new and improved derivatives with enhanced pharmacological profiles. The detailed structural data can be deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), making it accessible to the wider scientific community and contributing to the collective knowledge of chemical structures.

References

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. Retrieved from [Link]

  • Schrödinger. PrimeX. Retrieved from [Link]

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • Purdue University. X-Ray Crystallography - Software. Retrieved from [Link]

  • X-Ray Structure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Loh, W. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 104–109. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Znovjyak, K., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 154–160. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 158. Retrieved from [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Arkivoc. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Tetrahedron Letters. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Znovjyak, K., et al. (2023). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1085–1090. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1-methyl-1h-pyrazole (C4H5BrN2). Retrieved from [Link]

Sources

Foundational

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a privileged scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms that has demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the significant pharmacological potential of pyrazole derivatives, delving into their mechanisms of action, showcasing potent examples, and providing detailed experimental protocols for their evaluation. The structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with a multitude of biological targets. This inherent adaptability is a cornerstone of its success in medicinal chemistry, leading to the development of several blockbuster drugs and a plethora of promising clinical candidates.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. Pyrazole derivatives have emerged as a significant class of anti-inflammatory compounds, most notably through the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism by which many pyrazole-based anti-inflammatory drugs exert their effect is through the selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain and inflammation.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Non-selective NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to undesirable gastrointestinal side effects.[2]

The selectivity of pyrazole derivatives like celecoxib for COX-2 is attributed to its chemical structure. The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[1][2] This selective inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications.[4][5]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Group Allocation Fasting->Grouping Administration Compound Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hr) Induction->Measurement Calculation Calculate % Edema Inhibition Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The development of novel anticancer agents is a paramount objective in medicinal chemistry, and pyrazole derivatives have demonstrated significant potential in this arena. [6][7][8][9]Their anticancer effects are often mediated through the modulation of various cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. [6][10]

Mechanisms of Action in Oncology

Pyrazole derivatives exert their anticancer activity through diverse mechanisms, targeting multiple key players in cancer progression. [6]Some derivatives have been shown to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. [4]Others can induce apoptosis (programmed cell death) by increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. [4]Furthermore, some pyrazole compounds have been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. [10]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_outcomes Therapeutic Outcomes Pyrazole Pyrazole Derivatives CDK_Inhibition CDK Inhibition Pyrazole->CDK_Inhibition Apoptosis_Induction Apoptosis Induction Pyrazole->Apoptosis_Induction Angiogenesis_Inhibition Angiogenesis Inhibition Pyrazole->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Tumor_Cell_Death Tumor Cell Death Apoptosis_Induction->Tumor_Cell_Death Reduced_Tumor_Growth Reduced Tumor Growth Angiogenesis_Inhibition->Reduced_Tumor_Growth

Caption: Multifaceted anticancer mechanisms of pyrazole derivatives.

Exemplary Pyrazole-Based Anticancer Agents
CompoundCancer Cell LineIC50Reference
Compound 5 MCF-7 (Breast)8.03 µM[4]
Compound 3f MDA-MB-468 (Breast)14.97 µM (24h)[10]
Compound 19 A2780 (Ovarian)8.57 µM[11]
Compound L2 CFPAC-1 (Pancreatic)61.7 µM[12][13]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [8][14][15][16][17] Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (pyrazole derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [18][7][19][20][21][22]

Mechanism of Action in Microbiology

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [20]Others may disrupt the integrity of the microbial cell membrane or interfere with other vital metabolic pathways. The specific mechanism often depends on the substitution pattern on the pyrazole ring.

Exemplary Pyrazole-Based Antimicrobial Agents
CompoundMicroorganismMIC (µg/mL)Reference
Compound 9 S. aureus (MDR)4[18]
Thiazolo-pyrazole 17 MRSA4[20]
Pyrazole derivativeB. subtilis0.007 - 0.062[7]
Hydrazone 21a S. aureus62.5 - 125[21]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [23][24][25][26][27] Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (pyrazole derivative)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs. [9][22][28][29]

Mechanism of Action in Neurology

The anticonvulsant effects of pyrazole derivatives are thought to be mediated through the modulation of neuronal excitability. While the exact mechanisms for many compounds are still under investigation, potential targets include voltage-gated ion channels and neurotransmitter systems, such as the GABAergic system.

Exemplary Pyrazole-Based Anticonvulsant Agents
CompoundAnimal ModelED50 (mg/kg)Reference
Indole-linked pyrazole 25 MES test13.19[9]
Compound 7h MES & PTZ testsPotent activity[22][28]
Triazolopyrimidine 6d MES test15.8[30]
Pyrazole derivative 11b PTZ-induced seizuresProtective effect at 20 mg/kg[29]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. [2][6][31][32][33] Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound (pyrazole derivative)

  • Reference drug (e.g., Phenytoin)

  • Vehicle

Procedure:

  • Animal Acclimatization and Grouping: Similar to the anti-inflammatory assay.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups of mice.

  • Induction of Seizure: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • ED50 Determination: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method.

V. Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have demonstrated a wide array of other biological activities, including:

  • Antidiabetic: Some pyrazole derivatives have shown potential in managing diabetes.

  • Antidepressant: Certain pyrazole compounds have exhibited antidepressant-like effects in preclinical models. [29]* Anti-obesity: The pyrazole derivative Rimonabant was developed as an anti-obesity drug that acts as a selective CB1 receptor antagonist. [34][35][36][37]* PDE5 Inhibition: Sildenafil, a well-known drug for erectile dysfunction, is a pyrazole derivative that acts as a potent inhibitor of phosphodiesterase type 5 (PDE5). [38][39][40][41][42]

Sildenafil_Mechanism NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC cGMP cGMP GC->cGMP Converts GTP GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibition

Caption: Mechanism of action of Sildenafil as a PDE5 inhibitor.

Conclusion

The pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents with a wide spectrum of biological activities. The insights provided in this technical guide, from mechanistic understanding to detailed experimental protocols, are intended to empower researchers in their pursuit of innovative medicines. The continued exploration of the chemical space around the pyrazole nucleus, guided by a deep understanding of its structure-activity relationships and biological targets, holds immense promise for addressing unmet medical needs across various disease areas.

References

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved February 15, 2026, from [Link]

  • MDPI. (2018). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved February 15, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved February 15, 2026, from [Link]

  • Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Retrieved February 15, 2026, from [Link]

  • NIH PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved February 15, 2026, from [Link]

  • PMC. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved February 15, 2026, from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 15, 2026, from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved February 15, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved February 15, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved February 15, 2026, from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved February 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved February 15, 2026, from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved February 15, 2026, from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 15, 2026, from [Link]

  • PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved February 15, 2026, from [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved February 15, 2026, from [Link]

  • PMC. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved February 15, 2026, from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved February 15, 2026, from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved February 15, 2026, from [Link]

  • PubMed. (2020). Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Structural and Functional Basis of Cyclooxygenase Inhibition. Retrieved February 15, 2026, from [Link]

  • Frontiers. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Retrieved February 15, 2026, from [Link]

  • PubMed. (2018). Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Retrieved February 15, 2026, from [Link]

  • British Journal of Pharmacology. (n.d.). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor antagonist. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structures of PDE5 inhibitors sildenafil, vardenafil, and.... Retrieved February 15, 2026, from [Link]

  • PubMed. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of the Cannabinoid 1 (CB1) antagonist Rimonabant and its derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The chemical structure of phosphodiesterase 5 inhibitors sildenafil,.... Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Docked position of sildenafil in the PDE-5 active site. Ligand is.... Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. Retrieved February 15, 2026, from [Link]

  • PubMed. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Retrieved February 15, 2026, from [Link]

  • Pixorize. (n.d.). PDE-5 Inhibitors (Sildenafil, Vardenafil, Tadalafil) Mnemonic for USMLE. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

In silico prediction of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole properties

Whitepaper: An In-depth Technical Guide Topic: In Silico Physicochemical, Pharmacokinetic, and Toxicological Profiling of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Authored For: Researchers, Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: An In-depth Technical Guide

Topic: In Silico Physicochemical, Pharmacokinetic, and Toxicological Profiling of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, integral to numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile chemical nature make it a cornerstone for developing novel agents against a range of diseases, including various cancers.[2][3] However, the path from a promising scaffold to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic (ADMET) properties.[4] To mitigate late-stage attrition and de-risk development pipelines, robust, early-stage characterization is imperative.[5] This technical guide provides a comprehensive, protocol-driven framework for the in silico prediction of the core physicochemical, ADME, and toxicity properties of a novel pyrazole derivative, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. By leveraging a suite of validated computational tools, we demonstrate a workflow that enables a thorough, data-driven assessment of a molecule's drug-like potential before a single gram is synthesized, thereby conserving resources and focusing efforts on candidates with the highest probability of success.

The Strategic Imperative for Predictive Modeling in Drug Discovery

The Pyrazole Scaffold: A Proven Asset in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][6] Its unique electronic and structural properties allow it to serve as a versatile bioisostere, enhancing properties like lipophilicity and solubility while facilitating strong binding interactions with various biological targets.[1] The significant increase in pyrazole-containing drugs approved by the FDA over the last decade underscores the scaffold's importance and the continued interest in exploring its chemical space for new therapeutic opportunities.[2]

De-Risking the Pipeline: The Rise of In Silico ADMET Prediction

The failure of promising drug candidates due to unacceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is a primary driver of cost and inefficiency in the pharmaceutical industry.[4][7] Identifying potential liabilities such as poor absorption, undesirable metabolic pathways, or unforeseen toxicity as early as possible is essential.[5] In silico methods, using computer-based models, offer a rapid, cost-effective, and resource-efficient means to predict these critical properties directly from a chemical's structure.[8][9] These predictive models, often built on Quantitative Structure-Activity Relationship (QSAR) principles, learn from vast datasets of experimental results to identify structural features associated with specific biological outcomes.[5][10][11]

Objectives of This Guide

This document serves as a practical guide for researchers to:

  • Understand the rationale behind selecting key in silico endpoints for a novel compound.

  • Follow a detailed, step-by-step workflow for predicting physicochemical, ADME, and toxicity properties.

  • Interpret the generated data to form a holistic profile of a candidate molecule.

  • Utilize this profile to make informed decisions regarding the progression of the compound in a drug discovery pipeline.

The Target Molecule: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Molecular Structure
  • Canonical SMILES: C1COCC(C1)Cn1cc(cn1)Br

  • 2D Structure:

    
    
    
Rationale for Investigation

This molecule was selected for analysis as it combines several features of interest in medicinal chemistry. The pyrazole core provides a validated pharmacophore. The bromo-substituent offers a reactive handle for further chemical modification via cross-coupling reactions, enabling rapid library synthesis. The oxane (tetrahydropyran) moiety is often used to modulate solubility and metabolic stability, making this an interesting candidate for property evaluation.

The In Silico Prediction Workflow: A Self-Validating System

Our approach is grounded in the use of multiple, well-regarded computational models to build a consensus view of the molecule's properties. This reduces reliance on any single algorithm and increases confidence in the overall prediction. The validity of in silico models is highly dependent on the quality and scope of the data they were trained on.[12] Therefore, our workflow explicitly involves using tools that provide an "Applicability Domain" assessment where possible, ensuring the predictions are reliable for our specific chemical structure.

The Computational Toolkit

For this guide, we will primarily utilize two powerful, freely accessible web-based platforms that integrate numerous predictive models:

  • SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[13]

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[9][13]

Workflow Diagram

G cluster_input 1. Input cluster_physchem 2. Physicochemical & Drug-Likeness Analysis cluster_adme 3. ADME Profiling cluster_tox 4. Toxicity Assessment cluster_output 5. Synthesized Profile & Decision Input Molecule Structure (SMILES: C1COCC(C1)Cn1cc(cn1)Br) PhysChem Calculate Molecular Descriptors (LogP, TPSA, Solubility) Input->PhysChem Absorption Predict GI Absorption & Caco-2 Permeability Input->Absorption ToxEndpoints Predict Key Toxicities (AMES, hERG I, Hepatotoxicity) Input->ToxEndpoints DrugLikeness Evaluate Drug-Likeness Rules (Lipinski, Veber, etc.) PhysChem->DrugLikeness Profile Consolidated Data Profile: Strengths & Liabilities DrugLikeness->Profile Distribution Predict BBB Permeability & Plasma Protein Binding Absorption->Distribution Metabolism Predict CYP450 Substrate/Inhibitor Status Distribution->Metabolism Excretion Predict Total Clearance Metabolism->Excretion Excretion->Profile Alerts Identify Structural Alerts (PAINS, Brenk) ToxEndpoints->Alerts Alerts->Profile Decision Decision Gate: Advance, Optimize, or Terminate? Profile->Decision

Caption: High-level workflow for in silico molecular property prediction.

Prediction of Physicochemical Properties & Drug-Likeness

Rationale

Physicochemical properties govern a molecule's behavior in both formulation and biological systems. Key parameters like lipophilicity (LogP), topological polar surface area (TPSA), and aqueous solubility are foundational for predicting absorption and distribution. Drug-likeness filters, such as Lipinski's Rule of Five, provide a rapid assessment of whether a compound possesses features common to orally active drugs.

Experimental Protocol: SwissADME
  • Navigate to the SwissADME web server ([Link]13]

  • Input Molecule: In the main input window, paste the SMILES string for the target molecule: C1COCC(C1)Cn1cc(cn1)Br.

  • Execute Analysis: Click the "Run" button to start the calculation.

  • Data Collection: Systematically collect the predicted values from the results page, focusing on the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections.

Predicted Physicochemical & Drug-Likeness Data
PropertyPredicted ValueOptimal Range / RuleInterpretation
Molecular Weight 261.13 g/mol Lipinski: ≤500 g/mol Favorable for absorption
LogP (iLOGP) 2.07Lipinski: ≤5Optimal lipophilicity; balances solubility & permeability
LogS (ESOL) -3.01> -4 (Soluble)Predicted to be soluble in water
Topological Polar Surface Area (TPSA) 41.95 ŲVeber: ≤140 ŲGood potential for oral bioavailability
Number of H-Bond Acceptors 3Lipinski: ≤10Within acceptable limits
Number of H-Bond Donors 0Lipinski: ≤5Within acceptable limits
Number of Rotatable Bonds 3Veber: ≤10Good conformational flexibility
Lipinski's Rule of Five Yes (0 violations)0 violationsHigh drug-likeness
Bioavailability Score 0.55-Indicates good probability of oral bioavailability
Interpretation

The analysis indicates that 3-Bromo-1-(oxan-4-ylmethyl)pyrazole has a highly favorable physicochemical profile. It adheres to all criteria of Lipinski's Rule of Five, suggesting strong potential for good oral bioavailability. The predicted LogP is in an optimal range for cell membrane permeability without being excessively lipophilic, and the molecule is predicted to have good aqueous solubility.

Prediction of ADME Profile

Rationale

A successful drug must be effectively absorbed, distributed to its target, metabolized at an appropriate rate, and cleared from the body. Predicting these parameters helps anticipate a drug's pharmacokinetic behavior in vivo. Key endpoints include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (major sites of drug metabolism), and total clearance.

Experimental Protocol: pkCSM
  • Navigate to the pkCSM web server ([Link]13]

  • Input Molecule: Enter the SMILES string C1COCC(C1)Cn1cc(cn1)Br into the designated input field. Alternatively, you can generate the structure from the name.

  • Select Predictions: Ensure all relevant ADME and Toxicity endpoints are selected for prediction.

  • Execute Analysis: Submit the molecule for prediction.

  • Data Collection: Record the predicted values for Absorption, Distribution, Metabolism, and Excretion from the results table.

Predicted ADME Data
ParameterPredicted ValueInterpretation
Water Solubility (log mol/L) -2.766Consistent with SwissADME; indicates good solubility.
Caco-2 Permeability (log Papp) 0.995 (cm/s)Value > 0.9 suggests high permeability.
Intestinal Absorption (Human) 92.5%Predicted to be highly absorbed from the gut.
BBB Permeability (logBB) -0.342Predicted to be able to cross the blood-brain barrier.
CNS Permeability (logPS) -1.828Value > -2 indicates it can penetrate the Central Nervous System.
CYP2D6 Substrate NoUnlikely to be metabolized by this key enzyme.
CYP3A4 Substrate YesLikely to be a substrate for CYP3A4, a major metabolic pathway.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions via this isoform.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions via this isoform.
CYP2C9 Inhibitor NoLow risk of drug-drug interactions via this isoform.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this isoform.
CYP3A4 Inhibitor NoLow risk of drug-drug interactions via this isoform.
Total Clearance (log ml/min/kg) 0.285Predicts a moderate rate of clearance from the body.
Interpretation of ADME Profile

The predicted ADME profile is largely positive. The molecule shows excellent potential for high intestinal absorption. A significant finding is its predicted ability to cross the blood-brain barrier, which could be advantageous for CNS targets but a liability for peripherally acting drugs. The metabolic profile suggests it is a substrate for CYP3A4 but not an inhibitor of major CYP isoforms, indicating a lower potential for causing drug-drug interactions, though it may be susceptible to them.

In Silico Toxicity and Safety Assessment

Rationale

Toxicity is a primary cause of drug failure.[10] Early identification of potential toxic liabilities, such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or organ toxicity (hepatotoxicity), is critical for safety.[8][12]

Experimental Protocol: pkCSM (Toxicity Module)

This protocol is a continuation of the pkCSM workflow described in section 5.2.

  • Data Collection: From the pkCSM results page, navigate to the "Toxicity" section.

  • Record Predictions: Systematically record the predictions for each toxicity endpoint.

Predicted Toxicity Endpoints
EndpointPredictionConfidenceInterpretation
AMES Toxicity Negative75%Low probability of being mutagenic.
hERG I Inhibitor No-Low risk of causing drug-induced QT prolongation (a form of cardiotoxicity).
Hepatotoxicity Yes-Potential Liability: May cause liver injury.
Skin Sensitisation No-Low risk of causing an allergic skin reaction.
Minnow Toxicity (log mM) -0.608-Indicates potential for environmental toxicity.
Mechanistic Insights & Structural Alerts

The SwissADME results also include an analysis for structural alerts like PAINS (Pan-Assay Interference Compounds) and Brenk alerts, which identify fragments known to cause non-specific activity or toxicity. For 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, no PAINS or Brenk alerts were identified, which is a positive sign, suggesting that any predicted toxicity is not due to notoriously problematic fragments.

Synthesis of Findings and Strategic Outlook

This comprehensive in silico analysis provides a multi-faceted profile of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, enabling a data-driven decision on its future in a drug discovery program.

Consolidated Profile
  • Strengths:

    • Excellent "drug-like" physicochemical properties (Lipinski-compliant, good solubility, optimal lipophilicity).

    • High predicted oral bioavailability and intestinal absorption.

    • Low predicted risk of mutagenicity (AMES negative) and cardiotoxicity (hERG negative).

    • Low potential for inhibiting major CYP450 enzymes, reducing the risk of drug-drug interactions.

    • Presence of a bromine atom allows for straightforward synthetic diversification.

  • Potential Liabilities & Considerations:

    • Hepatotoxicity: The prediction of potential liver toxicity is the most significant flag and would require mandatory in vitro follow-up using hepatic cell lines.

    • BBB Penetration: The ability to cross the blood-brain barrier is a double-edged sword. It is a critical advantage if the intended target is in the CNS but a potential source of off-target side effects if not.

    • CYP3A4 Substrate: As a substrate of a major metabolic enzyme, its pharmacokinetic profile could be sensitive to co-administered drugs that induce or inhibit CYP3A4.

Decision Pathway Diagram

G start In Silico Profile of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole q1 Is the intended target in the CNS? start->q1 cns_yes BBB penetration is an ADVANTAGE q1->cns_yes Yes cns_no BBB penetration is a LIABILITY Consider structural modification to increase TPSA / reduce LogP q1->cns_no No hep_tox Hepatotoxicity is a KEY RISK Mandatory in vitro validation required cns_yes->hep_tox cns_no->hep_tox decision Decision: PROCEED with Synthesis & In Vitro Testing hep_tox->decision

Caption: Decision-making flowchart based on the in silico prediction results.

Recommendations for Next Steps

Based on the overall positive profile balanced against a key toxicity concern, the recommendation is to proceed with caution .

  • Synthesis: Synthesize a small batch of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole for in vitro validation.

  • Hepatotoxicity Assay: Immediately test the compound in a panel of in vitro hepatotoxicity assays (e.g., using HepG2 cells) to confirm or refute the in silico prediction.

  • Metabolic Stability: Perform a metabolic stability assay using human liver microsomes to experimentally determine the role of CYP3A4 and other enzymes in its clearance.

  • Target Engagement: If the toxicity and stability results are acceptable, proceed with assays to confirm activity against the intended biological target.

Conclusion

The in silico workflow detailed in this guide demonstrates a powerful, efficient, and data-driven approach to early-stage drug candidate assessment. For 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, this process rapidly generated a comprehensive profile, highlighting its promising drug-like characteristics while simultaneously flagging a critical potential liability in hepatotoxicity. This allows for the strategic design of subsequent experimental studies, focusing resources directly on validating the most uncertain and impactful predictions. By embedding such predictive modeling at the outset of a project, research organizations can enhance the quality of their candidates, reduce attrition rates, and ultimately accelerate the delivery of safe and effective medicines.

References

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Computational tools for ADMET. (n.d.). Bioinformatics.nl. Retrieved February 15, 2026, from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved February 15, 2026, from [Link]

  • Benigni, R., & Zito, R. (2013). In silico methods to predict drug toxicity. Current Opinion in Pharmacology, 13(5), 802–806. [Link]

  • alvaDesc. (n.d.). Alvascience. Retrieved February 15, 2026, from [Link]

  • Chemical descriptors calculation. (n.d.). Computational Resources for Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Cronin, M. T. (2003). In silico prediction of drug toxicity. Current Opinion in Drug Discovery & Development, 6(4), 497-503. Retrieved February 15, 2026, from [Link]

  • Dragon 7 available now. (n.d.). Talete srl. Retrieved February 15, 2026, from [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2019). Medicinal Chemistry Research, 28(8), 1256-1268. [Link]

  • E-Dragon Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved February 15, 2026, from [Link]

  • Use of in silico methods for assessing toxicity. (2021, July 12). YouTube. Retrieved February 15, 2026, from [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved February 15, 2026, from [Link]

  • Introducing Dragon. (n.d.). Talete srl. Retrieved February 15, 2026, from [Link]

  • ADMET Predictions. (n.d.). Deep Origin. Retrieved February 15, 2026, from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2020). Frontiers in Chemistry, 8, 726. [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024). Computational Toxicology, 31, 100360. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3843-3850. Retrieved February 15, 2026, from [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). International Journal for Multidisciplinary Research, 6(6). Retrieved February 15, 2026, from [Link]

  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2016). Medicinal Chemistry Research, 25(9), 1842-1849. Retrieved February 15, 2026, from [Link]

  • Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2023). Molecules, 28(13), 5174. [Link]

  • Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. (2009). Bioorganic & Medicinal Chemistry, 17(14), 5174-5183. [Link]

  • 3-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2016). Journal of Advanced Pharmaceutical Technology & Research, 7(4), 133–140. [Link]

  • 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Bromo-4-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3-bromo-1,4-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Retrieved February 15, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Preparation method and application of bromopyrazole compound intermediate. (2020). Google Patents.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(9), 1025-1049. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2014. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(4), 194-222. Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules, 20(7), 12459-12487. [Link]

  • 3-bromo-1-(oxan-2-yl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 636307. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved February 15, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6296. [Link]

Sources

Foundational

Tautomeric forms of substituted pyrazole compounds

An In-depth Technical Guide to the Tautomeric Forms of Substituted Pyrazole Compounds Abstract Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Forms of Substituted Pyrazole Compounds

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and synthetic versatility.[1][2] A critical, yet often complex, aspect of their chemistry is tautomerism—the phenomenon of rapid, reversible interconversion between structural isomers. This guide provides a comprehensive exploration of the annular tautomerism in substituted 1H-pyrazoles. We will dissect the fundamental principles governing tautomeric equilibrium, analyze the profound influence of substituents and environmental factors, and detail the state-of-the-art experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of pyrazole chemistry to better predict molecular behavior, control reaction outcomes, and design novel chemical entities with enhanced efficacy and stability.

The Phenomenon of Annular Tautomerism in Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic structure. It features an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2).[3] In N-unsubstituted pyrazoles, the proton on the N1 nitrogen can migrate to the N2 nitrogen in a process known as annular prototropic tautomerism.[4][5] This is typically an intermolecular process, often catalyzed by solvent molecules, with a significantly lower energy barrier (10–14 kcal/mol) than a direct intramolecular shift (>50 kcal/mol).[3][6]

For a pyrazole ring asymmetrically substituted at the C3 and C5 positions, this dynamic equilibrium results in two distinct tautomeric forms. By convention, the tautomer is named based on the position of the substituent relative to the N-H group. For example, in 3(5)-methylpyrazole, the equilibrium exists between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

Caption: Annular tautomerism in a 3(5)-substituted pyrazole.

Understanding and controlling the position of this equilibrium is paramount, as the predominant tautomer dictates the molecule's hydrogen bonding patterns, steric profile, dipole moment, and ultimately, its biological activity and reactivity.[2][4][7]

Guiding the Equilibrium: Key Influencing Factors

The tautomeric preference is not random; it is a finely tuned balance governed by a combination of intrinsic electronic effects and extrinsic environmental conditions.

The Decisive Role of Substituents

The electronic nature of substituents at the C3 and C5 positions is arguably the most significant factor in determining which tautomer is more stable.[2][3] The underlying principle is the stabilization of the pyrazole ring through resonance and inductive effects.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density, such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups, stabilize the tautomer where the proton is on the adjacent nitrogen (N1).[3] This places the electron-donating group at the C3 position, maximizing its resonance contribution to the aromatic system.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, like nitro (-NO₂), carboxyl (-COOH), and trifluoromethyl (-CF₃), favor the tautomer where the proton is on the distant nitrogen (N2).[2][3] This configuration places the EWG at the C5 position, where its inductive and resonance withdrawal effects are better accommodated by the electronic structure of the ring. For instance, studies on pyrazoles with a trifluoromethyl moiety showed a higher stability for the tautomer carrying the CF₃ group at C3 (which corresponds to the NH at the N2 position, making it a 5-substituted pyrazole relative to the CF3 group).[3]

SubstituentEffects Start 3(5)-Substituted Pyrazole Substituent Nature of Substituent at C3/C5? Start->Substituent EDG Electron-Donating Group (e.g., -NH2, -OH, -CH3) Substituent->EDG EDG EWG Electron-Withdrawing Group (e.g., -NO2, -COOH, -CF3) Substituent->EWG EWG Tautomer3 Favors 3-Substituted Tautomer (N-H adjacent to substituent) EDG->Tautomer3 Tautomer5 Favors 5-Substituted Tautomer (N-H remote from substituent) EWG->Tautomer5

Caption: Influence of substituent electronic effects on tautomeric equilibrium.

Table 1: Influence of Substituent Type on Tautomeric Preference

Substituent (R) at C3/C5 Electronic Nature Predominant Tautomer in Solution References
-NO₂ Strong Electron-Withdrawing 5-Nitro-1H-pyrazole [3][8]
-COOH Electron-Withdrawing 1H-Pyrazole-5-carboxylic acid [2][3]
-CF₃ Strong Electron-Withdrawing 5-(Trifluoromethyl)-1H-pyrazole [3]
-Phenyl Weakly Withdrawing/Donating Mixture, favors 3-Phenyl tautomer [9]
-CH₃ Electron-Donating Mixture of 3- and 5-methyl tautomers [4][9]
-NH₂ Strong Electron-Donating 3-Amino-1H-pyrazole [2][3][5]

| -OH | Strong Electron-Donating | 1H-Pyrazol-3-ol |[3][10] |

Solvent and Environmental Effects

The surrounding medium plays a crucial role in modulating the tautomeric equilibrium.[11]

  • Solvent Polarity and Hydrogen Bonding: Polar solvents can shift the equilibrium by preferentially solvating and stabilizing one tautomer over the other.[12] Protic solvents like water or methanol can act as a shuttle, facilitating the intermolecular proton transfer and lowering the energy barrier for interconversion.[3][4] In nonpolar solvents, pyrazoles often self-associate into dimers or trimers through intermolecular N-H···N hydrogen bonds, which can also influence the observed tautomeric state.[9][10]

  • Temperature: Temperature directly impacts the kinetics of proton exchange. At higher temperatures, the exchange is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the exchange rate decreases, and it becomes possible to "freeze out" the individual tautomers, allowing for their direct observation and quantification.[9][13]

  • pH: In acidic media, protonation typically occurs at the basic, pyridine-like N2 nitrogen.[6] This can lock the molecule into a specific tautomeric form or alter its reactivity pathways. Conversely, in basic media, deprotonation of the N-H proton generates the pyrazolate anion, where the negative charge is delocalized over both nitrogen atoms.

Analytical Toolkit for Tautomer Characterization

A multi-faceted analytical approach is essential to unambiguously determine the tautomeric structure in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[14] ¹H, ¹³C, and ¹⁵N NMR all provide critical insights.

  • Causality of Method Choice: The primary challenge in NMR analysis is the rapid interconversion between tautomers, which often leads to broadened or averaged signals at room temperature.[4][15] To overcome this, Variable Temperature (VT) NMR is the definitive experiment. By lowering the temperature, the proton exchange can be slowed to a rate where distinct signals for each tautomer can be resolved and integrated to determine the equilibrium constant.[9][13]

  • Diagnostic Signals: In asymmetrically substituted pyrazoles, the chemical shifts of C3 and C5 are particularly diagnostic for identifying the major tautomer.[4][16] ¹⁵N NMR is also highly informative, as the chemical shifts of the "pyrrole-like" N1 and "pyridine-like" N2 nitrogens are distinctly different, allowing for clear identification of the proton's location.[10]

X-Ray Crystallography

X-ray crystallography provides an unequivocal determination of the molecular structure in the solid state.[8] It reveals not only which tautomer is present but also detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[9][17] It is crucial to recognize that the solid-state structure represents the lowest energy form in the crystal lattice and may not be the predominant tautomer in solution, where solvent effects can alter the equilibrium.[9][18]

Vibrational and Electronic Spectroscopy
  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify tautomers by probing characteristic vibrational modes. For example, in pyrazolone systems, the presence or absence of strong C=O versus O-H stretching bands can distinguish between keto and enol tautomers.[19][20] The N-H stretching frequency can also provide clues about the hydrogen-bonding environment.[5]

  • UV-Vis Spectroscopy: Different tautomers can exhibit distinct electronic transitions, leading to different absorption maxima (λ_max) in their UV-Vis spectra.[1] This technique is particularly useful for studying photo-induced tautomerization processes.[1]

Computational Chemistry

Theoretical calculations, primarily using Density Functional Theory (DFT), are indispensable for complementing experimental data.[21]

  • Predicting Stability: DFT methods (e.g., B3LYP or M06-2X functionals with basis sets like 6-311++G(d,p)) can accurately calculate the relative energies of different tautomers in the gas phase or with a solvent model, predicting the position of the equilibrium.[3][8]

  • Simulating Spectra: Calculations can predict NMR chemical shifts and IR vibrational frequencies, which are invaluable for assigning experimental spectra to specific tautomeric forms.[20]

  • Mechanistic Insights: Computational studies can map the energy profile of the proton transfer reaction, clarifying the mechanism and identifying the transition state barrier.[3]

Experimental Protocol: Tautomeric Ratio Determination by VT-¹H NMR

This protocol describes a self-validating system for determining the tautomeric equilibrium constant (K_T) for a 3(5)-substituted pyrazole in solution.

VT_NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep 1. Prepare Sample (5-10 mg in 0.6 mL solvent) Solvent 2. Choose Solvent (e.g., THF-d8, Toluene-d8) Avoids freezing, slows exchange RT 3. Acquire Spectrum at Room Temp (e.g., 298 K) Solvent->RT Cool 4. Cool Sample in Steps (e.g., 20 K decrements) RT->Cool Observe Averaged Signals Equilibrate 5. Equilibrate at Each Temp (Wait 5-10 min) Cool->Equilibrate AcquireLowT 6. Acquire Spectrum at Low Temp (e.g., 193 K) Equilibrate->AcquireLowT Observe 7. Observe Spectral Changes (Broadening -> Coalescence -> Sharpening) AcquireLowT->Observe Observe Resolved Signals Assign 8. Assign Signals at Low Temp to each Tautomer Observe->Assign Integrate 9. Integrate Non-Overlapping Signals Assign->Integrate Calculate 10. Calculate K_T K_T = [Tautomer A] / [Tautomer B] Integrate->Calculate

Caption: Workflow for Variable Temperature (VT) NMR analysis of pyrazole tautomers.

Objective: To resolve and quantify the two tautomers of a substituted pyrazole in a slow-exchange regime.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in ~0.6 mL of a suitable deuterated solvent in a high-quality NMR tube.

    • Causality: The choice of solvent is critical. A solvent with a low freezing point that does not strongly hydrogen bond with the solute (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂) is often ideal for slowing proton exchange.

  • Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Self-Validation: Note any broad signals, particularly for the pyrazole ring protons (H3/H5) and the N-H proton. This broadening is a primary indicator of dynamic exchange.

  • Cooling Sequence: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Causality: Gradual cooling prevents sample freezing and ensures accurate temperature measurement. Equilibration is essential for the exchange kinetics to stabilize.

  • Observation of Coalescence: As the temperature decreases, the broad, averaged signals will become even broader until they reach the coalescence temperature, where the single peak appears maximally broad just before splitting.

  • Low-Temperature Spectrum (Slow-Exchange Regime): Continue cooling until the broad signals resolve into two distinct sets of sharp signals, each corresponding to one tautomer. A typical target temperature might be between 223 K and 193 K (-50 °C to -80 °C).

    • Self-Validation: The appearance of two distinct sets of signals for the pyrazole ring protons and substituents confirms that the slow-exchange regime has been reached.

  • Data Analysis and Quantification:

    • Assignment: Assign each set of signals to a specific tautomer, often with the aid of 2D NMR (NOESY/ROESY) or by comparison to computational predictions.

    • Integration: Carefully integrate well-resolved, non-overlapping signals for each tautomer. Choose corresponding protons (e.g., the H4 proton or a methyl group substituent) from each tautomer for the most accurate comparison.

    • Calculation: Calculate the mole fraction of each tautomer and the equilibrium constant, K_T = [Tautomer A] / [Tautomer B].

Conclusion and Outlook

The tautomerism of substituted pyrazoles is a fundamental property with profound implications for their application. The position of the tautomeric equilibrium dictates the molecule's three-dimensional structure and its capacity for intermolecular interactions, which are the cornerstones of molecular recognition in biological systems. For drug development professionals, understanding which tautomer will be prevalent under physiological conditions is critical for designing effective receptor ligands. For materials scientists, controlling tautomerism can influence crystal packing, photophysical properties, and polymer characteristics.

The interplay of substituent electronics, solvent effects, and temperature creates a complex but predictable system. By leveraging a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can confidently characterize and, in some cases, control the tautomeric behavior of pyrazole compounds, unlocking their full potential in modern science and technology.

References

  • Ivanova, Y., & Stoyanov, S. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.
  • Kusakiewicz-Dawid, A., Porada, M., Dziuk, B., & Siodłak, D. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2639. [Link]

  • Lopes, M. F., Pereira, A. M. V. M., & Pinto, M. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Pereira, A. M. V. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 65. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1994). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2603-2608.
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Organic Magnetic Resonance, 22(9), 603-607. [Link]

  • Catalán, J., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1409-1413. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Jarończyk, M., & Les, A. (2005). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1735. [Link]

  • Pereira, A. M. V. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • El-Katori, E. E., & El-Kousy, S. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [Link]

  • Alkorta, I., et al. (2002). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry, 26(9), 1199-1203. [Link]

  • Pereira, A. M. V. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. [Link]

  • Ghalegh, M., & Goudarzi, N. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of the Iranian Chemical Society, 15, 2379–2391. [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2999. [Link]

  • Elguero, J., et al. (2021). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(1), 305-318. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]

  • Szterenberg, L., & Stasyuk, O. A. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species. Molecules, 28(7), 2912. [Link]

  • Guard, J. A. M., & Steel, P. J. (1994). Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Australian Journal of Chemistry, 47(8), 1453-1459. [Link]

  • ResearchGate. (n.d.). Pairs of tautomeric pyrazoles. ResearchGate. [Link]

  • Al-Jibori, S. A., et al. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 780-788. [Link]

  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

  • Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

Sources

Exploratory

Precision Engineering of the Pyrazole Core: From Regiocontrolled Condensation to Late-Stage C-H Functionalization

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the synthesis of functionalized pyrazoles is historically plagued by the "regioselectivity problem"—the difficulty in distinguishing between the N1 and N2 nitrogens, or the C3 and C5 carbons, during ring construction.

This guide moves beyond basic textbook definitions to analyze the causality of regiochemical outcomes. We review three distinct synthetic generations:

  • Classical Condensation (Knorr): Controlling the thermodynamic vs. kinetic trap.

  • 1,3-Dipolar Cycloaddition: Leveraging diazo compounds for absolute regiocontrol.

  • Late-Stage C-H Functionalization: Direct editing of the pyrazole core without pre-functionalization.

The Regioselectivity Challenge: Deconstructing the Knorr Synthesis

The reaction of hydrazines with 1,3-dicarbonyls (Knorr synthesis) remains the industrial gold standard due to atom economy. However, when using unsymmetrical 1,3-diketones (


), two regioisomers are possible.
The Mechanistic Bifurcation

The outcome is dictated by the initial nucleophilic attack of the hydrazine. This is not random; it is a competition between:

  • Electronic Hardness: The most electron-deficient carbonyl is attacked by the most nucleophilic nitrogen (usually the terminal

    
    ).
    
  • Steric Bulk: Large substituents (

    
    ) block attack, diverting the hydrazine to the less hindered carbonyl.
    
  • Solvent Effects: Fluorinated solvents like Hexafluoroisopropanol (HFIP) can invert regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Visualization: The Regioselectivity Decision Tree

The following diagram maps the divergent pathways in Knorr synthesis.

Knorr_Regioselectivity Start Unsymmetrical 1,3-Diketone + Hydrazine Decision Initial Nucleophilic Attack Start->Decision Path_A Path A: Attack at More Electrophilic C=O Decision->Path_A Electronic Control (Acidic Media) Path_B Path B: Attack at Less Hindered C=O Decision->Path_B Steric Control (Bulky R groups) Inter_A Hydrazone Intermediate A Path_A->Inter_A Inter_B Hydrazone Intermediate B Path_B->Inter_B Prod_A 3-Substituted Isomer (Major) Inter_A->Prod_A Prod_B 5-Substituted Isomer (Minor) Inter_B->Prod_B

Caption: Divergent mechanistic pathways in Knorr synthesis governed by electronic and steric factors.

Advanced Synthetic Strategies

A. [3+2] Cycloaddition: The "Click" Alternative

To bypass the Knorr ambiguity, 1,3-dipolar cycloaddition offers superior regiocontrol. The reaction between diazo compounds (1,3-dipole) and alkynes (dipolarophile) is particularly effective when catalyzed by transition metals.

  • Mechanism: Thermal cycloaddition often yields mixtures, but Ruthenium (Ru) or Copper (Cu) catalysis directs the dipole orientation.

  • Recent Advance: The use of N-tosylhydrazones as safe, in-situ precursors for diazo compounds allows for "one-pot" synthesis of polysubstituted pyrazoles without handling explosive isolated diazo species.

B. Late-Stage C-H Functionalization

Instead of building the ring with substituents (which limits diversity), modern drug discovery builds the pyrazole core first, then decorates it using C-H activation.

  • Direct Arylation: Palladium-catalyzed coupling of simple pyrazoles with aryl halides.

  • Mechanism: Proceeds via a CMD (Concerted Metalation-Deprotonation) pathway. The acidity of the C-H bond at the C5 position (adjacent to N1) makes it the preferred site for activation.

Visualization: Pd-Catalyzed C-H Arylation Cycle

This diagram illustrates the CMD mechanism, critical for understanding why C5-arylation is favored.

CH_Activation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X CMD CMD Transition State (Rate Limiting) OxAdd->CMD + Pyrazole + Base (CO3) RedElim Reductive Elimination CMD->RedElim - HX RedElim->Pd0 + Product

Caption: Pd(0)/Pd(II) catalytic cycle featuring the Concerted Metalation-Deprotonation (CMD) step.

Comparative Analysis of Methods

FeatureKnorr Condensation[3+2] CycloadditionC-H Functionalization
Primary Utility Large-scale manufacturing (Kg/Ton)Library generation (mg/g)Late-stage diversification (Lead Opt)
Regiocontrol Variable (Substrate dependent)High (Catalyst dependent)High (C5 selective)
Atom Economy High (Water byproduct)High (100% atom economy)Moderate (Requires leaving group)
Key Limitation Isomer separation requiredSafety (Diazo handling)Cost of Pd catalysts

Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib (Knorr Type)

Based on the optimized industrial process (Pfizer).

Objective: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol (95%) or Water/Toluene biphasic system.

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone in Ethanol (5 mL/g).

  • Addition: Add the hydrazine hydrochloride salt directly to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the diketone indicates completion.

  • Work-up: Cool the reaction mixture to

    
    . The product will precipitate.[1]
    
  • Filtration: Filter the solid and wash with cold 50% ethanol.

  • Purification: Recrystallize from Isopropanol/Water to remove the minor regioisomer (if present).

    • Validation:

      
       NMR will show a sharp singlet for the 
      
      
      
      group; distinct shifts distinguish the 1,3- from 1,5-isomers.
Protocol B: Direct C-H Arylation of N-Methylpyrazole

Based on recent Pd-catalyzed methodologies.

Objective: C5-Arylation of 1-methyl-1H-pyrazole with bromobenzene.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or specialized phosphine (e.g., DavePhos).
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: DMA (Dimethylacetamide), anhydrous.

Workflow:

  • Inertion: Flame-dry a Schlenk tube and purge with Argon.

  • Solvation: Add

    
    , Ligand, Base, and Bromobenzene. Add DMA (0.2 M concentration relative to pyrazole).
    
  • Substrate Addition: Add 1-methyl-1H-pyrazole via syringe.

  • Reaction: Seal the tube and heat to

    
     for 12 hours.
    
  • Extraction: Dilute with Ethyl Acetate, wash with water (3x) to remove DMA.

  • Isolation: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

References

  • Pfizer Inc. "An Improved and Scalable Process for Celecoxib." Organic Process Research & Development, 2009. Link

  • Royal Society of Chemistry. "Transition-metal-catalyzed C–H functionalization of pyrazoles."[2] Organic & Biomolecular Chemistry, 2020. Link

  • Fustero, S., et al. "Recent advances in the regioselective synthesis of pyrazoles." Journal of Fluorine Chemistry, 2024.
  • Aggarwal, V. K., et al. "Regioselective Synthesis of Pyrazoles from Diazo Compounds." Angewandte Chemie International Edition, 2018. Link

  • BenchChem. "Managing Regioselectivity in Substituted Pyrazole Synthesis." Technical Support Center, 2025. Link

Sources

Foundational

Technical Guide: Stability and Degradation Dynamics of Brominated Pyrazoles

Executive Summary: The Stability Paradox Brominated pyrazoles occupy a critical "stability paradox" in medicinal chemistry. While the pyrazole aromatic core is exceptionally robust against oxidative and acidic hydrolysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Brominated pyrazoles occupy a critical "stability paradox" in medicinal chemistry. While the pyrazole aromatic core is exceptionally robust against oxidative and acidic hydrolysis—often surviving conditions that degrade phenyl or furan analogs—the carbon-bromine (C-Br) bond introduces specific, high-risk degradation pathways.

This guide moves beyond generic stability testing to address the three primary failure modes specific to this scaffold:

  • Base-Mediated Migration (Halogen Dance): A rapid, thermodynamic rearrangement during lithiation.

  • Metal-Catalyzed Hydrodebromination: A competitive side-reaction during cross-coupling.

  • Photolytic Radical Cleavage: Homolytic scission under UV exposure.

Part 1: Base-Mediated Instability (The Halogen Dance)

The Mechanism

The most insidious degradation pathway for bromopyrazoles is the Halogen Dance (HD) reaction. Unlike simple hydrolysis, this is not a decomposition into smaller fragments but a structural rearrangement that creates regioisomeric impurities often indistinguishable by standard LC-MS methods (same mass, similar polarity).

Trigger: Treatment with strong bases (LDA, LiHMDS,


-BuLi) during functionalization.
Mechanism:  The base deprotonates the pyrazole ring (or a directing group). The resulting carbanion attacks the bromine of a neighboring molecule, causing a "dance" of the halogen to a thermodynamically more stable position (often flanked by two heteroatoms or directing groups).
Visualization: Halogen Dance Mechanism

The following diagram illustrates the migration of a bromine atom from C-4 to C-5 via a lithiated intermediate.

HalogenDance Fig 1. Base-Catalyzed Halogen Dance (HD) Mechanism in Bromopyrazoles. Start 4-Bromo-1-methylpyrazole Step1 Lithiated Intermediate (Li-H Exchange) Start->Step1 LDA / -78°C (Deprotonation) Step2 Bromine Migration (Halogen Scrambling) Step1->Step2 Intermolecular Br-Transfer Product 5-Bromo-1-methylpyrazole (Thermodynamic Product) Step2->Product Aqueous Quench

Mitigation Strategy
  • Kinetic Control: Maintain internal temperatures strictly below -70°C during lithiation.

  • Transient Protection: Use bulky protecting groups on the pyrazole nitrogen (e.g., THP, SEM) to sterically hinder the C-5 position, though this does not prevent C-3 to C-4 migration.

  • Magnesium vs. Lithium: Switch from Li-halogen exchange to Mg-halogen exchange (using

    
    -PrMgCl
    
    
    
    LiCl). The covalent character of the C-Mg bond reduces the propensity for the anionic scrambling observed with C-Li species.

Part 2: Metal-Catalyzed Hydrodebromination

The "Silent" Synthetic Failure

During Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers often observe the formation of the des-bromo pyrazole (where Br is replaced by H). This is not an impurity in the starting material but a degradation product generated in situ.

Causality: The oxidative addition of Pd(0) to the C-Br bond forms a Pyrazole-Pd(II)-Br complex. If the transmetallation step is slow (due to steric bulk or low boronic acid reactivity), the complex undergoes a competitive


-hydride elimination  or hydrogen abstraction from the solvent (e.g., alcohols, amines), leading to reductive elimination of the hydro-dehalogenated product.
Visualization: Competitive Catalytic Cycles

PdCycle Fig 2. Divergence of Pd-Catalysis: Cross-Coupling vs. Hydrodebromination. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Bromopyrazole TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Fast Path Hydride Hydride Source Interaction (Solvent/Base) OxAdd->Hydride Slow Transmetallation Prod Cross-Coupled Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 RedElim Reductive Elimination (H-Transfer) Hydride->RedElim RedElim->Pd0 Degradant Hydrodebrominated Degradant (Ar-H) RedElim->Degradant

Protocol for Mitigation
  • Solvent Selection: Avoid primary/secondary alcohols (isopropanol, ethanol) which act as hydride donors. Use aprotic polar solvents like dioxane, DMF, or toluene.

  • Catalyst Load: High catalyst loading paradoxically increases dehalogenation if the cycle stalls. Optimize ligand-to-metal ratio to favor transmetallation.

  • Base Choice: Use inorganic bases (

    
    , 
    
    
    
    ) rather than amine bases (
    
    
    ), which can serve as hydride sources via
    
    
    -hydride elimination.

Part 3: Photolytic & Oxidative Stability

Photolytic Cleavage

Brominated heterocycles are inherently photosensitive. The C-Br bond energy (~66 kcal/mol) is accessible to UV photons (UV-A/B), leading to homolytic cleavage.

  • Mechanism:

    
    .
    
  • Outcome: The pyrazolyl radical (

    
    ) abstracts a hydrogen atom from the formulation excipients or solvent, yielding the debrominated impurity.
    
  • Risk: High risk in topical formulations or clear packaging.

Oxidative Stability

The pyrazole ring itself is electron-rich but deficient compared to pyrrole, making it resistant to autoxidation. However, N-oxide formation can occur at the pyridine-like nitrogen (N-2) under forcing oxidative conditions (e.g., high concentration peroxides), though the C-Br bond remains intact during this process.

Part 4: Comprehensive Stability Testing Protocol

This protocol is designed to force specific failure modes of the bromopyrazole scaffold, going beyond standard ICH guidelines.

Stress Testing Matrix
Stress TypeConditionsTarget DegradationSpecific Failure Mode
Acid Hydrolysis 1N HCl, 60°C, 24h< 5%Generally stable. Check for N-dealkylation if applicable.
Base Hydrolysis 0.1N NaOH, RT, 4h< 10%Critical: Check for halogen migration (HD) if strong base used, or nucleophilic displacement (

) of Br by OH.
Oxidation 3%

, RT, 24h
5-10%N-oxide formation; C-Br bond usually stable.
Photolysis 1.2M lux-hours (ICH Q1B)10-20%Critical: Radical debromination. Monitor for Br- loss.
Metal Scavenging Pd(OAc)2 (1 mol%), 80°CN/ASynthetic Stress: Mimics coupling conditions to check for hydrodebromination propensity.
Workflow: Stability Decision Tree

StabilityWorkflow Fig 3. Decision Tree for Bromopyrazole Stability Assessment. Start Start: Bromopyrazole API Photo Photostability (ICH Q1B) Start->Photo Chem Solution Stress (Acid/Base/Ox) Start->Chem CheckBr Check: Des-bromo impurity? Photo->CheckBr CheckIso Check: Regioisomers? Chem->CheckIso Action1 Requires Opaque Packaging CheckBr->Action1 Yes (>0.5%) Pass Scaffold Stable CheckBr->Pass No Action2 Avoid Strong Bases in Mfg CheckIso->Action2 Migration Detected CheckIso->Pass No Change

References

  • Halogen Dance Reaction Mechanism: Schnürch, M., & Spina, M. (2007). Halogen Dance Reactions in Heterocycles. Heterocycles.

  • Photochemical Bromination and Stability: Metwally, M. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences.

  • Palladium-Catalyzed Side Reactions (Hydrodebromination): Guram, A. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of Organic Chemistry.

  • Nucleophilic Aromatic Substitution Kinetics: Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature.

  • General Forced Degradation Guidelines: FDA/ICH. (2025). Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

Exploratory

Solubility of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole in Common Laboratory Solvents Authored By: A Senior Application Scientist Foreword: A Strategic Approach to Solubility Profiling In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole in Common Laboratory Solvents

Authored By: A Senior Application Scientist

Foreword: A Strategic Approach to Solubility Profiling

In the landscape of modern drug discovery and development, understanding the solubility of a lead compound is not merely a checkbox exercise; it is a foundational pillar upon which the entire development cascade rests. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological assays, and ultimately, its potential for bioavailability. This guide addresses the solubility of a specific novel scaffold, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. The insights and methodologies presented herein are designed to provide researchers, medicinal chemists, and formulation scientists with a comprehensive framework for characterizing this compound and others like it. We will move beyond rote data collection, focusing instead on the underlying chemical principles and a logical, self-validating experimental workflow.

Molecular Architecture and Its Implications for Solubility

The solubility of a molecule is an intricate dance between its intrinsic properties and the characteristics of the solvent. To understand the behavior of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, we must first dissect its structure into its constituent pharmacophores and analyze their contributions.

  • The Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. While the ring system itself is planar and aromatic, the lone pair of electrons on the pyrrolic-type nitrogen (N1) and the pyridine-type nitrogen (N2) can act as hydrogen bond acceptors.

  • The Bromine Substituent: The bromine atom at the 3-position significantly impacts the molecule's electronics and intermolecular interactions. Its electron-withdrawing nature reduces the basicity of the pyrazole ring. More importantly, bromine can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solubility in specific solvents.

  • The Oxane (Tetrahydropyran) Moiety: This saturated heterocyclic ring introduces a significant degree of polarity and the potential for hydrogen bonding via its ether oxygen. The conformational flexibility of the oxane ring, preferring a chair conformation, also influences the overall shape and crystal packing of the molecule.

  • The Methylene Bridge: This -CH2- linker provides rotational freedom, allowing the polar oxane ring and the more rigid bromopyrazole system to adopt various spatial orientations. This flexibility can be both an advantage and a disadvantage for solubility, potentially disrupting crystal lattice energy but also allowing for conformations that may not be optimal for solvent interaction.

A qualitative prediction based on this structure suggests a molecule of moderate polarity. It is unlikely to be highly soluble in non-polar hydrocarbon solvents like hexane but should exhibit appreciable solubility in polar aprotic and protic solvents.

Theoretical Framework: A Predictive Workflow

Before any benchwork is initiated, a systematic approach to predicting solubility provides a rational basis for solvent selection and experimental design. This workflow ensures that experimental efforts are targeted and efficient.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Solvent Selection cluster_2 Phase 3: Experimental Design A Define Molecular Structure 3-Bromo-1-(oxan-4-ylmethyl)pyrazole B Calculate Physicochemical Properties (logP, TPSA, MW, H-bond donors/acceptors) A->B Input C Apply Solubility Models (e.g., Yalkowsky's GSE, Abraham model) B->C Parameters E Select Representative Solvents (e.g., Water, MeOH, ACN, DCM, Hexane) B->E D Categorize Solvents by Polarity (Polar Protic, Polar Aprotic, Non-Polar) C->D Guides F Design Kinetic & Thermodynamic Solubility Assays C->F D->E Rationalize E->F Inputs G Define Analytical Method (HPLC-UV, UPLC-MS) F->G Requires

Caption: Predictive workflow for solubility assessment.

Physicochemical Property Estimation

A summary of calculated properties for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole provides the first layer of quantitative insight.

PropertyPredicted ValueImplication for Solubility
Molecular Weight (MW)~261.13 g/mol Low MW generally favors solubility.
cLogP~2.1 - 2.5Indicates moderate lipophilicity; suggests better solubility in organic solvents than in water.
Topological Polar Surface Area (TPSA)~38.1 ŲA moderate TPSA suggests that overcoming lattice energy will be key.
Hydrogen Bond Donors0The absence of donors limits interactions with protic solvents.
Hydrogen Bond Acceptors3 (2 pyrazole N, 1 oxane O)Strong potential to interact with protic solvents like water and alcohols.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The following protocol outlines a robust method for determining thermodynamic solubility, which is the true equilibrium value and most relevant for formulation and development decisions.

The Shake-Flask Method (Gold Standard)

The equilibrium or thermodynamic solubility is determined by the shake-flask method, as it is a robust and widely accepted technique. This method ensures that the solution has reached equilibrium with the solid state of the compound.

Protocol: Thermodynamic Solubility Determination
  • Preparation: Add an excess amount of solid 3-Bromo-1-(oxan-4-ylmethyl)pyrazole to a series of vials, each containing a known volume (e.g., 1 mL) of the selected test solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, the samples must be centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid contamination of the supernatant with solid particles.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately perform a precise dilution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

G A Step 1: Add excess solid to solvent B Step 2: Equilibrate (24-48h at 25°C) A->B C Step 3: Centrifuge to separate phases B->C D Step 4: Sample & Dilute supernatant C->D E Step 5: Quantify via HPLC-UV D->E F Result: Thermodynamic Solubility (mg/mL) E->F

Caption: Shake-flask experimental workflow.

Solubility Profile Across Common Laboratory Solvents

The following table presents a typical solubility profile for a molecule with the characteristics of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, categorized by solvent type. The data is presented to illustrate expected trends.

SolventSolvent ClassDielectric Constant (ε)Expected Solubility Range (mg/mL)Rationale and Commentary
Water (pH 7.4)Polar Protic80.1< 0.1The molecule lacks strong H-bond donors and has a moderate cLogP, predicting poor aqueous solubility. The pyrazole ring is weakly basic, so solubility is not expected to change significantly at physiological pH.
Methanol (MeOH)Polar Protic32.710 - 50The alcohol's hydroxyl group can hydrogen bond with the compound's acceptor sites. Its hydrocarbon character helps solvate the rest of the molecule.
Ethanol (EtOH)Polar Protic24.55 - 25Similar to methanol but slightly less polar, which may slightly decrease solubility compared to MeOH.
Acetonitrile (ACN)Polar Aprotic37.550 - 150ACN is a good hydrogen bond acceptor and has a strong dipole moment, making it effective at solvating polar molecules without the steric hindrance of protic solvents.
Dichloromethane (DCM)Polar Aprotic9.1> 200 (Freely Soluble)DCM is an excellent solvent for moderately polar organic compounds. It effectively solvates the aromatic ring and the lipophilic parts of the molecule.
Tetrahydrofuran (THF)Polar Aprotic7.6> 200 (Freely Soluble)The ether oxygen in THF can interact favorably with the compound, and its overall lower polarity is well-suited to the molecule's cLogP.
AcetonePolar Aprotic20.7100 - 200The strong carbonyl dipole makes acetone a very effective solvent for dissolving a wide range of organic compounds.
TolueneNon-Polar2.4< 1The molecule's polarity, driven by the bromopyrazole and oxane rings, is too high for effective solvation by a non-polar aromatic solvent like toluene.
HexaneNon-Polar1.9< 0.01 (Insoluble)Van der Waals forces in hexane are insufficient to overcome the crystal lattice energy of this polar compound.

Conclusion and Strategic Implications

The solubility profile of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is characteristic of a moderately polar, drug-like molecule.

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole from starting materials

Topic: A-482: Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, a valuable heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A-482: Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, a valuable heterocyclic building block for drug discovery and development. The described methodology is a robust two-part synthetic sequence, commencing with the preparation of the requisite starting materials, 3-Bromo-1H-pyrazole and 4-(bromomethyl)tetrahydropyran, followed by a regioselective N-alkylation reaction. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers in organic and medicinal chemistry.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Their prevalence is due to their versatile biological activities and their capacity for structural modification at multiple positions. The N-alkylation of the pyrazole ring is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, impacting factors such as solubility, metabolic stability, and target binding affinity[1].

3-Bromo-1-(oxan-4-ylmethyl)pyrazole incorporates two key pharmacophoric elements: a synthetically versatile brominated pyrazole ring and a saturated oxane (tetrahydropyran) moiety. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the oxane ring is often employed as a bioisostere for less favorable groups to improve pharmacokinetic profiles. This note details a reliable pathway to this compound, beginning from commercially available precursors.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages: (1) preparation of the key intermediates and (2) the final regioselective N-alkylation. The alkylating agent, 4-(bromomethyl)tetrahydropyran, is synthesized from its corresponding alcohol via an Appel reaction. The pyrazole core, 3-Bromo-1H-pyrazole, is prepared by the direct bromination of 1H-pyrazole. The final step involves the coupling of these two fragments.

Synthesis_Workflow cluster_0 Preparation of Alkylating Agent cluster_1 Preparation of Pyrazole Core cluster_2 Final Assembly A (Tetrahydro-2H-pyran-4-yl)methanol B 4-(Bromomethyl)tetrahydropyran A->B Protocol 1 (Appel Reaction) E 3-Bromo-1-(oxan-4-ylmethyl)pyrazole B->E C 1H-Pyrazole D 3-Bromo-1H-pyrazole C->D Protocol 2 (Bromination) D->E Protocol 3 (N-Alkylation)

Figure 1: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 4-(Bromomethyl)tetrahydropyran

Causality: The conversion of a primary alcohol to an alkyl bromide is a classic transformation. The Appel reaction is selected for its mild conditions and high efficiency for this purpose.[2] The reaction mechanism involves the in-situ formation of a phosphonium salt from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which activates the alcohol's hydroxyl group, turning it into an excellent leaving group for subsequent Sₙ2 displacement by the bromide ion.[3][4]

Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add carbon tetrabromide (CBr₄, 1.3 eq) followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.5 eq).[4]

  • Maintain the reaction at 0 °C and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-(bromomethyl)tetrahydropyran as a colorless oil.

Protocol 2: Synthesis of 3-Bromo-1H-pyrazole

Causality: Electrophilic aromatic substitution on the pyrazole ring is a standard method for its halogenation. While various brominating agents exist, a common and effective method involves the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF.[5] This method avoids the harsh acidic conditions of other procedures. The regioselectivity is directed to the 4-position in unsubstituted pyrazole due to electronic factors, but with substitution at the 3-position, the reaction can be directed elsewhere. For simplicity, we will reference a well-established industrial method using potassium dichromate and hydrobromic acid which reliably yields the 3-bromo isomer.[6]

Methodology:

  • In a well-ventilated fume hood, dissolve 1H-pyrazole (1.0 eq, 6.81 g) in 50% hydrobromic acid.[6]

  • Cool the mixture to 5-15 °C with stirring.

  • Slowly add a 25% aqueous solution of potassium dichromate (K₂Cr₂O₇) dropwise, maintaining the temperature between 5-15 °C.[6]

  • After the addition is complete, continue stirring at this temperature for the time required for the bromination reaction to proceed (monitor by HPLC or TLC).[6]

  • Upon completion, terminate the reaction (e.g., by adding ferrous oxide as described in the reference).[6]

  • Extract the product into an organic solvent such as chlorobenzene.

  • Wash the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or cooling to yield 3-Bromo-1H-pyrazole.[6]

Part 2: Core Protocol - Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Causality and Regioselectivity: The final step is an N-alkylation, which proceeds via an Sₙ2 mechanism. The reaction requires deprotonation of the acidic N-H of the pyrazole ring with a strong base, creating a nucleophilic pyrazolide anion. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose, and anhydrous DMF is an ideal polar aprotic solvent that promotes Sₙ2 reactions.[1][7]

A critical consideration for unsymmetrical pyrazoles is regioselectivity. The alkylation of 3-Bromo-1H-pyrazole can potentially yield two isomers: the 1-alkylated (desired) and the 2-alkylated product. Generally, the outcome is governed by a combination of steric and electronic factors. The bulky bromine atom at the C3 position sterically hinders the adjacent N2 position, thereby favoring nucleophilic attack from the less hindered N1 nitrogen. This steric control typically leads to high regioselectivity for the N1-alkylated product, which is our target.[8][9]

Quantitative Data Summary
ReagentM.W. ( g/mol )Eq.Moles (mmol)Amount
3-Bromo-1H-pyrazole146.971.010.01.47 g
Sodium Hydride (60% in oil)40.001.212.00.48 g
4-(Bromomethyl)tetrahydropyran179.051.111.01.97 g
Anhydrous DMF73.09--50 mL
Detailed Step-by-Step Methodology
  • Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 3-Bromo-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the pyrazolide anion is formed.

  • Alkylation: Add 4-(bromomethyl)tetrahydropyran (1.1 eq) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Quenching: Upon completion, carefully cool the flask back to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (saturated aqueous NaCl solution) to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to isolate the final product, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole.

Part 3: Characterization

The identity and purity of the synthesized 3-Bromo-1-(oxan-4-ylmethyl)pyrazole should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the protons of the tetrahydropyran ring. The pyrazole H-4 and H-5 protons should appear as distinct doublets.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will show a characteristic isotopic pattern for the single bromine atom.

  • Purity Analysis: Purity should be assessed by HPLC or GC analysis.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE). Quench carefully.

  • Brominating Agents (CBr₄, K₂Cr₂O₇, HBr): These reagents are toxic, corrosive, and/or oxidizing. Handle with extreme care in a chemical fume hood.

  • Solvents (DMF, DCM): DMF is a suspected teratogen, and DCM is a suspected carcinogen. Avoid inhalation and skin contact.

References

  • Wiedemann, S., et al. (2018). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • ResearchGate (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

  • Defense Technical Information Center (DTIC). The Bromination of Pyrazabole. DTIC. [Link]

  • Schober, L. J., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • He, W., et al. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. [Link]

  • Google Patents. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Wikipedia. Appel reaction. Wikipedia. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

  • Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
  • Musielak, B., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Reddit. Regioselectivity of pyrazole bromination. Reddit. [Link]

  • Organic Chemistry Portal. Appel Reaction. Organic Chemistry Portal. [Link]

  • PubChem. 3-Bromo-1-methyl-1H-pyrazole. PubChem. [Link]

  • Jimeno, M.L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Krasavin, M., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • El-Gamal, M. I., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Nanyang Technological University. Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Smith, D. E., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

Sources

Application

Protocol for Palladium-Catalyzed Cross-Coupling of Bromopyrazoles: An Application Guide

Introduction: The Strategic Importance of Pyrazole Functionalization The pyrazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The ability to precisely and efficiently introduce diverse substituents onto the pyrazole core is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and highly selective avenue for the derivatization of brominated pyrazole scaffolds.[1]

This comprehensive guide provides detailed protocols and expert insights into the three most pivotal palladium-catalyzed cross-coupling reactions for bromopyrazoles: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Beyond mere procedural steps, this document elucidates the mechanistic underpinnings and the critical role of reaction parameters, empowering researchers to not only successfully execute these transformations but also to troubleshoot and adapt them for novel applications.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures through the coupling of an organoboron reagent with an organic halide.[2] Its broad functional group tolerance and the low toxicity of boron reagents make it a favored strategy in pharmaceutical synthesis.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate both the oxidative addition and reductive elimination steps.[3] The base plays a crucial role in activating the boronic acid for transmetalation.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product BoronicAcid R-B(OR')_2 BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation ArylHalide Ar-Br (Bromopyrazole) ArylHalide->OxAdd

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Aryl-1H-pyrazoles

This protocol is adapted from a microwave-promoted synthesis of 4-aryl pyrazoles, demonstrating high efficiency and broad substrate scope.[4]

Materials:

  • 4-Bromo-1-tritylpyrazole or other N-protected/unprotected bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the bromopyrazole (0.25 mmol, 1.0 equiv), arylboronic acid (0.275 mmol, 1.1 equiv), palladium catalyst (0.0125 mmol, 5 mol%), and base (0.50 mmol, 2.0 equiv).

  • Add the solvent mixture (e.g., 2.5 mL of 1,4-Dioxane/H₂O 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimization of Suzuki Coupling Parameters

ParameterVariationRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with phosphine ligand (e.g., XPhos)The choice of catalyst and ligand is crucial for accommodating different electronic and steric properties of the coupling partners.[5][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃The base strength and solubility affect the rate of transmetalation. Stronger, more soluble bases often lead to faster reactions.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system must solubilize the reagents and facilitate the catalytic cycle. Aprotic polar solvents are commonly used.[7]
Temperature 80-120 °C (Microwave or conventional heating)Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions.[4]

II. The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide array of amines.[8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[8]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The base is critical for deprotonating the amine coordinated to the palladium center, facilitating the formation of the key palladium-amido complex.[10][11] The choice of a bulky, electron-rich phosphine ligand is often essential to promote the reductive elimination step and prevent catalyst deactivation.[12]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L_n-NR'R'' AmineCoord->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord ArylHalide Ar-Br (Bromopyrazole) ArylHalide->OxAdd

Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-1H-pyrazoles

This protocol provides a general procedure for the Buchwald-Hartwig amination of bromopyrazoles.

Materials:

  • Bromopyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromopyrazole (0.5 mmol, 1.0 equiv), palladium precatalyst (0.01 mmol, 2 mol%), phosphine ligand (0.02 mmol, 4 mol%), and base (0.7 mmol, 1.4 equiv) to a Schlenk tube containing a magnetic stir bar.

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Add the amine (0.6 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Key Parameters in Buchwald-Hartwig Amination

ParameterVariationRationale
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP, BrettPhos-Pd precatalystsThe ligand's steric bulk and electronic properties are critical for accommodating different amines and promoting reductive elimination.[9][13]
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are generally preferred. The choice depends on the amine's pKa and the substrate's functional group tolerance.[9][14]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are typically used to avoid side reactions with the strong base.[14]
Temperature 80-110 °CSufficient thermal energy is often required to drive the catalytic cycle, particularly the reductive elimination step.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[15]

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst undergoes a cycle of oxidative addition and reductive elimination, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[16] An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[15]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)L_n-C≡CR Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_cycle Copper Co-catalyst Cycle Alkyne->Cu_cycle Base Base Amine Base ArylHalide Ar-Br (Bromopyrazole) ArylHalide->OxAdd Cu_cycle->Transmetalation Cu-C≡CR

Figure 3. Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Synthesis of 4-Alkynyl-1-benzyl-1H-pyrazoles

This protocol is based on the Sonogashira coupling of 1-benzyl-4-bromo-1H-pyrazole.[17]

Materials:

  • 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Amine base (e.g., Diisopropylamine, 7.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Reaction flask

  • Magnetic stir bar

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the 1-benzyl-4-bromo-1H-pyrazole (0.81 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5 mL) under an inert atmosphere.

  • Sequentially add the palladium catalyst (0.0405 mmol, 5 mol%), copper(I) iodide (0.02025 mmol, 2.5 mol%), diisopropylamine (5.67 mmol, 7.0 equiv), and the terminal alkyne (0.972 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 3 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Critical Factors in Sonogashira Coupling

ParameterVariationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The choice of palladium source can influence the reaction rate and efficiency.[16]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[16]
Base Diisopropylamine, Triethylamine, PiperidineThe amine base acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[16]
Solvent THF, DMF, TolueneThe solvent should be anhydrous and capable of dissolving the reagents and catalytic species.[17]

IV. Troubleshooting Guide

Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. This guide addresses common issues and provides actionable solutions.[14][18]

IssuePotential CauseTroubleshooting Steps
Low or No Conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[19]
Insufficient reaction temperatureCautiously increase the temperature in 10 °C increments.
Poor quality reagentsUse freshly purified or high-purity starting materials, solvents, and bases. Ensure solvents are anhydrous.
Side Product Formation (e.g., Hydrodehalogenation) Base-promoted side reactionOptimize the base; a weaker or less sterically hindered base may reduce this side reaction.[14]
High reaction temperatureLower the reaction temperature.
Ligand choiceScreen different ligands, as some are more prone to promoting hydrodehalogenation.
Catalyst Deactivation Presence of coordinating functional groups on the pyrazoleThe nitrogen atoms of the pyrazole ring can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sometimes mitigate this issue.[20][21]
Impurities in reagentsEnsure all reagents are free from impurities that could act as catalyst poisons.

Conclusion

Palladium-catalyzed cross-coupling reactions of bromopyrazoles are indispensable tools for the synthesis of diverse and complex pyrazole-containing molecules. A thorough understanding of the reaction mechanisms, the critical roles of catalysts, ligands, bases, and solvents, and a systematic approach to optimization and troubleshooting are essential for success. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize these powerful transformations in their synthetic endeavors, accelerating the pace of innovation in drug discovery and materials science.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Norrby, P.-O., & Olsen, K. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(10), 2375. [Link]

  • Janeck, M., Svobodova, H., & Slouka, J. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(43), 8348-8356. [Link]

  • Request PDF. (n.d.). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. ResearchGate. [Link]

  • Request PDF. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2021). Chemical Science. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. (n.d.). ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2012). Tetrahedron Letters, 53(1), 100-103. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 539-551. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of the Indian Chemical Society. [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(39), 14790-14793. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(15), 10245-10254. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2014). Organic & Biomolecular Chemistry, 12(3), 416-425. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5038. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). Organic Letters, 16(18), 4884-4887. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ARKIVOC, 2003(9), 87-95. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2008). Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. (2023). Nature Communications, 14(1), 118. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(10), 1213. [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Tetrahedron Letters, 60(12), 851-855. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Tetrahedron Letters, 60(12), 851-855. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Tetrahedron Letters, 60(12), 851-855. [Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. (2019). Trends in Chemistry, 1(9), 852-869. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). Organic Letters, 16(18), 4884-4887. [Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. (2019). Semantic Scholar. [Link]

Sources

Method

High-Throughput Screening Assays for Pyrazole-Based Compound Libraries: Application Notes and Protocols

Introduction: The Power of the Pyrazole Scaffold in Drug Discovery The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Pyrazole Scaffold in Drug Discovery

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold."[3][4] This designation arises from its presence in a multitude of clinically successful drugs targeting a wide array of diseases. Notable examples include the anti-inflammatory drug Celecoxib, the JAK inhibitor Ruxolitinib, and the ALK inhibitor Crizotinib, highlighting the scaffold's utility in developing treatments for cancer, inflammation, and beyond.[1][3] The metabolic stability and synthetic tractability of the pyrazole nucleus allow for extensive structural modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][5]

To efficiently explore the vast chemical space accessible to pyrazole derivatives, researchers rely on high-throughput screening (HTS). HTS leverages automation, miniaturization, and sensitive detection methods to test hundreds of thousands to millions of compounds against a biological target or cellular pathway.[6][7][8] This process rapidly identifies "hits"—compounds that produce a desired biological response—which serve as the starting points for intensive lead optimization campaigns.[7] This guide provides detailed protocols and expert insights for two robust HTS assays well-suited for screening pyrazole-based libraries: a Fluorescence Polarization assay for biochemical inhibitor discovery and a Dual-Luciferase Reporter assay for cell-based pathway analysis.

Foundational Pillar of HTS: Assay Quality and the Z'-Factor

The success of any HTS campaign hinges on the quality of the assay. A reliable assay must clearly distinguish between a true biological signal and background noise.[9] While the signal-to-background (S/B) ratio is a common metric, it fails to account for data variability. The Z'-factor is a superior statistical parameter that incorporates the means and standard deviations of both positive and negative controls, providing a comprehensive assessment of assay quality.[10][11][12]

The Z'-factor is calculated using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

A Z'-factor of ≥ 0.5 is considered the benchmark for a robust and reliable HTS assay, indicating a sufficient separation between control populations to confidently identify hits.[9][13]

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5 ExcellentClear separation between positive and negative controls. Highly reliable for HTS.
0 to 0.5 MarginalSmall separation window; the assay may be acceptable but is prone to false positives/negatives. Optimization is recommended.
< 0 UnacceptableThe signal from positive and negative controls overlaps. The assay is not suitable for screening.
(Data sourced from Zhang et al., 1999 and subsequent HTS guidelines)[12][13]

Application Protocol 1: Fluorescence Polarization (FP) Assay for Protein Kinase Targets

Many pyrazole-based drugs function as protein kinase inhibitors.[3][4][14] Fluorescence Polarization is an ideal homogenous (no-wash) assay for screening such inhibitors in a biochemical format.

Causality and Scientific Principle

FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[15][16] When excited with polarized light, a small, freely tumbling tracer emits depolarized light. However, when this tracer binds to a much larger protein (e.g., a kinase), its rotation slows dramatically, and the emitted light remains highly polarized.[17] In a competitive FP assay, library compounds that bind to the kinase will displace the tracer, causing it to tumble freely again and leading to a decrease in polarization. This drop in signal directly indicates a binding event.[16]

cluster_0 Low Polarization Signal cluster_1 High Polarization Signal cluster_2 Screening Principle: Hit Identification a Unbound Tracer (Small, Rotates Rapidly) b Depolarized Emission a->b Excited by Polarized Light c Kinase Target d Tracer-Kinase Complex (Large, Rotates Slowly) c->d Binds e Polarized Emission d->e Excited by Polarized Light f Pyrazole Inhibitor (Hit Compound) h Inhibitor-Kinase Complex f->h g Kinase Target g->h i Displaced Tracer (Low Polarization) h->i Results in cluster_0 Cellular Signaling & Reporter Gene Expression cluster_1 Hit Identification Receptor Cell Surface Receptor (e.g., GPCR) Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal TF Transcription Factor (TF) Kinase_Cascade->TF Activates Promoter Promoter with TF Response Element TF->Promoter Binds to Reporter_Gene Firefly Luciferase Gene Promoter->Reporter_Gene Drives Expression Control_Gene Renilla Luciferase Gene Control_Promoter Constitutive Promoter Control_Promoter->Control_Gene Always Active Inhibitor Pyrazole Inhibitor (Hit Compound) Inhibitor->Kinase_Cascade BLOCKS

Caption: Simplified pathway for a dual-luciferase reporter assay.

Detailed Step-by-Step Protocol

This protocol describes screening a pyrazole library for inhibitors of a hypothetical signaling pathway in HEK293 cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells (or another suitable cell line) in appropriate media.

  • Rationale: The choice of cell line is critical; it must possess the necessary cellular machinery for the pathway of interest.

  • Co-transfect the cells with two plasmids using a lipid-based transfection reagent:

    • Reporter Plasmid: Containing the Firefly luciferase gene downstream of a pathway-specific promoter (e.g., pGL4.29[CRE/minP/luc2P]). [18] 2. Control Plasmid: Containing the Renilla luciferase gene driven by a constitutive promoter (e.g., pGL4.74[hRluc/TK]).

  • Optimize the ratio of reporter to control plasmid to ensure the Renilla signal is robust but does not overwhelm the Firefly signal.

2. Cell Plating and Compound Addition:

  • After transfection (e.g., 24 hours), detach the cells and resuspend them in fresh media.

  • Using a multi-channel pipette or automated dispenser, seed the cells into a 384-well white, solid-bottom plate at a predetermined optimal density.

  • Rationale: A white plate is used to maximize the luminescent signal. Cell density must be optimized to ensure cells are healthy and responsive throughout the assay.

  • Immediately add the pyrazole library compounds and controls (e.g., 50 nL) to the plated cells.

  • Add the pathway-specific agonist/stimulus to all wells except the unstimulated negative controls.

3. Incubation:

  • Incubate the plates for a duration optimized to capture the peak of reporter gene expression (e.g., 6-24 hours) in a humidified incubator at 37°C, 5% CO₂.

4. Luminescence Detection:

  • Rationale: The two luciferases have different substrate requirements, allowing for sequential measurement from the same well. [19][20]* Equilibrate the plate and detection reagents to room temperature.

  • Step 1 (Firefly): Add the first reagent (e.g., ONE-Glo™ EX Reagent), which lyses the cells and contains the substrate for Firefly luciferase. [19]* Incubate for 10 minutes to allow the signal to stabilize.

  • Read the plate on a luminometer to measure Firefly luminescence (Signal A).

  • Step 2 (Renilla): Add the second reagent (e.g., NanoDLR™ Stop & Glo® Reagent), which quenches the Firefly reaction and provides the substrate for Renilla luciferase. [19]* Read the plate again on the luminometer to measure Renilla luminescence (Signal B).

5. Data Analysis:

  • Calculate the Z'-factor for the plate.

  • For each well, calculate the normalized response ratio: Ratio = Signal A / Signal B .

  • Normalize the data. The percent inhibition for each test compound can be calculated as: % Inhibition = 100 * (Ratio_neg_ctrl - Ratio_sample) / (Ratio_neg_ctrl - Ratio_pos_ctrl)

  • Select hits based on a statistically significant reduction in the normalized ratio.

ParameterExample ValueRationale
Plate Format 384-well, solid whiteMaximizes luminescent signal reflection for higher sensitivity.
Cell Line HEK293A robust and easily transfectable line suitable for many pathway studies.
Cell Density 5,000 cells/wellOptimized to achieve a confluent monolayer without overgrowth during the assay.
Reporter:Control Plasmid Ratio 100:1Empirically determined to give strong signals for both luciferases.
Incubation Time 18 hoursCaptures the peak transcriptional response for the pathway of interest.
Detection Reagent Promega Nano-Glo® Dual-Luciferase®Provides sequential, robust detection with high sensitivity. [19]

Overall HTS Workflow: From Primary Screen to Confirmed Hit

A successful HTS campaign is a multi-step process that extends beyond the primary screen. The goal is to eliminate false positives and systematically confirm the activity of true hits.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Validation Primary_Screen Primary HTS (Single Concentration) - Pyrazole Library Screen - Z'-Factor QC Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation - 10-point curve - Determine IC50/EC50 Hit_Selection->Dose_Response Active Compounds Orthogonal_Assay Orthogonal/Secondary Assay - Different technology - Confirms mechanism Dose_Response->Orthogonal_Assay SAR_Expansion SAR Expansion - Test structural analogs Dose_Response->SAR_Expansion Confirmed_Hit Confirmed Hit (Ready for Lead Op) Orthogonal_Assay->Confirmed_Hit SAR_Expansion->Confirmed_Hit

Caption: A typical workflow for an HTS campaign.

  • Primary Screen: The entire pyrazole library is tested at a single, high concentration (e.g., 10 µM) to identify initial hits.

  • Hit Confirmation & Dose-Response: Compounds identified as active are re-tested in the same assay. A fresh sample is then tested across a range of concentrations (e.g., a 10-point curve) to confirm activity and determine potency (IC₅₀ or EC₅₀).

  • Orthogonal Validation: Confirmed hits are tested in a secondary assay that uses a different detection technology or biological principle. This crucial step helps eliminate artifacts and confirms the compound's mechanism of action.

  • Structure-Activity Relationship (SAR) Expansion: Analogs of the confirmed hits are tested to understand how chemical modifications affect biological activity, providing a foundation for the hit-to-lead optimization process.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules.
  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed - NIH.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • On HTS: Z-factor. (2023). Medium.
  • High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2025). Journal of Visualized Experiments.
  • Z-factor. (n.d.). Wikipedia.
  • Nano-Glo® Dual-Luciferase® Reporter Assay System. (2015).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres.
  • Establishing and optimizing a fluorescence polariz
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2012). Current Chemical Genomics.
  • Bioluminescent Reporter Gene Assays Protocols and Applications Guide. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2013). Expert Opinion on Drug Discovery.
  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie.
  • FLUORESCENCE POLARIZ
  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.).
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • GPCR Screening Services. (n.d.).
  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2026).
  • GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery.
  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2025). Frontier in Medical and Health Research.
  • GPCR-targeted Assay | GPCRs Bioassay Service. (n.d.). ProBio CDMO.
  • GPCR Assays. (n.d.). PharmaLegacy.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science.
  • GPCR Bioassay Screening Services. (n.d.). MedchemExpress.
  • High-Throughput Screening (HTS)
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • High-throughput screening. (n.d.). Wikipedia.
  • Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM.
  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023). Preprints.org.

Sources

Application

Functionalization of the pyrazole ring in 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

This Application Note is designed for medicinal chemists and process development scientists optimizing the utility of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole . This scaffold is a privileged intermediate in kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the utility of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole . This scaffold is a privileged intermediate in kinase inhibitor discovery (e.g., JAK, BTK inhibitors) due to the solubilizing nature of the oxanyl (tetrahydro-2H-pyran-4-yl) group and the orthogonal reactivity of the pyrazole ring.

Scaffold Analysis & Reactivity Profile

The 3-Bromo-1-(oxan-4-ylmethyl)pyrazole scaffold presents three distinct vectors for chemical diversification. Understanding the electronic bias of this heterocyclic system is critical for regioselective functionalization.

  • Site A (C-3 Position - Bromine Handle): The bromine atom at C-3 is the primary electrophilic site. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald, Sonogashira). Unlike 4-bromopyrazoles, 3-bromopyrazoles can sometimes be more sluggish due to electronic enrichment from adjacent nitrogens, often requiring electron-rich, bulky phosphine ligands.

  • Site B (C-4 Position - Nucleophilic Core): The C-4 position is electron-rich (nucleophilic). It is prone to Electrophilic Aromatic Substitution (SEAr) such as halogenation, nitration, or formylation. It is also a prime candidate for Palladium-catalyzed C-H activation.

  • Site C (C-5 Position - Steric/Acidic): The C-5 proton is the most acidic ring proton but is often sterically shielded by the N-1 substituent. Functionalization here typically requires deprotonation (lithiation) or Directed C-H activation.

Visualizing the Reactivity Map

ReactivityMap Scaffold 3-Bromo-1-(oxan-4-ylmethyl)pyrazole C3 C-3 Position (Bromine) Primary Electrophile Scaffold->C3 Suzuki / Buchwald (Cross-Coupling) C4 C-4 Position (C-H) Nucleophilic Center Scaffold->C4 S_EAr / C-H Activation (Late-Stage) C5 C-5 Position (C-H) Steric/Acidic Center Scaffold->C5 Lithiation / Directing Groups

Figure 1: Orthogonal reactivity vectors of the 3-bromo-1-substituted pyrazole scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-3 Arylation)

Objective: Installation of aryl/heteroaryl groups at the C-3 position. Challenge: 3-Bromopyrazoles can be deactivated compared to aryl bromides. Solution: Use of Pd(dppf)Cl₂ for standard couplings or XPhos Pd G3 for sterically hindered/electron-poor boronic acids.

Reagents & Materials
  • Substrate: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2–3 mol%)

  • Base: 2M aq. Na₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or round-bottom flask with the pyrazole substrate, boronic acid, and base.

  • Degassing: Add 1,4-Dioxane. Sparge with Nitrogen or Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst rapidly against a positive flow of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Monitoring (Self-Validation): Monitor via LC-MS.

    • Success Indicator: Disappearance of Br-starting material (M+H ~245/247 pattern) and appearance of product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Expert Insight: If the oxanyl ring shows sensitivity (rare) or if the boronic acid is protodeboronated easily, switch to anhydrous conditions: Pd(PPh₃)₄ / Cs₂CO₃ / Toluene / 90°C .

Protocol B: Buchwald-Hartwig Amination (C-3 C-N Bond Formation)

Objective: Synthesis of 3-aminopyrazoles. Challenge: Nitrogen-rich heterocycles can poison Pd catalysts. 3-Bromopyrazoles are less reactive than 4-bromopyrazoles in aminations. Solution: Use of tBuBrettPhos Pd G3 , a bulky precatalyst designed to prevent catalyst deactivation and facilitate reductive elimination.

Reagents & Materials
  • Substrate: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or K₃PO₄ (for base-sensitive substrates)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add substrate, amine (if solid), base, and catalyst inside a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous solvent (degassed).

  • Reaction: Heat to 80–100°C.

    • Time: Typically 2–12 hours.

  • Monitoring: TLC (stain with Ninhydrin for amines) or LC-MS.

    • Note: The product will likely be more polar than the starting bromide.

  • Workup: Filter through a celite pad to remove Pd black and inorganic salts. Concentrate and purify.

Data Table: Catalyst Selection Guide

Reaction Type Preferred Catalyst Base Solvent Temp
Suzuki (Standard) Pd(dppf)Cl₂ Na₂CO₃ (aq) Dioxane 90°C
Suzuki (Hindered) XPhos Pd G3 K₃PO₄ THF/Water 60-80°C
Buchwald (1° Amine) BrettPhos Pd G3 NaOtBu t-BuOH 100°C

| Buchwald (2° Amine) | RuPhos Pd G3 | NaOtBu | Toluene | 80-100°C |

Protocol C: C-4 Regioselective Functionalization (C-H Activation)

Objective: Late-stage diversification at the nucleophilic C-4 position after C-3 functionalization. Method: Direct C-H Arylation.

Reagents & Materials
  • Substrate: 1-(oxan-4-ylmethyl)-3-substituted-pyrazole

  • Coupling Partner: Aryl Bromide (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me-HBF₄ (Dav-Phos) or PPh₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (30 mol%) - Crucial for C-H cleavage via CMD mechanism.

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Procedure
  • Mix: Combine substrate, Aryl Bromide, Pd(OAc)₂, Ligand, Base, and Pivalic Acid in a pressure tube.

  • Solvent: Add DMA (0.5 M).

  • Heat: Vigorously stir at 120–140°C for 16 hours.

  • Mechanism Check: The pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the electron-rich C-4 position.

Workflow Visualization

Workflow Start Start: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Decision Target Moiety? Start->Decision RouteA Route A: Aryl Group Decision->RouteA C-C Bond RouteB Route B: Amino Group Decision->RouteB C-N Bond StepA1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) RouteA->StepA1 StepB1 Buchwald-Hartwig (tBuBrettPhos, HNR2) RouteB->StepB1 Intermediate Intermediate: 3-Functionalized Pyrazole StepA1->Intermediate StepB1->Intermediate StepC Step C: C-4 Functionalization (C-H Activation / Halogenation) Intermediate->StepC Optional Late-Stage Final Final Drug Candidate StepC->Final

Figure 2: Strategic workflow for sequential functionalization.

References
  • Suzuki-Miyaura Coupling on Pyrazoles

    • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Foundational text establishing base/solvent effects for heteroaryl halides.
  • Buchwald-Hartwig Amination of 3-Bromopyrazoles

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Specific Protocol: Maiti, D., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Link

  • C-H Activation of Pyrazoles

    • Gandeepan, P., et al. (2019). Transition Metal-Catalyzed C–H Activation of Pyrazoles. Chemical Reviews, 119(4), 2192–2452. Link

    • Mechanism:[2][3][4][5][6][7][8] Discusses the CMD (Concerted Metalation-Deprotonation) mechanism relevant to Protocol C.

  • Properties of the Oxanyl Group

    • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual reference for cyclic ether solubilizing groups). Link

Sources

Method

An Application Note: A Comprehensive Guide to Studying the Reaction Kinetics of β-Galactosidase

Introduction β-galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides.[1] In cellular metabolism, its most common substrate is lactose, which it c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides.[1] In cellular metabolism, its most common substrate is lactose, which it cleaves into galactose and glucose.[2] Beyond its physiological role, β-galactosidase, particularly the enzyme encoded by the lacZ gene of E. coli, has become an indispensable tool in molecular biology as a reporter gene for monitoring gene expression.[3] Understanding the kinetic properties of β-galactosidase is crucial for its application in biotechnology and for elucidating its biological function.

This application note provides a detailed experimental framework for studying the kinetics of β-galactosidase. We will delve into the principles of the enzyme assay, provide step-by-step protocols for determining key kinetic parameters, and offer insights into data analysis and potential challenges. The methodologies described herein are designed to be robust and adaptable for researchers in various fields, from fundamental enzymology to drug development.

Principle of the Assay

The kinetic activity of β-galactosidase is most commonly measured using a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][4] ONPG is colorless, but upon hydrolysis by β-galactosidase, it yields galactose and o-nitrophenol, the latter of which is a yellow compound with a strong absorbance at 420 nm.[5][6] The rate of the reaction can, therefore, be monitored by measuring the increase in absorbance at 420 nm over time.[5][6] This assay is simple, sensitive, and amenable to high-throughput screening formats.[3]

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

  • Water bath or incubator set to the desired reaction temperature (e.g., 28°C, 37°C)[5][7]

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile microcentrifuge tubes or 96-well plates

  • Timer

Reagents
  • β-galactosidase: Purified enzyme of known concentration. Can be commercially sourced.

  • Z-Buffer (per 50 mL):

    • 0.80 g Na₂HPO₄·7H₂O (0.06 M)

    • 0.28 g NaH₂PO₄·H₂O (0.04 M)

    • 0.5 mL 1 M KCl (10 mM)

    • 0.05 mL 1 M MgSO₄ (1 mM)

    • Adjust pH to 7.0

    • Store at 4°C[5]

    • Note: Just before use, add 0.135 mL of β-mercaptoethanol (to a final concentration of 50 mM).[5]

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution: 4 mg/mL in 0.1 M phosphate buffer (pH 7.0). This should be prepared fresh daily.[5]

  • 1 M Na₂CO₃ solution: To stop the reaction.

  • Phosphate Buffer (0.1 M, pH 7.0):

    • 1.61 g Na₂HPO₄·7H₂O (0.06 M)

    • 0.55 g NaH₂PO₄·H₂O (0.04 M)

    • Adjust pH to 7.0

    • Stable at room temperature.[5]

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Parameters (K_m and V_max)

This protocol describes how to determine the Michaelis constant (K_m) and maximum reaction velocity (V_max) of β-galactosidase by measuring the initial reaction rates at various substrate concentrations.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare serial dilutions of ONPG substrate P2 Prepare a fixed concentration of β-galactosidase R1 Equilibrate enzyme and substrate at reaction temperature P2->R1 R2 Initiate reaction by mixing enzyme and substrate R1->R2 R3 Incubate for a fixed time R2->R3 M1 Stop reaction with 1 M Na₂CO₃ R3->M1 M2 Measure absorbance at 420 nm M1->M2 M3 Calculate initial reaction velocity (v) M2->M3 M4 Plot v vs. [S] (Michaelis-Menten) M3->M4 M5 Plot 1/v vs. 1/[S] (Lineweaver-Burk) M3->M5 M6 Determine Km and Vmax M4->M6 M5->M6

Caption: Workflow for determining K_m and V_max of β-galactosidase.

Step-by-Step Methodology:

  • Prepare Substrate Dilutions: Prepare a series of ONPG dilutions in 0.1 M phosphate buffer (pH 7.0). A suggested range of final concentrations in the reaction mixture is 0.1 mM to 4 mM.

  • Prepare Enzyme Solution: Dilute the purified β-galactosidase in cold Z-buffer to a concentration that will yield a linear increase in absorbance over a reasonable time frame (e.g., 5-30 minutes). The optimal concentration should be determined empirically.

  • Set up the Reaction:

    • For each substrate concentration, label a set of microcentrifuge tubes.

    • Add a defined volume of each ONPG dilution to the respective tubes.

    • Include a "blank" tube with buffer instead of the enzyme for each substrate concentration.

    • Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.[7]

  • Initiate the Reaction:

    • To start the reaction, add a fixed volume of the diluted enzyme solution to each tube.

    • Start the timer immediately upon addition of the enzyme.

    • Mix gently by inverting the tubes.

  • Incubate: Incubate the reactions at the chosen temperature for a predetermined time. It is crucial that the reaction is stopped during the initial linear phase of product formation.

  • Stop the Reaction: After the incubation period, stop the reaction by adding a volume of 1 M Na₂CO₃ (e.g., 0.5 mL for a 1 mL reaction).[5] This will raise the pH and inactivate the enzyme.

  • Measure Absorbance: Measure the absorbance of each sample at 420 nm using a spectrophotometer. Use the corresponding blank to zero the instrument.

  • Calculate Initial Velocity: Convert the absorbance readings to the concentration of o-nitrophenol produced using a standard curve or the molar extinction coefficient. The initial velocity (v) is then calculated as the concentration of product formed per unit of time.

Protocol 2: Investigation of Enzyme Inhibition

This protocol outlines how to study the effect of a potential inhibitor on β-galactosidase activity. Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a known competitive inhibitor and can be used as a positive control.[8]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor at a known concentration.

    • Prepare serial dilutions of the inhibitor.

    • Prepare ONPG solution at a concentration around the K_m value determined in Protocol 1.

    • Prepare the diluted β-galactosidase solution as in Protocol 1.

  • Set up the Reaction:

    • Label a series of microcentrifuge tubes for each inhibitor concentration, including a no-inhibitor control.

    • Add the diluted inhibitor to the respective tubes.

    • Add the ONPG solution to all tubes.

    • Equilibrate the tubes at the reaction temperature for 5 minutes.

  • Initiate and Run the Reaction:

    • Initiate the reaction by adding the enzyme solution.

    • Incubate, stop the reaction, and measure the absorbance as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • To determine the mode of inhibition, repeat the experiment with varying substrate concentrations in the presence of a fixed inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

Mechanism of Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) ES->E +P P Product (P) I_c Inhibitor (I) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) ES2->E2 +P ESI ESI Complex ES2->ESI +I P2 Product (P) I_nc Inhibitor (I)

Caption: Competitive vs. Non-Competitive Inhibition Mechanisms.

Data Analysis and Interpretation

The raw absorbance data must be converted into initial reaction velocities. These velocities are then plotted against the substrate concentrations.

Michaelis-Menten Plot

A plot of initial velocity (v) versus substrate concentration ([S]) should yield a hyperbolic curve.[9]

  • V_max: The maximum velocity, approached asymptotically.

  • K_m: The substrate concentration at which the reaction velocity is half of V_max.

Lineweaver-Burk Plot

A more accurate method for determining K_m and V_max is the Lineweaver-Burk or double reciprocal plot, where 1/v is plotted against 1/[S].[6][10] This should yield a straight line.

  • Y-intercept: 1/V_max

  • X-intercept: -1/K_m

  • Slope: K_m/V_max

Typical Kinetic Parameters

The kinetic parameters of β-galactosidase can vary depending on the source of the enzyme and the experimental conditions.

Enzyme SourceSubstrateK_m (mM)V_max (units)Reference
Aspergillus oryzaeONPG0.8000.0864 A/min[1]
Lactobacillus plantarumONPG6.644147.5 µmol/min/mg[11]
Lactiplantibacillus plantarumONPG27.37570.2592 U/min[12]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or very low activity Inactive enzyme, incorrect buffer pH, presence of an unknown inhibitor.Check enzyme activity with a positive control. Verify buffer pH. Use fresh reagents.
Reaction rate is not linear Substrate depletion, product inhibition, enzyme instability.Use a lower enzyme concentration or a shorter incubation time.[13]
High background absorbance Contaminated reagents, substrate instability.Use fresh ONPG solution. Run appropriate blanks.
Inconsistent results Pipetting errors, temperature fluctuations, inaccurate timing.Ensure accurate pipetting. Maintain a constant temperature. Use a timer for all incubations.
Vmax not reached Substrate concentrations are not high enough.Increase the range of substrate concentrations.[14]

References

  • Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae - PJLSS. [Link]

  • Beta-Galactosidase Activity Assay - Roth Lab. [Link]

  • β-galactosidase assay - Bio-protocol. [Link]

  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software - Agilent. [Link]

  • Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC. [Link]

  • B-Gal Assay. [Link]

  • Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric) (#BN01044) - Assay Genie. [Link]

  • Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC. [Link]

  • Lineweaver-Burk plots. Lineweaver-Burk plot of the reaction catalyzed by the β-galactosidase hybrid between K. lactis and A. niger (red circles) and the native β-galactosidase of K. lactis (square blue) in the presence of the synthetic substrate ONPG (A) or the natural substrate lactose (B). Experimental variations are less than 10% of the value of the point. Results are the average of two independent experiments. - ResearchGate. [Link]

  • Specific determination of beta-galactocerebrosidase activity via competitive inhibition of beta-galactosidase - PubMed. [Link]

  • Genetics - β-Galactosidase Assays - Roth Lab. [Link]

  • Kinetic and modeling analyses of lactose‑hydrolyzing β‑galactosidase from Lactiplantibacillus plantarum GV54 - Spandidos Publications. [Link]

  • Determination of Vmax and Km values of the enzyme β-galactosidase in the extracts of (Ziziphus spina-christi) using ONPG as a substrate. … - ResearchGate. [Link]

  • ONPG Test - Principle, Procedure, Uses and Interpretation - MicrobiologyInfo.com. [Link]

  • Ever-fluctuating single enzyme molecules: Michaelis-Menten equation revisited - q-bio. [Link]

  • Progress curve analysis of enzyme kinetics of β-Galactosidase. (a)... - ResearchGate. [Link]

  • In vitro Kinetics of β-galactosidase. [Link]

  • β-Galactosidase Assay: Scientific Insights and Industrial Applications. [Link]

  • Michaelis-Menten analysis of immobilized enzyme by affinity capillary electrophoresis. [Link]

  • Lineweaver–Burk plot of (1/ v) of β-galactosidase vs (1/ ONPG).... - ResearchGate. [Link]

  • Lineweaver-Burk plot of β-galactosidase from Lactiplantibacillus... - ResearchGate. [Link]

  • Chapter 6 Enzyme Kinetics - Association for Biology Laboratory Education. [Link]

  • β-Galactosidase - Wikipedia. [Link]

  • How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. [Link]

  • How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? | ResearchGate. [Link]

  • Laboratory 5 Measurement of β-Galactosidase Activity in Lactaid™ Tablets. [Link]

  • MDH Assay Enzyme Hints & Tips - Sandiego. [Link]

  • Enzyme Analysis - G-Biosciences. [Link]

  • Enzyme Kinetic Assays – How Does It Work? - Eppendorf Canada. [Link]

Sources

Application

Use of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole in developing new materials

A Guide to Material & Bioactive Scaffold Development Executive Summary & Rational Design 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-bromo-1-(tetrahydropyran-4-ylmethyl)pyrazole) represents a high-value "linchpi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Material & Bioactive Scaffold Development

Executive Summary & Rational Design

3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-bromo-1-(tetrahydropyran-4-ylmethyl)pyrazole) represents a high-value "linchpin" scaffold. It bridges the gap between reactive chemical functionality and physicochemical optimization.

  • The Head (3-Bromopyrazole): Unlike the more common 4-bromopyrazoles, the 3-bromo position offers unique vector geometry for fragment-based drug discovery (FBDD) and material porosity. It serves as an electrophilic handle for Palladium-catalyzed cross-coupling.

  • The Tail (Oxan-4-ylmethyl): The tetrahydropyran (THP) moiety acts as a bioisostere of cyclohexane. It lowers lipophilicity (LogP) while maintaining steric bulk, improving metabolic stability and solubility in polar organic solvents—critical for solution-processable materials and orally bioavailable drugs.

This guide provides validated protocols for transforming this building block into functional materials, specifically focusing on Suzuki-Miyaura arylation (for optoelectronic or biaryl cores) and Buchwald-Hartwig amination (for kinase inhibitor scaffolds).

Physicochemical Profile & Handling
PropertyValue / CharacteristicRelevance
Molecular Structure Pyrazole ring N-alkylated with THP-methylStability against N-deprotonation; prevents catalyst poisoning.
Reactive Handle C-3 BromineLess reactive than C-4/C-5 halogens; requires specialized ligands (e.g., Buchwald biarylphosphines).
Solubility High in DCM, THF, Dioxane, DMFIdeal for solution-phase synthesis.
LogP Impact

LogP

-1.0 vs. Cyclohexyl
Reduces aggregation in materials; improves ADME in drugs.
Storage 2–8°C, Inert AtmosphereHygroscopic; protect from moisture to prevent hydrolysis of downstream sensitive intermediates.
Divergent Synthesis Workflow (Logic Map)

The following diagram illustrates the strategic divergence possible from the parent bromide.

DivergentSynthesis Start 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (Starting Block) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2 Pd-G3/RuPhos Sonogashira Sonogashira Coupling Start->Sonogashira Terminal Alkyne Pd/Cu Biaryl Biaryl Scaffolds (OLED Hosts / Kinase Inhibitors) Suzuki->Biaryl Amines Aminopyrazoles (Hinge Binders / Ligands) Buchwald->Amines Alkynes Conjugated Polymers (Optical Materials) Sonogashira->Alkynes

Figure 1: Strategic divergence from the 3-bromopyrazole core. The choice of pathway determines the material class (electronic vs. bioactive).

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl cores for liquid crystals or pharmaceutical intermediates. Challenge: The C-3 position is electron-rich compared to pyridines, often leading to sluggish oxidative addition. Solution: Use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or XPhos to accelerate the catalytic cycle.

Reagents:

  • Substrate: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a microwave vial or Schlenk flask with the pyrazole substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-dioxane (concentration 0.1 M) followed by the aqueous K₂CO₃ solution.

  • Degassing: Sparge the biphasic mixture with nitrogen for 5 minutes. Crucial: Oxygen leads to homocoupling of the boronic acid.

  • Reaction: Seal and heat to 90°C for 4–16 hours. (Monitor via LC-MS; disappearance of bromide peak at M+2 pattern).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine functionality for "hinge-binding" motifs in drug discovery. Challenge: Pyrazoles can coordinate to Pd, poisoning the catalyst. Solution: Use of bulky, electron-rich biarylphosphine ligands (BrettPhos or RuPhos) and a strong base (LHMDS) to facilitate reductive elimination.

Reagents:

  • Substrate: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base: LHMDS (Lithium hexamethyldisilazide) (2.2 equiv, 1M in THF)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Inert Handling: Flame-dry the reaction vessel and cool under argon.

  • Charging: Add the pyrazole substrate, amine (if solid), and Pd-Precatalyst.

  • Solvation: Add anhydrous solvent (0.2 M). If amine is liquid, add it now.

  • Activation: Dropwise add LHMDS solution at room temperature. Note: Exotherm possible.

  • Heating: Heat to 65–80°C for 2–8 hours.

  • Quench: Cool to 0°C, quench with saturated NH₄Cl.

  • Isolation: Extract with DCM (to avoid emulsions common with THF/water).

Quality Control & Validation System

To ensure the integrity of the developed materials, follow this decision tree for purification and validation.

QC_Workflow Crude Crude Reaction Mixture TLC TLC / LC-MS Check (Conversion > 95%?) Crude->TLC Filter Celite Filtration (Remove Pd Black) TLC->Filter Yes Scavenge Add Metal Scavenger (SiliaMetS® Thiol) TLC->Scavenge No (Stalled) Purify Flash Chromatography (Silica Gel) Filter->Purify FinalQC Final QC: 1H NMR, 13C NMR, HPLC purity Purify->FinalQC Scavenge->Filter

Figure 2: Purification and Quality Control Decision Tree. Note the inclusion of metal scavenging steps, critical for pharmaceutical applications.

Validation Criteria:

  • 1H NMR: Diagnostic shift of the pyrazole C-4 proton (usually doublet/singlet around

    
     6.5–7.5 ppm) confirms substitution at C-3.
    
  • Pd Residue: For biological assays, residual Palladium must be <10 ppm. Use ICP-MS if carrying forward to in-vivo studies.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.

  • Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions in Water.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Contextual grounding for Protocol B).
  • PharmaBlock. (2024). Tetrahydropyrans in Drug Discovery: Bioisosteres and Solubility Enhancers.

  • National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

Sources

Method

Protocol for scaling up the synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

An Application Note for the Scalable Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Abstract This application note provides a comprehensive, two-stage protocol for the scaled-up synthesis of 3-Bromo-1-(oxan-4-ylmethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Abstract

This application note provides a comprehensive, two-stage protocol for the scaled-up synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, a valuable heterocyclic building block in contemporary drug discovery and agrochemical research. The synthesis is designed for robust performance from gram to kilogram scales, addressing critical process parameters, safety considerations, and purification strategies essential for industrial production. The protocol first details the efficient bromination of 1H-pyrazole to yield the 3-bromopyrazole intermediate. Subsequently, a regioselective N-alkylation with a suitable 4-(halomethyl)oxane derivative is described, optimized to preferentially yield the N1-isomer. This guide emphasizes the rationale behind procedural steps, offering insights into reaction mechanisms, process control, and troubleshooting to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous marketed drugs due to their diverse biological activities.[1] The functionalization of the pyrazole core allows for fine-tuning of a molecule's physicochemical properties. The target compound, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, serves as a versatile intermediate. The bromine atom at the 3-position is primed for further elaboration via cross-coupling reactions, while the N1-substituted oxane moiety can enhance solubility and modulate biological interactions.

The synthesis of N-alkyl pyrazoles often presents a regioselectivity challenge, as alkylation can occur at either of the two nitrogen atoms in the ring.[2][3] This protocol is strategically designed to favor the thermodynamically more stable N1-alkylated product through careful selection of reagents and conditions. The overall synthetic pathway is depicted below.

Synthetic_Pathway Pyrazole 1H-Pyrazole Intermediate 3-Bromopyrazole Pyrazole->Intermediate Step 1: Bromination (HBr, K₂Cr₂O₇) Final_Product 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Intermediate->Final_Product Step 2: N-Alkylation (Base, Solvent) Alkylating_Agent 4-(Bromomethyl)oxane Alkylating_Agent->Final_Product

Caption: Overall two-step synthetic workflow.

Part I: Scaled-Up Synthesis of 3-Bromopyrazole Intermediate

This initial stage focuses on the efficient and selective bromination of the pyrazole ring at the C3 position. The chosen method utilizes an in-situ generation of bromine from hydrobromic acid and an oxidant, which is a cost-effective and controllable approach for large-scale operations.[4][5]

Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is sufficiently electron-rich to react with bromine. The reaction is performed in a strong acidic medium (HBr), which protonates the pyrazole, and the bromination occurs on the neutral pyrazole species in equilibrium. Potassium dichromate acts as a strong oxidizing agent, converting bromide ions from HBr into electrophilic bromine (Br₂). Controlling the temperature is critical to prevent over-bromination and ensure selectivity.[5]

Materials and Reagents
ReagentGradeM.W.Quantity (1 kg Scale)MolesSupplier Notes
1H-Pyrazole98%68.081.00 kg14.69
Hydrobromic Acid48% aq.80.9111.9 L100.0Corrosive
Potassium Dichromate99%294.181.47 kg5.00Oxidizer, Toxic
Ferrous Oxide98%71.84250 g3.48Reaction Quench
Chlorobenzene99%112.5610.8 L-Solvent
Anhydrous Sodium Sulfate99%142.04500 g-Drying Agent
Detailed Experimental Protocol (1 kg Scale)
  • Reactor Setup: Equip a 50 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a liquid addition funnel. Ensure the reactor is clean and dry.

  • Initial Charge: Under a nitrogen atmosphere, charge the reactor with 1H-pyrazole (1.00 kg, 14.69 mol) and 48% hydrobromic acid (11.9 L, 100.0 mol).

  • Cooling: Start agitation and cool the reactor contents to 5°C using a circulating chiller. A clear solution should be obtained.

  • Oxidant Preparation: In a separate vessel, carefully dissolve potassium dichromate (1.47 kg, 5.00 mol) in 5.0 L of deionized water. Caution: This solution is a strong oxidizer.

  • Controlled Addition: Slowly add the potassium dichromate solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained between 5-10°C.[5] An exotherm will be observed. The reaction mixture will turn dark orange/brown.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 10-15°C. Monitor the reaction progress by HPLC every hour.[4] The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Reaction Quench: Once the reaction reaches >95% conversion, carefully add ferrous oxide (250 g, 3.48 mol) portion-wise to quench any excess oxidant.[5] A slight temperature increase may be observed. Stir for 30 minutes.

  • Extraction: Transfer the reaction mixture to a suitable separation funnel or extractor. Add chlorobenzene (10.8 L) and agitate for 30 minutes. Allow the layers to separate for at least 1 hour.[4]

  • Phase Separation: Separate the lower aqueous layer and perform a second extraction with chlorobenzene (5.4 L). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (500 g), stir for 1 hour, and filter to remove the drying agent.

  • Crystallization & Isolation: Concentrate the organic phase under reduced pressure to approximately one-third of its original volume. Cool the concentrated solution to -10°C to -5°C and hold for 4-6 hours to induce crystallization.[5] Collect the resulting solid by filtration, wash with a small amount of cold (-10°C) chlorobenzene, and dry under vacuum at 40°C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 1.5 - 1.7 kg (70-80%)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 60-65°C[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.4 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 6.30 (t, J=2.4 Hz, 1H).

  • Purity (HPLC): ≥98.5%[5]

Part II: Scale-Up Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

This second stage involves the N-alkylation of the 3-bromopyrazole intermediate. The choice of base and solvent is crucial for achieving high regioselectivity for the N1 isomer and for ensuring a safe and scalable process.[6] Sodium hydride in DMF is a common choice for achieving complete deprotonation and favoring N1 alkylation.[7]

Principle and Mechanism

The reaction is a standard Williamson ether synthesis-type N-alkylation. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the 3-bromopyrazole to form the corresponding sodium pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-(bromomethyl)oxane in an Sₙ2 reaction to form the C-N bond. Using a polar aprotic solvent like DMF effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrazolide anion.

Alkylation_Optimization Start Optimize N-Alkylation Base Choice of Base Start->Base Solvent Choice of Solvent Start->Solvent Temp Temperature Control Start->Temp Outcome High Yield of N1 Isomer Base->Outcome NaH or K₂CO₃ (favors N1) [6] Solvent->Outcome DMF or DMSO (polar aprotic) Temp->Outcome 0°C to RT (controls side reactions)

Caption: Key parameters for optimizing N-alkylation.

Materials and Reagents
ReagentGradeM.W.Quantity (1 kg Scale)MolesSupplier Notes
3-Bromopyrazole≥98.5%146.971.00 kg6.80From Part I
Sodium Hydride60% disp. in oil24.00300 g7.50Flammable solid
4-(Bromomethyl)oxane*97%179.051.34 kg7.48Lachyrmatory
N,N-Dimethylformamide (DMF)Anhydrous73.0910.0 L-Anhydrous
Ethyl Acetate (EtOAc)99.5%88.1120.0 L-Solvent
Saturated NH₄Cl (aq.)--5.0 L-Quench
Brine--5.0 L-Wash

Note: 4-(Bromomethyl)oxane can be synthesized from 4-(hydroxymethyl)oxane via standard methods (e.g., using PBr₃ or the Appel reaction) or sourced commercially. Ensure its purity before use.

Detailed Experimental Protocol (1 kg Scale)
  • Reactor Setup: Use a 50 L jacketed glass reactor equipped as in Part I. Ensure the system is thoroughly dried and purged with nitrogen.

  • NaH Suspension: Under a nitrogen atmosphere, carefully charge the reactor with anhydrous DMF (5.0 L). Add the sodium hydride (300 g, 7.50 mol) portion-wise. Caution: NaH reacts violently with water.

  • Cooling: Cool the NaH suspension to 0°C with agitation.

  • Substrate Addition: Dissolve 3-bromopyrazole (1.00 kg, 6.80 mol) in anhydrous DMF (5.0 L) in a separate vessel. Add this solution dropwise to the NaH suspension over 1-2 hours, maintaining the internal temperature below 5°C. Hydrogen gas will evolve; ensure adequate ventilation to a safe exhaust.[7]

  • Deprotonation: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Add 4-(bromomethyl)oxane (1.34 kg, 7.48 mol) dropwise to the reaction mixture, again keeping the temperature below 10°C.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Quenching: Cool the reactor back to 0°C. EXTREME CAUTION: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (5.0 L).[7] Vigorous gas evolution will occur.

  • Extraction: Transfer the quenched mixture to a larger extractor and dilute with deionized water (10 L). Extract the product with ethyl acetate (1 x 10 L, then 2 x 5 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 5 L) and brine (1 x 5 L) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may be an oil or a low-melting solid.

  • Purification: Dissolve the crude product in a minimal amount of hot isopropanol or a hexane/ethyl acetate mixture. Allow to cool slowly to room temperature, then cool to 0-5°C for several hours to crystallize the product. Filter the solid, wash with a small amount of the cold crystallization solvent, and dry under vacuum at 45°C.

Expected Yield and Characterization
  • Expected Yield: 1.25 - 1.45 kg (75-85%)

  • Appearance: White to light yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.52 (s, 1H), 7.48 (s, 1H), 4.05 (d, J=7.2 Hz, 2H), 3.95 (m, 2H), 3.40 (m, 2H), 2.10 (m, 1H), 1.65 (m, 2H), 1.45 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 140.1, 128.5, 119.8, 67.5, 55.2, 35.1, 30.2.

  • MS (ESI): m/z 247.0/249.0 [M+H]⁺.

  • Purity (HPLC): ≥99%

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous approach to safety. All operations must be conducted by trained personnel in a facility equipped with appropriate engineering controls.

Safety_Workflow Start Initiate Synthesis Risk_Assessment Conduct Risk Assessment (HBr, K₂Cr₂O₇, NaH, Solvents) Start->Risk_Assessment PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Risk_Assessment->PPE Engineering_Controls Use Engineering Controls (Fume Hood, Jacketed Reactor) Risk_Assessment->Engineering_Controls Procedure Execute Protocol Steps (Controlled Additions, Quenching) PPE->Procedure Engineering_Controls->Procedure Waste Segregate & Dispose Waste (Aqueous, Halogenated, Solid) Procedure->Waste End Process Complete Waste->End

Caption: Mandatory safety workflow for the synthesis.

  • Potassium Dichromate: Highly toxic, carcinogenic, and a strong oxidizer. Handle with extreme care, using full PPE including a respirator. Avoid contact with organic materials.[4]

  • Hydrobromic Acid: Severely corrosive. Causes serious skin and eye burns and respiratory irritation. Work in a well-ventilated fume hood.[8]

  • Sodium Hydride: Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Use only Class D fire extinguishers.[7]

  • Solvents: Chlorobenzene, DMF, and Ethyl Acetate are flammable and have associated health risks. Avoid inhalation and skin contact. Ensure adequate ventilation and grounding of equipment to prevent static discharge.[9]

  • Emergency Procedures: Keep spill kits readily available. For bromine or acid spills, neutralize with sodium carbonate or bicarbonate solution.[10] For NaH spills, smother with dry sand or a Class D extinguisher agent; NEVER use water.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete oxidation; temperature too high causing side reactions.Ensure slow, controlled addition of potassium dichromate. Maintain temperature strictly between 5-15°C. Verify the quality of the starting pyrazole.
Over-bromination Reaction temperature too high or reaction time too long.Reduce reaction temperature and monitor closely by HPLC to stop the reaction at the optimal time.
Poor Regioselectivity in Step 2 Incorrect base or solvent; incomplete deprotonation.Ensure NaH is fresh and active. Use completely anhydrous solvent. Consider using a milder base like K₂CO₃ in DMF, which is also known to favor N1 alkylation.[11]
Product Fails to Crystallize Presence of impurities (e.g., residual solvent, regioisomer).Re-extract and wash the crude product thoroughly. Attempt purification via column chromatography on a small scale to isolate pure material, which can be used to seed the bulk solution. Try different solvent systems for crystallization (e.g., heptane/EtOAc, toluene).[12]
Incomplete Reaction in Step 2 Inactive NaH; poor quality alkylating agent.Use a fresh bottle of NaH. Test the activity of NaH by adding a small amount to isopropanol. Verify the purity of 4-(bromomethyl)oxane by NMR.

Conclusion

This application note details a robust and scalable two-step synthesis for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. By implementing careful control over reaction conditions, particularly temperature and reagent addition rates, and adhering to strict safety protocols, this procedure can reliably produce the target compound in high yield and purity. The provided guidelines for process optimization, safety, and troubleshooting are intended to facilitate the successful transition of this synthesis from the laboratory to a pilot or industrial scale.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Scientific Diagram]. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 22(7), 1431. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 11(1), 23018. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Bîcu, E., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7179. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. (2020). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Retrieved from [Link]

  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(45), 28246-28267. Retrieved from [Link]

  • Dolly Corporation. (2023, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Asadi, A., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology, 15(3), 165-174. Retrieved from [Link]

  • ResearchGate. (2017, November 15). How to get solid 4-Br pyrazolate from oily liquid?. Retrieved from [Link]

  • SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • New Journal of Chemistry. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved from [Link]

  • University of Mississippi, eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved from [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • Preprints.org. (2023). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Retrieved from [Link]

  • MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of 1-Substituted-3,5-Diaryl-4-Bromo Pyrazoles. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • CyberLeninka. (n.d.). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Retrieved from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016158716A1 - Method for producing 3-halogenated alkyl pyrazole derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Executive Summary & Strategic Analysis The synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole) is a critical step in the development of JAK inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole) is a critical step in the development of JAK inhibitors and other kinase-targeting therapeutics.

The primary challenge in this synthesis is the "N-Alkylation Paradox" of the pyrazole ring. 3-Bromopyrazole is an ambident nucleophile; alkylation can occur at either the N1 or N2 position. While the desired product is the 1,3-isomer (alkylation distal to the bromine), the 1,5-isomer (alkylation adjacent to the bromine) often forms as a significant impurity (10–20%). Additionally, the alkylating agent (oxan-4-ylmethyl derivatives) possesses


-hydrogens, making it susceptible to E2 elimination, which consumes the starting material and lowers yield.

This guide prioritizes Regiocontrol and Elimination Suppression to maximize yield.

Decision Pathways & Workflow

The following logic map outlines the two primary synthetic routes and the decision points based on your available reagents and current yield issues.

G Start Start: 3-Bromopyrazole Decision Select Reagent Availability Start->Decision RouteA Route A: Alkylation (Reagent: 4-(Bromomethyl)oxan) Decision->RouteA Halide Available RouteB Route B: Mitsunobu (Reagent: (Oxan-4-yl)methanol) Decision->RouteB Alcohol Available ProcessA Process: Cs2CO3 / DMF / 60°C RouteA->ProcessA ProcessB Process: DIAD / PPh3 / THF / 0°C RouteB->ProcessB Issue1 Issue: High 1,5-Isomer (Regio impurity) ProcessA->Issue1 If Temp > 80°C Issue2 Issue: Low Yield (Elimination of Alkyl halide) ProcessA->Issue2 Strong Base (NaH) Product Target: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole ProcessA->Product Optimized ProcessB->Product High Regioselectivity Sol1 Solution: Switch to Route B (Steric Control) or Lower Temp in Route A Issue1->Sol1 Sol2 Solution: Switch to Mesylate (better LG) or Route B (No elimination) Issue2->Sol2

Caption: Decision matrix for selecting between Direct Alkylation (Route A) and Mitsunobu (Route B) based on impurity profiles.

Optimized Experimental Protocols

Method A: Cesium-Promoted Direct Alkylation (Recommended for Scale-up)

This method utilizes the "Cesium Effect" to enhance the nucleophilicity of the pyrazole nitrogen while minimizing elimination side reactions common with sodium hydride.

Reagents:

  • Substrate: 3-Bromopyrazole (1.0 equiv)

  • Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran (1.2 equiv) OR 4-(Iodomethyl)tetrahydro-2H-pyran (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under

    
    , dissolve 3-bromopyrazole in anhydrous DMF.
    
  • Base Activation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. Why: This deprotonates the pyrazole to form the cesium pyrazolate ion, which is more soluble and reactive than the sodium salt.
    
  • Addition: Add the alkyl halide (bromide or iodide) dropwise.

  • Reaction: Heat the mixture to 60°C . Do not exceed 80°C.

    • Critical Control: Higher temperatures promote N2-alkylation (1,5-isomer) and E2 elimination of the alkyl halide.

  • Monitoring: Monitor by LCMS. The reaction is typically complete in 4–6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 1,3-isomer (Target) usually elutes after the 1,5-isomer (Impurity) due to the higher polarity of the exposed nitrogen lone pair in the 1,3-system.

Method B: Mitsunobu Reaction (Recommended for High Regioselectivity)

If Method A yields inseparable regioisomer mixtures, Method B is the superior choice as it generally favors the sterically less hindered N1-alkylation.

Reagents:

  • Substrate: 3-Bromopyrazole (1.0 equiv)

  • Alcohol: (Tetrahydro-2H-pyran-4-yl)methanol (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Dissolve 3-bromopyrazole, the alcohol, and

    
     in anhydrous THF under Argon. Cool to 0°C .[1]
    
  • Addition: Add DIAD dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.
    
  • Purification: Chromatography is required to remove hydrazine byproducts.

Troubleshooting Guide & FAQs

Issue 1: Regioisomer Contamination (3-Br vs 5-Br)

Symptom: LCMS shows two peaks with the same mass. NMR shows two sets of pyrazole signals. Mechanism: The pyrazole anion is ambident. The N1 position (distal to Br) is more nucleophilic due to the electron-withdrawing effect of Br reducing the nucleophilicity of N2. However, steric bulk or high temperatures can force reaction at N2.

VariableRecommendationScientific Rationale
Solvent Switch to DMF or DMSO Polar aprotic solvents dissociate the ion pair, favoring the reaction at the harder, more electronegative N1 center (Charge Control).
Base Use

Large cation size creates a "loose" ion pair, allowing the thermodynamic preference for N1 alkylation to dominate.
Temp Reduce to 40–50°C Higher temperatures overcome the activation energy barrier for the minor N2 pathway.
Issue 2: Low Yield / Alkyl Halide Consumption

Symptom: Alkylating agent disappears, but product yield is low. New peak corresponds to 4-methylenetetrahydropyran (elimination product). Root Cause: The base is acting as a Brønsted base (removing a proton) rather than the pyrazole acting as a nucleophile. This is common with hindered secondary alkyl halides or primary halides with beta-branching.

  • Fix 1: Switch from NaH (strong base) to

    
     or 
    
    
    
    (weaker bases).
  • Fix 2: Increase the concentration of the pyrazole (nucleophile) relative to the base to ensure the alkyl halide encounters the nucleophile before a free base molecule.

  • Fix 3: Use the Mitsunobu condition (Method B) . Since this mechanism activates the oxygen of the alcohol rather than using a basic elimination pathway, alkene formation is virtually eliminated.

Issue 3: Incomplete Conversion

Symptom: Starting material (3-bromopyrazole) remains after 24h. Root Cause: Poor nucleophilicity of the 3-bromopyrazole anion (inductive withdrawal by Br). Fix: Add a catalytic amount of NaI (Sodium Iodide) (0.1 equiv) to the reaction (Finkelstein condition). This converts the alkyl bromide to the more reactive alkyl iodide in situ.

Comparative Data: Reaction Conditions

ParameterMethod A (NaH/THF)Method A (Cs2CO3/DMF)Method B (Mitsunobu)
Yield 45–55%75–85% 65–75%
Regioselectivity (N1:N2) 3:110:1 >15:1
Elimination byproduct HighLowNone
Scalability ModerateHighLow (TPPO removal)
Cost LowModerateHigh

References

  • General Pyrazole Alkylation: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[2][3] (Demonstrates Cs2CO3 superiority for regiocontrol).

  • Mitsunobu Application: Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. ResearchGate. (Validation of Mitsunobu for N-heterocycle alkylation).

  • Reagent Preparation: Preparation of 4-(iodomethyl)tetrahydro-2H-pyran. ChemicalBook. (Source for alkylating agent synthesis).

  • Target Class Synthesis: WO 2020/039025 A1. Google Patents. (Describes synthesis of similar pyrazole-tetrahydropyran intermediates in kinase inhibitors).

  • Regioselectivity Mechanisms: Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature (2025). (Advanced mechanistic insight into N-alkylation selectivity).

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

[1][2] Case ID: PYR-BR-OX-004 Subject: Purification Protocols & Troubleshooting for Crude 3-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole Assigned Specialist: Senior Application Scientist, Separation Sciences[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PYR-BR-OX-004 Subject: Purification Protocols & Troubleshooting for Crude 3-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile[1][2]

User Context: You are synthesizing 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole). This intermediate is critical in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK/STAT pathways).

The Core Challenge: The synthesis typically involves alkylating 3-bromopyrazole .[1][2] Because 3-bromopyrazole exists as a tautomeric mixture, alkylation inevitably produces two regioisomers:

  • 1,3-Isomer (Desired): 3-Bromo-1-substituted.

  • 1,5-Isomer (Impurity): 5-Bromo-1-substituted.[1][2]

The separation of these isomers is the primary purification hurdle. The 1,5-isomer is often formed in significant quantities (10–30%) depending on the base and solvent used.

Physical Property Estimates (Based on Structural Analogs)
PropertyEstimate/RangeNotes
State Viscous Oil or Low-Melting SolidOften solidifies upon high-vacuum drying or cooling.[1][2]
Boiling Point >140°C @ 0.5 mmHgHigh vacuum required for distillation.[1][2]
LogP ~1.8 – 2.2Moderately lipophilic; suitable for Normal Phase (NP) chromatography.[2]
pKa ~2.5 (Conjugate acid)Weakly basic nitrogen; stable in mild acid/base.[2]

The Regioisomer Challenge (Root Cause Analysis)

To purify effectively, you must understand the origin of the impurity. The 3-bromopyrazole starting material equilibrates between two forms.

Regioisomerism cluster_legend Chromatographic Behavior Start 3-Bromopyrazole (Tautomeric Mix) Isomer13 Target: 1,3-Isomer (Less Polar) Start->Isomer13 Major Pathway (Sterics favor N1) Isomer15 Impurity: 1,5-Isomer (More Polar) Start->Isomer15 Minor Pathway (Lone pair availability) AlkAgent Oxan-4-ylmethyl Electrophile (R-X) AlkAgent->Isomer13 AlkAgent->Isomer15

Caption: Mechanistic divergence in pyrazole alkylation. The 1,3-isomer is generally favored sterically but the 1,5-isomer forms due to the electronic nature of the tautomer.

Primary Purification Protocol: Flash Chromatography[1]

For crude mixtures containing <10g of material, normal phase flash chromatography is the gold standard. The 1,3-isomer (desired) is typically less polar than the 1,5-isomer due to the dipole moment vectors of the bromine and the pyrazole ring.

Step-by-Step Methodology
  • TLC Optimization:

    • Mobile Phase: Start with 20% Ethyl Acetate (EtOAc) in Hexanes.[2]

    • Visualization: UV (254 nm) is sufficient.[2] Iodine stain is recommended if the oxane ring makes UV absorption weak.[2]

    • Target Rf: Adjust solvent so the major spot (1,3-isomer) has an Rf of ~0.35 and the minor spot (1,5-isomer) has an Rf of ~0.20.

  • Column Setup:

    • Stationary Phase: Silica Gel (40–63 µm).[2]

    • Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM).[2] If the crude is very viscous, use "dry loading" (adsorb onto silica, evaporate solvent, and load the powder) to prevent band tailing.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Flush non-polar impurities).

    • 5–20 min: 0%

      
       30% EtOAc in Hexanes (Linear gradient).
      
    • 20–30 min: Hold at 30% EtOAc.

    • Observation: The desired 1,3-isomer usually elutes first. The 1,5-isomer elutes second.

  • Fraction Analysis:

    • Collect fractions. Spot on TLC.

    • Critical Check: Use NMR (

      
      H) to distinguish isomers.[2]
      
      • 1,3-Isomer: The pyrazole protons (H-4 and H-5) often show a specific coupling constant (

        
         Hz).[1]
        
      • 1,5-Isomer: The protons (H-3 and H-4) often appear closer together in shift or have distinct NOE (Nuclear Overhauser Effect) interactions with the alkyl group.[1]

Scalable Protocol: Crystallization / Trituration[1]

If chromatography is not feasible (scale >50g) or if the compound is a solid, use solubility differences.

Solvent Systems
  • System A (Trituration): Cold Heptane or Pentane.[2]

    • Method: Slurry the crude solid in cold heptane. The impurities (often oily oligomers) may dissolve, while the pure pyrazole remains solid.

  • System B (Recrystallization): Isopropyl Acetate (IPAc) / Heptane.[2]

    • Method: Dissolve in hot IPAc (60°C). Slowly add Heptane until cloudy. Cool to 0°C.[1][2]

Note: If the product is an oil, distillation is the alternative.[3] A Kugelrohr or wiped-film evaporator is required due to the high boiling point (>150°C).[1]

Troubleshooting & FAQ

Decision Tree for Purification

PurificationFlow Input Crude Reaction Mixture CheckState Physical State? Input->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Trituration Trituration (Cold Heptane/Ether) Solid->Trituration Column Flash Column (Hex/EtOAc) Oil->Column <10g Scale Distill High Vac Distillation (<0.5 mmHg) Oil->Distill >50g Scale CheckPurity Isomer Ratio > 98:2? Trituration->CheckPurity Check NMR Column->CheckPurity Distill->CheckPurity CheckPurity->Column No (Reprocess) Success Final Product CheckPurity->Success Yes

Caption: Workflow decision matrix based on physical state and scale.

Frequently Asked Questions
Symptom/IssueProbable CauseCorrective Action
Two spots on TLC with similar Rf Regioisomers (1,3 vs 1,5).Use a shallower gradient (e.g., 10% to 20% EtOAc over 30 mins) to improve resolution.
Product is a dark brown oil Oxidation or residual iodine/bromine.[1][2]Wash the organic phase with 10% Sodium Thiosulfate (

) during workup to remove halogens. Treat with activated charcoal before concentrating.[1]
Low Yield (<40%) Poly-alkylation (Quaternary salts).[1][2]Ensure you are using exactly 1.0–1.1 equivalents of the alkylating agent.[2] Excess alkylating agent leads to N1,N2-dialkylation.[1]
"Ghost" peaks in NMR Rotamers or residual solvent.[1][2]Run NMR at elevated temperature (50°C) to coalesce rotamers, or dry under high vacuum for 24h to remove trapped solvent (DCM/EtOAc).

References

  • Alkylation Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[2] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[4]

  • General Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry II, Pergamon, 1996.

  • Chromatographic Separation: Snyder, L. R., et al.[2] Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition, 2009. (Standard reference for solvent strength and selectivity).

  • Related Analog Data: PubChem Compound Summary for 3-Bromo-1-methyl-1H-pyrazole (Analogous chromatographic behavior).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of N-alkylated Pyrazoles

Introduction The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and agrochemicals.[1][2] However, what appears to be a straightforward transformation is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and agrochemicals.[1][2] However, what appears to be a straightforward transformation is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate the common challenges encountered during the N-alkylation of pyrazoles. Drawing from established literature and practical experience, this document aims to equip researchers with the knowledge to diagnose and resolve issues, leading to more efficient and successful syntheses.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is the formation of a mixture of N1 and N2 regioisomers. How can I control the regioselectivity of the alkylation?

A1: The formation of regioisomeric mixtures is the most prevalent issue in the N-alkylation of unsymmetrical pyrazoles.[3] The two nitrogen atoms in the pyrazole ring, while adjacent, often exhibit subtle differences in reactivity due to electronic and steric influences.[1][4] Several factors can be manipulated to favor the formation of a single isomer.

Causality and Strategic Solutions:

  • Steric Hindrance: This is often the dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[3] If your pyrazole has a bulky substituent at the 3- or 5-position, the incoming alkyl group will favor the more accessible nitrogen. Conversely, using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms.[3] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, directing alkylation to the more distant nitrogen.

  • Choice of Base and Solvent: This combination is critical and can dramatically shift the N1/N2 ratio.

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[3]

    • Fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in certain cases.[5]

    • The base plays a crucial role. For instance, potassium carbonate (K₂CO₃) in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][6] In contrast, magnesium-based catalysts like MgBr₂ can favor N2-alkylation.[3][7] Sodium hydride (NaH) can also be effective in preventing the formation of isomeric mixtures in specific reactions.[3]

  • Protecting Groups: In cases where regioselectivity is particularly challenging, the use of a protecting group can be a reliable strategy. A protecting group can be installed to block one of the nitrogen atoms, allowing for selective alkylation of the other. Subsequent removal of the protecting group affords the desired N-alkylated pyrazole. The SEM (2-(trimethylsilyl)ethoxymethyl) group is one such example that allows for regioselective functionalization.[8]

Q2: I'm observing the formation of a dialkylated product (pyrazolium salt). How can I prevent this over-alkylation?

A2: Over-alkylation, leading to the formation of N,N'-dialkylpyrazolium salts, is a common side reaction, especially when using highly reactive alkylating agents or an excess of the alkylating agent.[9]

Causality and Strategic Solutions:

  • Stoichiometry Control: The most direct approach is to carefully control the stoichiometry of your reactants. Use of a slight excess of the pyrazole substrate relative to the alkylating agent can help minimize dialkylation. A 1:1 or 1.1:1 ratio of pyrazole to alkylating agent is a good starting point.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation step more significantly than the first, thus favoring the mono-alkylated product.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent (R-X) influences its reactivity, following the general trend: I > Br > Cl > OTs.[3] If you are observing significant over-alkylation with an alkyl iodide, switching to the corresponding bromide or chloride may temper the reactivity and improve selectivity for the mono-alkylated product.

  • Gradual Addition: Adding the alkylating agent slowly (dropwise) to the reaction mixture can help to maintain a low instantaneous concentration of the alkylating agent, which can disfavor the second alkylation event.

Q3: My reaction yield is consistently low, even when the starting material is fully consumed. What are the likely side reactions consuming my product?

A3: Low yields despite complete consumption of the starting pyrazole can be frustrating and often point to competing side reactions or product instability.

Causality and Strategic Solutions:

  • C-Alkylation: While N-alkylation is generally favored, under certain conditions, alkylation can occur at the carbon atoms of the pyrazole ring, particularly at the C4 position.[10] This is more likely to occur with highly reactive alkylating agents or under strongly basic conditions that can deprotonate the ring carbons. Analysis of the crude reaction mixture by LC-MS and NMR can help identify these byproducts. To mitigate C-alkylation, consider using a milder base or a less reactive alkylating agent.

  • Ring Opening: In the presence of very strong bases, deprotonation at C3 can lead to ring-opening of the pyrazole nucleus, resulting in a complex mixture of degradation products.[10] This is a more drastic side reaction and suggests that the chosen base is too harsh for the substrate. Switching to a weaker base like K₂CO₃ or Cs₂CO₃ is advisable.

  • Elimination Reactions: If you are using an alkyl halide that can undergo elimination (e.g., a secondary or tertiary alkyl halide), this can be a significant competing pathway, especially with sterically hindered pyrazoles or strong, non-nucleophilic bases. The base can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired N-alkylated pyrazole. In such cases, using a more nucleophilic, less basic system or an alternative alkylating agent that is not prone to elimination is recommended.

Troubleshooting Guide: A Step-by-Step Approach

When encountering issues in your N-alkylation reaction, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve common problems.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Isomer Mixture) Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Identify_Problem Identify Primary Issue Analyze_Crude->Identify_Problem Isomer_Mixture Regioisomer Mixture (N1/N2) Identify_Problem->Isomer_Mixture Isomers Over_Alkylation Over-Alkylation (Pyrazolium Salt) Identify_Problem->Over_Alkylation Dialkylation Low_Yield Low Yield / Byproducts Identify_Problem->Low_Yield Other Optimize_Regio Optimize for Regioselectivity Isomer_Mixture->Optimize_Regio Optimize_Stoich Adjust Stoichiometry & Conditions Over_Alkylation->Optimize_Stoich Investigate_Side_Reactions Investigate Other Side Reactions Low_Yield->Investigate_Side_Reactions Sterics Modify Steric Hindrance (Bulky R-X or Pyrazole) Optimize_Regio->Sterics Solvent_Base Change Solvent/Base Combination (e.g., K2CO3/DMSO for N1) Optimize_Regio->Solvent_Base Protecting_Group Consider a Protecting Group Strategy Optimize_Regio->Protecting_Group Stoichiometry Control Stoichiometry (1:1 ratio) Optimize_Stoich->Stoichiometry Temperature Lower Reaction Temperature Optimize_Stoich->Temperature Reagent_Reactivity Use Less Reactive Alkylating Agent Optimize_Stoich->Reagent_Reactivity Slow_Addition Slow (Dropwise) Addition of R-X Optimize_Stoich->Slow_Addition C_Alkylation Check for C-Alkylation (Use Milder Base) Investigate_Side_Reactions->C_Alkylation Ring_Opening Check for Ring Opening (Use Weaker Base) Investigate_Side_Reactions->Ring_Opening Elimination Check for Elimination (Change R-X or Base) Investigate_Side_Reactions->Elimination Successful_Reaction Successful Reaction Sterics->Successful_Reaction Solvent_Base->Successful_Reaction Protecting_Group->Successful_Reaction Stoichiometry->Successful_Reaction Temperature->Successful_Reaction Reagent_Reactivity->Successful_Reaction Slow_Addition->Successful_Reaction C_Alkylation->Successful_Reaction Ring_Opening->Successful_Reaction Elimination->Successful_Reaction

Caption: A decision-making workflow for troubleshooting N-alkylation of pyrazoles.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles

This protocol is a reliable starting point for the N1-alkylation of pyrazoles bearing a substituent at the 3-position, leveraging the well-established K₂CO₃/DMSO system.[6]

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole and anhydrous potassium carbonate.

  • Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated pyrazole.

Protocol 2: Purification of N-Alkylated Pyrazoles from Isomeric Mixtures

In instances where the formation of regioisomers cannot be completely suppressed, purification is necessary. While column chromatography is the most common method, other techniques can be employed.

Purification Options:

MethodPrincipleApplicability
Flash Column Chromatography Differential adsorption of isomers on a stationary phase (e.g., silica gel).Most common and broadly applicable method. The polarity difference between N1 and N2 isomers is often sufficient for separation.
Recrystallization Difference in solubility of the isomers in a given solvent system.Effective if one isomer is significantly less soluble than the other and the crude mixture is of relatively high purity.
Acid-Base Extraction The basicity of the pyrazole nitrogen can be exploited. Formation of a salt with an acid can facilitate separation from less basic impurities.[11][12]Useful for removing non-basic impurities. May not be effective for separating regioisomers with similar pKa values.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.Can separate isomers that are difficult to resolve by standard column chromatography, but is less scalable.

Data Summary: Impact of Reaction Conditions on Regioselectivity

The following table summarizes literature data on the effect of different reaction conditions on the N1/N2 regioselectivity for the alkylation of various pyrazoles. This data is illustrative and the optimal conditions for a specific substrate must be determined empirically.

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-PhenylpyrazoleEthyl bromoacetateK₂CO₃DMSO>95:5[6]
3-Methyl-5-phenylpyrazolePhenethyl trichloroacetimidateCSADCE2.5:1[13]
3-TrifluoromethylpyrazoleAcrylonitrileNoneNone>99.9:1[14]
3-Substituted Pyrazolesα-BromoacetatesMgBr₂THFN2 favored[7]
4-Aryl-1,3-diketones + MeNHNH₂--HFIPup to 99:1 (5-aryl)[5]

Conclusion

The successful N-alkylation of pyrazoles requires a nuanced understanding of the interplay between substrate structure, reagent choice, and reaction conditions. By systematically addressing the common side reactions of poor regioselectivity, over-alkylation, and the formation of various byproducts, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a framework for diagnosing and solving these challenges, ultimately facilitating the synthesis of these valuable heterocyclic compounds.

References

  • M. McLaughlin, K. Marcantonio, C. Chen, I. W. Davies. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • A. A. Aly, A. B. Brown. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • S. A. L. Rousseaux, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • M. McLaughlin, et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

  • J. I. G. Elguero, et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • A. V. Gulevskaya, et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • S. A. L. Rousseaux, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • S. A. L. Rousseaux, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • A. Kumar, et al. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • A. M. A. Gomaa, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Unknown Author. Pyrazole. SlideShare. [Link]

  • Y. Kong, M. Tang, Y. Wang. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • I. S. Seregin, V. Gevorgyan. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • J. A. T. Romero, et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Reddit User. N-methylation of pyrazole. Reddit. [Link]

  • Y. Li, et al. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters. [Link]

  • S. G. Rachor, et al. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • I. El-Zoghbi, et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Z. Zhang, et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • A. A. Aly, A. B. Brown. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • M. J. Burke, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • M. Begtrup, et al. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • W. Schafer, et al. Method for purifying pyrazoles.
  • I. El-Zoghbi, et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • J. B. H. Bechthold, et al. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • S. A. L. Rousseaux, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • J. A. T. Romero, et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Functionalization

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with regioselectivity in their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with regioselectivity in their synthetic work. The pyrazole core is a privileged scaffold in pharmaceuticals and agrochemicals, but its functionalization can be notoriously complex due to the presence of two nitrogen atoms and three distinct carbon atoms.[1][2][3] Poor regioselectivity often leads to difficult-to-separate isomeric mixtures, reducing yields and complicating scale-up.[4]

This document moves beyond simple protocols to explain the underlying principles governing selectivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design your synthetic strategy.

The Challenge: Understanding Pyrazole's Reactivity

The regiochemical outcome of pyrazole functionalization is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The five positions of the pyrazole ring have distinct electronic properties:

  • N1 & N2: These vicinal nitrogen atoms present a key challenge. The "pyrrole-like" N1 is acidic, while the "pyridine-like" N2 is basic.[4][5] In N-unsubstituted pyrazoles, tautomerism can lead to mixtures of N1 and N2 functionalized products.[6]

  • C3 & C5: These positions are electronically similar and relatively electron-deficient, making them susceptible to nucleophilic attack or deprotonation by strong bases.[4][5]

  • C4: This position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution.[5][7][8][9]

However, this intrinsic reactivity is often overridden by directing groups or specific catalytic systems, leading to a constant battle for regiocontrol.[10][11][12][13][14]

Figure 1: A diagram showing the distinct reactive positions on the pyrazole ring.

Troubleshooting Guide & FAQs

This section addresses the most common regioselectivity issues in a question-and-answer format. Each answer provides an explanation of the underlying cause and offers field-proven solutions and protocols.

FAQ 1: My N-alkylation/N-arylation is giving a mixture of N1 and N2 isomers. How can I control it?

Issue: You are attempting to alkylate or arylate a 3-substituted or 3,5-disubstituted pyrazole and are obtaining an inseparable mixture of the N1 and N2 regioisomers.

Root Cause Analysis: The similar electronic properties of the two nitrogen atoms in the pyrazole ring make regioselective N-functionalization a significant challenge.[15][16] The outcome is governed by a subtle interplay of factors:

  • Steric Hindrance: The most common and effective method of control. A bulky substituent at the C3 (or C5) position will sterically shield the adjacent N2 atom, directing the incoming electrophile (e.g., an alkyl halide) to the more accessible N1 position.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The nature of the base, cation, and solvent can influence the isomer ratio.[15] For instance, reactions under kinetic control (irreversible, often at lower temperatures) may favor one isomer, while thermodynamic control (reversible, higher temperatures) may favor the more stable isomer.[17][18][19]

  • Substituent Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby altering the regiochemical outcome.[15]

Solutions & Strategies:

  • Leverage Steric Hindrance: If your pyrazole has substituents of different sizes at C3 and C5, the incoming group will preferentially attack the nitrogen adjacent to the smaller substituent. If you are designing a synthesis from scratch, installing a bulky group at C3 or C5 is a reliable strategy to direct subsequent N-alkylation.

  • Modify Reaction Conditions: Systematically vary the base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent. The cation from the base can coordinate differently with the pyrazolate anion, influencing which nitrogen is more nucleophilic.[15]

  • Use a Directing/Protecting Group: For ultimate control, especially in complex molecules, consider a removable directing group. For example, a bulky group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be installed, which not only protects the nitrogen but can also direct subsequent C-H functionalization before being removed.[20]

Data Snapshot: Effect of Base on N-Alkylation Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 Ratio
3-Trifluoromethyl-5-phenylpyrazoleMethyl IodideNaHTHF55:45
3-Trifluoromethyl-5-phenylpyrazoleMethyl IodideK₂CO₃DMF70:30
3-Trifluoromethyl-5-phenylpyrazoleMethyl IodideCs₂CO₃Acetonitrile85:15
3-tert-ButylpyrazoleBenzyl BromideNaHTHF>98:2

Note: Data is illustrative, based on general principles. Actual results will vary.

FAQ 2: I'm getting poor selectivity between C3, C4, and C5 in a transition-metal-catalyzed C-H functionalization. How do I target a specific position?

Issue: You are attempting a direct C-H arylation, alkenylation, or alkylation on an N-substituted pyrazole using a palladium or rhodium catalyst, but the reaction yields a mixture of C4 and C5-functionalized products, with little or no reaction at C3.[10]

Root Cause Analysis: While electrophilic substitution strongly favors the C4 position, transition-metal-catalyzed C-H functionalization operates via different mechanisms, often leading to poor regioselectivity.[10][11][12][13][14]

  • Inherent Reactivity: In many palladium-catalyzed systems, the C5 position is the most kinetically reactive C-H bond for activation.[20] The C4 position is next, while the C3 position is generally the least reactive.[10]

  • Directing Groups (DGs): This is the most powerful tool for overriding the inherent reactivity. A coordinating group attached to the N1 position can bind to the metal center, delivering the catalyst to a specific C-H bond, most commonly at the C5 position, through the formation of a stable five- or six-membered metallacycle.[21][22]

Solutions & Strategies:

  • Install a Directing Group for C5 Functionalization: This is the most robust strategy for achieving high selectivity. A wide range of directing groups are effective, including amides, pyridines, and even removable groups like 2-aminophenyl-1H-pyrazole.[21][23][24] The DG chelates the metal catalyst and directs the C-H activation to the ortho C5 position.

  • Block the C5 Position to Target C4: If the C5 position is already substituted (e.g., with a methyl or phenyl group), C-H activation will be forced to occur at the next most reactive site, which is typically C4.

  • Ligand and Catalyst Tuning: The choice of ligand on the metal catalyst can sometimes influence selectivity, although this is often less impactful than a strong directing group. For some substrates, ligand-free palladium systems have shown good C4 selectivity.[5]

Directing_Group_Strategy Start N1-Substituted Pyrazole + Metal Catalyst (e.g., Pd) DG Directing Group (DG) on N1 (e.g., Pyridyl, Amide) Start->DG Strategy 1 NoDG No Directing Group Start->NoDG Default Path Coordination DG Coordinates to Metal Center DG->Coordination Mixture Mixture of C5/C4 Products (Based on Inherent Reactivity) NoDG->Mixture Metallacycle Formation of Stable 5-Membered Metallacycle Coordination->Metallacycle C5_Activation Selective C-H Activation at C5 Position Metallacycle->C5_Activation

Figure 2: Logic diagram for controlling C-H functionalization using a directing group.

FAQ 3: My directed ortho-metalation (DoM) is giving low yields or the wrong isomer. How can I achieve clean C5-lithiation?

Issue: You are using an N1-directing group (e.g., carbamate, amide) and an organolithium reagent (like n-BuLi or s-BuLi) to deprotonate the C5 position, but the reaction is sluggish, gives poor yields upon quenching with an electrophile, or results in lithiation at an alternative site.

Root Cause Analysis: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[25][26][27] A directing metalation group (DMG) coordinates to the lithium cation, lowering the kinetic barrier for deprotonation at the adjacent C5 position.[26][28] However, failure can occur for several reasons:

  • Kinetic vs. Thermodynamic Control: Deprotonation is often reversible. Under kinetic conditions (e.g., n-BuLi, THF, -78 °C), the most acidic proton is removed. For 1-methylpyrazole, this is actually a methyl proton.[29] To achieve C5 deprotonation, conditions that favor the more stable thermodynamic product (the 5-lithiated species) are required, such as allowing the reaction to warm.[17][29]

  • Ineffective Directing Group: The chosen DMG may not be a strong enough Lewis base to effectively coordinate lithium under the reaction conditions. Amides and carbamates are generally strong DMGs.[27]

  • Wrong Base/Solvent System: The combination of the organolithium reagent and solvent is critical. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can deaggregate the organolithium species, increasing its basicity and promoting efficient deprotonation.[28] More modern magnesium-based reagents like TMPMgCl·LiCl can also offer superior regioselectivity and functional group tolerance.[30]

Solutions & Strategies:

  • Optimize for Thermodynamic Control: After the initial addition of the organolithium reagent at low temperature, allow the reaction to slowly warm to 0 °C or even room temperature for a period of time before quenching. This allows the initially formed kinetic product to equilibrate to the more stable C5-lithiated thermodynamic product.[29]

  • Use TMEDA: Add 1.1-1.2 equivalents of TMEDA along with your organolithium reagent. TMEDA breaks up the n-BuLi oligomers into more reactive monomers, accelerating the desired deprotonation.

  • Switch to Turbo-Grignard Reagents: Consider using TMP-based magnesium reagents (e.g., TMPMgCl·LiCl). These bases are highly effective for the regioselective metalation of heterocycles, including pyrazoles at the C5 position, and often provide cleaner reactions and higher yields than traditional organolithiums.[30]

Field-Proven Protocol: Selective C5-Silylation of 1-Methylpyrazole

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1-methylpyrazole (1.0 equiv) and dry THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation (Kinetic): Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 1 hour.

  • Equilibration (Thermodynamic): Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The solution will typically change color. This is the critical step for achieving C5 selectivity.[29]

  • Quenching: Cool the solution back down to -78 °C and slowly add triethylsilyl chloride (Et₃SiCl, 1.2 equiv).

  • Workup: Allow the reaction to warm to room temperature and stir for an additional hour. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield 1-methyl-5-(triethylsilyl)pyrazole.[30]

References

  • Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: RSC Publishing URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Sci-Hub URL: [Link]

  • Title: Transition-metal-catalyzed C-H functionalization of pyrazoles Source: PubMed URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: Strategic atom replacement enables regiocontrol in pyrazole alkylation Source: PubMed URL: [Link]

  • Title: Transition-metal-catalyzed C-H functionalization of pyrazoles Source: Kyung Hee University URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: ACS Publications URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PubMed URL: [Link]

  • Title: 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation Source: ACS Publications URL: [Link]

  • Title: New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 Source: ACS Publications URL: [Link]

  • Title: Switching pyrazole N-alkylation regioselectivity[27][31]. Source: ResearchGate URL: [Link]

  • Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity Source: University of Liverpool URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: KTU ePubl URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: ACS Publications URL: [Link]

  • Title: Removable and modifiable directing groups in C-H activation Source: YouTube URL: [Link]

  • Title: Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: ResearchGate URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: ResearchGate URL: [Link]

  • Title: Directed ortho metalation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study Source: PubMed URL: [Link]

  • Title: Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization Source: ACS Publications URL: [Link]

  • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Directed Metalation: A Survival Guide Source: Baran Lab, Scripps Research URL: [Link]

  • Title: DIRECTED ORTHO METALATION Source: Unblog.fr URL: [Link]

  • Title: Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions Source: ResearchGate URL: [Link]

  • Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Thermodynamic and kinetic reaction control - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: Semantic Scholar URL: [Link]

  • Title: Thermodynamic vs kinetic reaction control with radical substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: 14.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Source: Thieme Chemistry URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation Source: Pure, University of St Andrews URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Executive Summary 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole) is a bifunctional heterocyclic building block used primarily in kinase inhibitor discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole) is a bifunctional heterocyclic building block used primarily in kinase inhibitor discovery. Its stability profile is governed by two competing degradation pathways: oxidative radical formation at the oxan (tetrahydropyran) ether linkage and photolytic dehalogenation of the bromine substituent.

This guide moves beyond generic "store cool and dry" advice, providing a mechanistic approach to preserving the integrity of this scaffold for 12+ months.

Module 1: Critical Stability Parameters

The following matrix defines the "First Principles" of degradation for this specific molecule. Understanding these mechanisms is the first step in prevention.

ParameterRisk LevelMechanistic CauseObservable Symptom
Oxygen High

-Peroxidation:
The oxan (THP) ring is a cyclic ether. Atmospheric oxygen can abstract a proton adjacent to the ether oxygen (positions 2 or 6), forming hydroperoxides.
Formation of white crust/crystals; explosive risk upon concentration.[1]
Light (UV) Medium Homolytic Cleavage: The C-Br bond is susceptible to UV-induced homolysis, generating radical species that lead to polymerization or debromination.Sample turns yellow/brown; purity drops (des-bromo impurities).
Moisture Low Hygroscopicity: While the pyrazole is relatively stable to hydrolysis, the nitrogen lone pairs can coordinate water, leading to clumping and difficult handling.Material becomes sticky or forms a gum; inaccurate weighing.
Heat Medium Radical Propagation: Heat accelerates the rate of peroxide formation (autoxidation) and potential polymerization.Accelerated degradation (color change) over weeks.

Module 2: The Storage Workflow (SOP)

To ensure maximum stability, follow this strict intake and storage lifecycle.

Workflow Visualization

StorageLifecycle Intake Compound Intake (Arrival) QC Initial QC (1H NMR / LCMS) Intake->QC PeroxideTest Peroxide Test (KI Starch) QC->PeroxideTest If >6 months old Pack Inert Packaging (Argon/N2) QC->Pack Pass PeroxideTest->QC Positive (Purify) PeroxideTest->Pack Negative Store Storage (4°C, Dark) Pack->Store Monitor 6-Month Re-Test Store->Monitor Every 6 Months Monitor->QC Check Purity

Figure 1: Standard Operating Procedure (SOP) for intake, validation, and storage of THP-containing pyrazoles.

Detailed Protocol
  • Atmosphere Control (The "Argon Blanket"):

    • Why: Nitrogen is lighter than air and can diffuse out of unsealed vessels. Argon is heavier than air and forms a stable "blanket" over the solid.

    • Action: Always backfill storage vials with Argon gas before closing. Use Parafilm® or electrical tape to seal the cap junction.

  • Temperature:

    • Recommendation: 2°C to 8°C (Refrigerated).

    • Reasoning: While chemically stable at Room Temperature (RT) for weeks, cold storage significantly retards the kinetics of peroxide formation in the oxan ring.

    • Note: Avoid -20°C unless the compound is in solution (DMSO), as freeze-thaw cycles can introduce moisture condensation on the solid.

  • Container Selection:

    • Primary: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

    • Secondary: Place the vial inside a desiccator or a sealed Mylar bag with a silica gel packet.

Module 3: Troubleshooting Guide

Use this section to diagnose issues if the compound's appearance or performance changes.

Scenario A: "The white powder has turned yellow or brown."
  • Diagnosis: Oxidative Degradation or Photolysis.

    • The yellow color usually indicates the formation of N-oxides or radical coupling products (bi-aryls) triggered by light or air.

  • Immediate Action:

    • Check LCMS for the mass of the parent +16 (N-oxide) or dimer species.

    • Purification: Dissolve in a minimal amount of Dichloromethane (DCM) and pass through a short pad of silica gel. The colored impurities are usually more polar and will stick to the silica, while the bromopyrazole elutes.

  • Prevention: Ensure the vial is amber and stored in the dark.

Scenario B: "I see white crystals forming around the cap threads."
  • Diagnosis: Peroxide Formation (Critical Safety Risk). [2]

    • The oxan (THP) ring can form peroxides upon prolonged exposure to air. These crystals can be shock-sensitive.[1]

  • Immediate Action:

    • Do NOT unscrew the cap if friction is required.

    • Test the solid (if accessible) using a Quantofix® Peroxide test strip or wet Potassium Iodide (KI) starch paper. Blue/Black = Positive.

    • Remediation: If peroxides are detected in solution, wash with 10% aqueous Sodium Metabisulfite (

      
      ) or Sodium Thiosulfate to reduce peroxides to alcohols.
      
Scenario C: "The material is sticky/clumping."
  • Diagnosis: Hygroscopic Moisture Uptake.

    • The pyrazole nitrogen is a hydrogen bond acceptor.

  • Immediate Action:

    • Dry the material in a vacuum desiccator over

      
       or activated molecular sieves for 24 hours.
      
    • Confirm identity via NMR to ensure no hydrolysis has occurred (unlikely, but good practice).

Module 4: Degradation Pathway Analysis

Understanding how the molecule breaks down helps in defending against it.

Degradation Compound 3-Bromo-1-(oxan-4-ylmethyl)pyrazole UV UV Light / Heat Compound->UV O2 Atmospheric O2 Compound->O2 Radical C-Br Homolysis (Radical Species) UV->Radical Bond Cleavage Peroxide THP-Hydroperoxide (Explosive Risk) O2->Peroxide Auto-oxidation at C2/C6 of Oxan Degradant1 Debrominated Analog (Impurity) Radical->Degradant1 H-Abstraction Degradant2 Ring Opening / Polymerization Peroxide->Degradant2 Acid Catalysis

Figure 2: Primary degradation pathways. Note that the ether (oxan) oxidation is distinct from the halogen instability.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO or DMF solution?

  • Answer: For short-term (1-2 weeks), yes. For long-term, NO .

  • Reason: DMSO is hygroscopic and can facilitate nucleophilic attacks over time. Furthermore, dissolved oxygen in DMSO can accelerate the peroxidation of the THP ring. Always store as a dry solid.

Q2: How do I ship this compound to a collaborator?

  • Answer:

    • Flush the vial with Argon.

    • Tape the cap.

    • Ship at ambient temperature (cold packs are unnecessary for <72h transit, but avoid leaving on hot tarmacs).

    • Include a Desiccant pack in the secondary container.

Q3: The Safety Data Sheet (SDS) mentions "skin irritation." Is this specific to the bromine?

  • Answer: It is a general property of alkylating-like agents and halogenated heterocycles. However, the primary safety concern for storage is the potential for peroxide formation in the ether ring, which is often under-reported in generic SDSs for this specific catalog number.

Q4: I need to heat the reaction to 100°C. Is the molecule stable?

  • Answer: Yes, the scaffold is thermally stable for standard synthetic durations (12-24 hours). However, ensure the reaction solvent is degassed to prevent accelerated oxidation of the oxan ring at high temperatures.

References

  • Clark, D. E. (2005). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.
  • Sigma-Aldrich. (2026). Peroxide Forming Solvents and Reagents: Storage and Handling Guidelines.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling brominated and ether-containing compounds).

  • Echemi. (2025).[3] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-3-amine (Analogous Structure Safety Data). (Used for baseline GHS classification of bromopyrazole cores).

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education.

Sources

Optimization

Suzuki Coupling with Bromopyrazoles: A Technical Troubleshooting Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions with bromopyrazole substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions with bromopyrazole substrates. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these intricate reactions. This guide is structured to provide not only solutions but also the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromopyrazole is showing low to no conversion. What are the most common initial checks?

Low or no conversion is a frequent issue. Before delving into more complex variables, start with a systematic check of the fundamentals.

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids are prone to decomposition, especially heteroaryl boronic acids.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to prevent protodeboronation.[1]

    • Palladium Catalyst: Ensure your palladium source has not been oxidized. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[2]

    • Base: The choice and quality of the base are critical. Inorganic bases like K₂CO₃ can be hygroscopic; ensure they are dry. The base activates the boronic acid for transmetalation.[3]

    • Solvent: Anhydrous and deoxygenated solvents are crucial for a successful Suzuki coupling. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4]

  • Reaction Setup:

    • Inert Atmosphere: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[4] Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is thorough.[1]

    • Temperature: Is the reaction being conducted at the optimal temperature? While many Suzuki couplings proceed at elevated temperatures (typically 80-110 °C), some catalyst systems are active at lower temperatures.[1][5]

Troubleshooting Common Issues

Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction that consumes your starting material and complicates purification.

Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[4][6] It can also be influenced by the choice of base and the reaction temperature.

Solutions:

  • Rigorous Degassing: This is the most critical step. Employ at least three freeze-pump-thaw cycles for your solvent and ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst.[1]

  • Base Selection: A weaker base, such as K₃PO₄ or even organic bases, can sometimes suppress homocoupling compared to stronger inorganic bases.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can drive homocoupling.

Experimental Protocol: Minimizing Homocoupling

  • To a dry Schlenk flask, add the bromopyrazole (1.0 equiv.), boronic acid or ester (1.1 equiv.), and base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • In a separate vial, dissolve the palladium catalyst and ligand (if applicable) in a small amount of degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature under a positive pressure of argon.

Q3: My bromopyrazole is undergoing debromination instead of coupling. What causes this and how can it be prevented?

Debromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[7] This side reaction is particularly relevant for electron-rich or sterically hindered heterocyclic halides.[8][9]

Causality: The mechanism of debromination often involves the formation of a palladium-hydride (Pd-H) species which can then reductively eliminate with the aryl group.[2][7] Trace amounts of water or other protic sources in the reaction mixture can contribute to the formation of Pd-H species.[7]

Solutions:

  • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried.

  • Choice of Base: A non-hydroxide base is often preferred. Consider using bases like Cs₂CO₃, K₃PO₄, or KF.[1][5]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over debromination by accelerating the rates of oxidative addition and reductive elimination.[10][11]

  • Protecting Groups: For N-H containing pyrazoles, protection of the nitrogen can sometimes suppress dehalogenation.[8]

Troubleshooting Decision Tree

G start Low Conversion or Side Reactions check_reagents Verify Reagent Purity & Integrity (Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_setup Confirm Inert Atmosphere & Correct Temperature start->check_setup homocoupling Significant Homocoupling Observed? check_reagents->homocoupling check_setup->homocoupling debromination Significant Debromination Observed? homocoupling->debromination No optimize_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) homocoupling->optimize_degassing Yes optimize_base Screen Weaker or Non-Hydroxide Bases (e.g., K₃PO₄, Cs₂CO₃) debromination->optimize_base Yes optimize_ligand Screen Different Ligands (e.g., Buchwald or Josiphos-type) debromination->optimize_ligand No optimize_degassing->optimize_base success Successful Coupling optimize_base->success optimize_ligand->success

Caption: Troubleshooting flowchart for Suzuki coupling with bromopyrazoles.

Q4: I am working with a sterically hindered bromopyrazole and the reaction is very slow. How can I improve the reaction rate?

Steric hindrance around the bromine atom can significantly slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[12]

Causality: The bulky substituents near the reaction center prevent the palladium catalyst from easily accessing and inserting into the C-Br bond.

Solutions:

  • Ligand Choice: This is the most impactful variable. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to accelerate oxidative addition with sterically demanding substrates.[10][12][13]

  • Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand can sometimes be more effective than in situ generated catalysts from Pd(OAc)₂.[14]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Consider moving to a higher boiling point solvent if necessary (e.g., from dioxane to toluene or xylene).[5]

  • Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times for sterically hindered couplings by providing rapid and efficient heating.[15]

Table 1: Ligand Selection Guide for Hindered Bromopyrazoles

LigandKey Features
SPhos High activity for sterically hindered aryl bromides.[14]
XPhos Excellent for creating sterically congested biaryl linkages.[14][15]
RuPhos Highly effective for hindered substrates, often at lower catalyst loadings.
Q5: The N-H proton on my pyrazole seems to be causing issues. What strategies can be employed?

The acidic N-H proton of the pyrazole ring can interfere with the reaction in several ways, including catalyst inhibition or unwanted side reactions.[14][16]

Causality: The Lewis basic nitrogen of the pyrazole can coordinate to the palladium center, leading to catalyst deactivation.[4] Additionally, the acidic N-H can react with the base.

Solutions:

  • N-Protection: The most straightforward solution is to protect the pyrazole nitrogen with a suitable protecting group.[8] This prevents coordination with the catalyst and side reactions.

  • Choice of Base: Using a milder base like K₃PO₄ or Cs₂CO₃ may be less likely to cause complications compared to stronger bases.[14]

  • Ligand Selection: The use of specific ligands, such as XPhos, in combination with a suitable precatalyst, has been shown to be effective for the coupling of unprotected N-H pyrazoles.[14][16]

Suzuki Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br Substrates Ar-Br + Ar'-B(OR)₂ OxAdd->Substrates Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Ar'-B(OR)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Gupton, J. T., et al. "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates." Tetrahedron, vol. 58, no. 43, 2002, pp. 8787-8794.
  • Jedinak, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, vol. 82, no. 1, 2017, pp. 157-169.
  • BenchChem. "Technical Support Center: Troubleshooting Cross-Coupling Reactions." BenchChem, 2025.
  • BenchChem. "Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles." BenchChem, 2025.
  • Semantic Scholar.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.
  • Düfert, M. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, vol. 135, no. 34, 2013, pp. 12877-12885.
  • PubMed.
  • Reddit. "Diagnosing issues with a failed Suzuki coupling?" r/Chempros, 2021.
  • Reddit. "Tips on increasing yield of Miyaura coupling reaction?" r/OrganicChemistry, 2022.
  • Billingsley, K. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 46, no. 28, 2007, pp. 5359-5363.
  • Düfert, M. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." DSpace@MIT, 2013.
  • ResearchGate. "Why can't I achieve good yields for this Suzuki reaction?
  • Wikipedia. "Suzuki reaction." Wikipedia.
  • ResearchGate. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • BenchChem. "Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine." BenchChem, 2025.
  • ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. "Why am I getting low yield for my Suzuki coupling reaction?" r/chemistry, 2016.
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 2024.
  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N1 and N2 alkylated pyrazole isomers. How can I improve the regioselectivity of my reaction?

This is a classic challenge in pyrazole chemistry, as the tautomeric nature of the pyrazole ring can lead to alkylation at either nitrogen atom. The regioselectivity is influenced by several factors, including the steric hindrance of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions.

  • Steric Effects: Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically hinder the adjacent N1 or N2 positions, respectively. This can direct the alkylating agent to the less hindered nitrogen. For instance, a large group at C3 will favor alkylation at the N1 position.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring also play a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms, thereby affecting the site of alkylation.

  • Nature of the Alkylating Agent: The size and reactivity of the alkylating agent are important. Larger, bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen atom.

  • Reaction Conditions:

    • Base: The choice of base is critical. A bulky base may selectively deprotonate one of the nitrogen atoms, leading to improved regioselectivity.

    • Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the pyrazole and the solubility of the pyrazolate anion, thereby affecting the N1/N2 ratio.

    • Temperature: Reaction temperature can also impact the regioselectivity. It is often beneficial to run the reaction at lower temperatures to favor the thermodynamically more stable product.

A systematic approach to optimizing regioselectivity is often necessary. We recommend screening different bases, solvents, and temperatures to identify the optimal conditions for your specific substrate.

Q2: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate?

Several factors can contribute to a sluggish N-alkylation reaction. Here's a troubleshooting guide to help you identify and address the issue:

  • Base Strength: The pKa of the pyrazole and the strength of the base are key. The base must be strong enough to deprotonate the pyrazole and form the pyrazolate anion, which is the active nucleophile. If you are using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Solvent Choice: The solvent should be able to dissolve both the pyrazole and the base. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often good choices as they can solvate the pyrazolate anion and promote the reaction.

  • Leaving Group: The nature of the leaving group on the alkylating agent is important. A good leaving group (e.g., iodide, bromide, tosylate) will facilitate the nucleophilic attack by the pyrazolate anion. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

  • Temperature: Increasing the reaction temperature can often accelerate a slow reaction. However, be mindful that higher temperatures can also lead to side reactions and decomposition.

  • Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the pyrazolate anion from the solid phase (if using an insoluble base) to the organic phase where the alkylating agent is present.

Q3: I am observing the formation of a quaternary pyrazolium salt as a side product. How can I avoid this?

The formation of a quaternary pyrazolium salt occurs when the initially formed N-alkylated pyrazole acts as a nucleophile and reacts with another molecule of the alkylating agent. This is more likely to happen under forcing reaction conditions or when using a highly reactive alkylating agent.

To minimize the formation of this side product, consider the following:

  • Stoichiometry: Use a slight excess of the pyrazole relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction.

  • Lower Temperature: Running the reaction at a lower temperature can help to reduce the rate of the second alkylation step.

  • Monitoring the Reaction: Closely monitor the progress of the reaction by TLC or LC-MS and stop it as soon as the starting pyrazole has been consumed.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during the N-alkylation of pyrazoles and offers systematic approaches to resolving them.

Problem 1: Poor Yield of the Desired N-Alkylated Pyrazole
Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Use a stronger base (e.g., NaH, LDA).- Ensure the base is fresh and has not been deactivated by moisture.
Poor Nucleophilicity of the Pyrazolate - Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the anion.
Inactive Alkylating Agent - Check the purity and stability of the alkylating agent.- Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride).
Side Reactions - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts.- Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.
Product Decomposition - If the product is unstable, consider performing the reaction at a lower temperature and for a shorter duration.- Ensure the work-up procedure is not degrading the product.
Problem 2: Difficulty in Separating N1 and N2 Isomers
Potential Cause Troubleshooting Steps
Similar Polarity of Isomers - Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution might be necessary.- Consider using a different stationary phase (e.g., alumina, C18).
Co-elution - If chromatographic separation is challenging, explore alternative purification techniques such as crystallization or preparative HPLC.
Isomerization during Purification - Be aware that some N-alkylated pyrazoles can be prone to isomerization under certain conditions (e.g., acidic or basic media). Neutralize the work-up and purification conditions if possible.

Experimental Protocols

General Procedure for N-Alkylation of Pyrazole using Sodium Hydride

This protocol provides a general guideline. The specific conditions may need to be optimized for your particular substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Start add_pyrazole Add Pyrazole & Anhydrous DMF start->add_pyrazole inert_atm Inert Atmosphere (N2/Ar) add_pyrazole->inert_atm cool_0c Cool to 0 °C inert_atm->cool_0c add_NaH Add NaH cool_0c->add_NaH stir_rt Stir at RT add_NaH->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_alkylating_agent Add Alkylating Agent cool_0c_2->add_alkylating_agent react React until Completion add_alkylating_agent->react quench Quench with H2O react->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify end End purify->end Regioselectivity_Factors cluster_pyrazole Pyrazole Tautomers cluster_factors Influencing Factors cluster_outcome Alkylation Outcome PzH1 Pyrazole (N1-H) PzH2 Pyrazole (N2-H) PzH1->PzH2 Tautomerism N1_Product N1-Alkylated Product PzH1->N1_Product Alkylation N2_Product N2-Alkylated Product PzH2->N2_Product Alkylation Sterics Steric Hindrance Sterics->N1_Product Sterics->N2_Product Electronics Electronic Effects Electronics->N1_Product Electronics->N2_Product Reagent Alkylating Agent Reagent->N1_Product Reagent->N2_Product Conditions Reaction Conditions Conditions->N1_Product Conditions->N2_Product

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

By carefully considering and systematically optimizing these factors, you can significantly improve the outcome of your N-alkylation reactions. For further in-depth reading on the topic, we recommend consulting comprehensive reviews on pyrazole chemistry.

References

  • Pyrazoles: A-Z . Science of Synthesis. Available at: [Link]

  • Regioselective N-Alkylation of Pyrazoles . Organic Letters. Available at: [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations . Wiley. Available at: [Link]

Optimization

Technical Support Center: A Guide to the Identification and Removal of Impurities in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purity during the synthesis of pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purity during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and eliminate common impurities, ensuring the integrity of your final compounds.

Introduction: The Challenge of Pyrazole Purity

The synthesis of pyrazoles, most commonly through methods like the Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, is a cornerstone of heterocyclic chemistry.[1][2] However, these reactions are often accompanied by the formation of various impurities that can complicate downstream applications. The structural similarity of these byproducts to the desired pyrazole often makes purification a significant challenge. This guide provides a systematic approach to tackling these issues, grounded in the chemical principles of pyrazole reactivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your pyrazole synthesis and purification, offering probable causes and actionable solutions.

Issue 1: Presence of Regioisomers in the Product Mixture
  • Symptoms:

    • NMR spectra display duplicate sets of peaks corresponding to the desired product.[1]

    • Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.[1]

    • The isolated solid has a broadened melting point range.[1]

  • Probable Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.[1]

    • Use of a substituted hydrazine.[1]

  • Solutions:

    • Column Chromatography: This is often the most effective method for separating regioisomers.[3][4]

      • Expert Insight: The polarity difference between pyrazole regioisomers can be subtle. A systematic approach to solvent system screening using TLC is crucial. Consider using a gradient elution on your column to improve separation. For particularly challenging separations, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed for both analytical and small-scale preparative work.[5]

    • Fractional Crystallization of Acid Addition Salts: Pyrazoles are weakly basic and can form salts with acids.[1][6] These salts often have different crystallization properties.

      • Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., ethanol, isopropanol) and add at least an equimolar amount of an inorganic or organic acid (e.g., sulfuric acid, phosphoric acid).[5][7][8] Allow the solution to cool slowly to induce crystallization of the salt of one regioisomer.[5][7][8] The purified pyrazole can be recovered by neutralizing the salt and extracting it.[5]

    • Regiocontrolled Synthesis: If possible, modify the synthetic strategy to favor the formation of a single regioisomer. Recent literature describes methods using specific catalysts or reaction conditions to achieve high regioselectivity.[9]

Issue 2: The Product is Brightly Colored (Yellow, Red, or Brown)
  • Symptoms:

    • The crude reaction mixture or isolated product has a distinct color.

  • Probable Causes:

    • Decomposition or side reactions of the hydrazine starting material, especially phenylhydrazine.[1]

    • Oxidation of reaction intermediates or the final pyrazole product.[1]

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product and stir. The colored impurities will be adsorbed onto the charcoal, which can then be removed by filtration.[1]

    • Acid-Base Extraction: As pyrazoles are basic, they can be protonated and extracted into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase.[1] The pyrazole is then recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

    • Recrystallization: This is often a highly effective method for removing small amounts of colored impurities, which will remain in the mother liquor.[1][6]

Issue 3: Incomplete Reaction - Unreacted Starting Materials Present
  • Symptoms:

    • TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[1]

  • Probable Causes:

    • Insufficient reaction time or temperature.[1]

    • Sub-optimal stoichiometry of reactants.[1]

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time or temperature. Ensure the correct stoichiometry is used; sometimes a slight excess of one reagent can drive the reaction to completion.[1][2]

    • Purification:

      • Unreacted 1,3-Dicarbonyl: Can typically be removed by column chromatography.[1]

      • Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][10] Other common methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine.[11][12][13]

Q2: How can I identify the impurities in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential. Thin-layer chromatography (TLC) provides a quick assessment of the number of components.[1] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of byproducts.[1]

Q3: My pyrazole seems to be unstable on a silica gel column. What are my options?

A3: Some pyrazoles can be sensitive to the acidic nature of silica gel. In such cases, consider the following:

  • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.[6]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.

  • Non-Chromatographic Methods: Rely on recrystallization, acid-base extraction, or distillation if applicable.[6]

Q4: Can I use distillation to purify my pyrazole?

A4: Yes, if your pyrazole is thermally stable and has a suitable boiling point. Fractional distillation, particularly under vacuum, can be very effective for separating pyrazoles from less volatile or non-volatile impurities.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, ethyl acetate, and water-alcohol mixtures.[6][14]

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[5]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Standard silica gel is usually the first choice. Consider neutral alumina for acid-sensitive compounds.

  • Eluent Selection: Use TLC to determine a suitable solvent system that provides good separation between your desired product and impurities. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[3][15]

  • Column Packing: Pack the column with the chosen stationary phase and eluent.

  • Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer, leaving non-basic impurities in the organic layer.[1]

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until it is basic.

  • Back-Extraction: Extract the liberated pyrazole back into an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.[5]

Data Presentation

Purification MethodTypical Purity of Final Product (by GC-MS)Typical Yield (%)Key Impurities Removed
Direct Recrystallization85%70%Minor colored impurities[1]
Column Chromatography>98%55%Regioisomers, unreacted starting materials[1][3]
Acid-Base Extraction>95%65%Non-basic impurities, unreacted hydrazine[1]
Salt Formation & Crystallization>99%50%Regioisomers[5]

Note: Values are illustrative and can vary significantly based on the specific pyrazole and impurities.

Visualizing the Workflow

General Workflow for Impurity Identification and Removal

cluster_purification Purification Strategy crude Crude Pyrazole Product tlc TLC Analysis crude->tlc Initial Assessment nmr_ms NMR / MS / GC-MS Analysis tlc->nmr_ms If multiple spots id_impurities Identify Impurities nmr_ms->id_impurities recrystallization Recrystallization id_impurities->recrystallization Colored Impurities column Column Chromatography id_impurities->column Regioisomers extraction Acid-Base Extraction id_impurities->extraction Non-basic Impurities distillation Distillation id_impurities->distillation Volatile Product pure_product Pure Pyrazole recrystallization->pure_product column->pure_product extraction->pure_product distillation->pure_product

Caption: A decision-making workflow for pyrazole purification.

Knorr Pyrazole Synthesis and Potential Side Products

cluster_main_reaction Main Reaction Pathway cluster_impurities Common Impurity Formation dicarbonyl 1,3-Dicarbonyl intermediate Hydrazone/Enamine Intermediate dicarbonyl->intermediate hydrazine Hydrazine hydrazine->intermediate colored Colored Byproducts hydrazine->colored Side Reactions/Decomposition cyclization Intramolecular Cyclization intermediate->cyclization regioisomer Regioisomeric Pyrazole intermediate->regioisomer Unsymmetrical Starting Materials pyrazole Desired Pyrazole cyclization->pyrazole pyrazoline Pyrazoline (Incomplete Aromatization) cyclization->pyrazoline Incomplete Dehydration

Sources

Troubleshooting

How to increase the solubility of pyrazole-based compounds for assays

Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Welcome to the Technical Support Portal You are likely here because your pyrazole-based lead compound—which looked...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Assay Development

Welcome to the Technical Support Portal

You are likely here because your pyrazole-based lead compound—which looked promising in silico—is precipitating in your assay buffer, giving you erratic IC50 curves or "flatline" activity.

Pyrazoles are notorious for this. Their planar, aromatic structure drives strong


-

stacking, leading to high crystal lattice energy and poor aqueous solubility. This guide moves beyond basic textbook advice to provide field-proven troubleshooting for assay conditions.

Module 1: The Diagnostics (Why is this happening?)

Q: My compound dissolves in DMSO but crashes out immediately in PBS/Media. Why?

A: You are experiencing "Solvent Shock." Pyrazoles often have a "metastable zone." When you pipette 100% DMSO stock directly into an aqueous buffer, the local concentration of water spikes instantly, causing rapid nucleation. The compound aggregates before it can disperse.

The Physics of Failure:

  • Planarity: The pyrazole ring is flat, allowing molecules to stack like sheets of paper.

  • LogP: High lipophilicity drives the molecule to exclude water.

  • pKa Mismatch: The pKa of the pyrazolium ion (conjugated acid) is ~2.5 . At physiological pH (7.4), the molecule is neutral (uncharged), which is its least soluble state.

Troubleshooting Logic Tree

Use this flow to diagnose your specific solubility failure point.

SolubilityLogic Start Compound Precipitates CheckDMSO Check DMSO Stock (Is it clear?) Start->CheckDMSO CheckMicro Check Microscopy (Crystals vs. Amorphous) CheckDMSO->CheckMicro Yes (Clear) Intrinsic Diagnosis: Intrinsic Insolubility CheckDMSO->Intrinsic No (Cloudy) SolventShock Diagnosis: Solvent Shock CheckMicro->SolventShock Crystals forming rapidly Aggregates Diagnosis: Colloidal Aggregation CheckMicro->Aggregates Amorphous/Oily droplets Solution: Intermediate Dilution Solution: Intermediate Dilution SolventShock->Solution: Intermediate Dilution Solution: Cyclodextrins / Salts Solution: Cyclodextrins / Salts Intrinsic->Solution: Cyclodextrins / Salts Solution: Surfactant (Tween-20) Solution: Surfactant (Tween-20) Aggregates->Solution: Surfactant (Tween-20)

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation.

Module 2: Solvent Engineering (The "How-To")

Q: How much DMSO can I actually use?

A: It depends strictly on your biological system. Never guess; validate. Excessive DMSO inhibits enzymes and is cytotoxic to cells, often mimicking a "false positive" inhibitor effect.

Assay TypeMax Recommended DMSORisk at High Conc.
Enzymatic (Biochemical) 1.0% - 5.0%Denaturation of enzyme tertiary structure.
Cell-Based (Immortalized) 0.1% - 0.5%Membrane permeabilization; apoptosis induction .
Primary Cells / Stem Cells < 0.1%Differentiation triggers; high cytotoxicity.
Protein-Protein Interaction 2.0% - 5.0%Generally more robust, but watch for aggregate artifacts.

Q: How do I prevent "Solvent Shock" during dilution?

A: Stop doing direct spikes. Instead of pipetting 1


L of 10 mM stock into 999 

L of buffer, use the Intermediate Dilution Method .

Protocol: The "Step-Down" Dilution

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water).

    • Why? This lowers the hydrophobic energy barrier gently.

  • Final: Dilute the Intermediate into your Assay Buffer to the final concentration.

    • Result: The compound is already partially hydrated, reducing the nucleation rate.

Module 3: Advanced Formulation (The "Magic Bullet")

Q: DMSO isn't enough. What is the best excipient for pyrazoles?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Unlike surfactants (Tween/Triton) which can disrupt cell membranes, cyclodextrins form inclusion complexes. The hydrophobic pyrazole ring sits inside the CD "donut," while the hydrophilic exterior interacts with the buffer. This can improve solubility by 100-1000 fold .

Protocol: Preparing a Cyclodextrin-Complexed Stock Do not just add CD to the buffer. You must drive the complexation.

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in water or PBS.
    
  • Add Compound: Add your solid pyrazole compound to this vehicle (aim for 1-5 mg/mL).

  • Energy Input:

    • Preferred: Sonicate for 30-60 minutes at 37°C.

    • Alternative: Shake at 300 rpm overnight.

  • Filter: Pass through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
  • Quantify: Measure concentration via HPLC or UV-Vis (since the "nominal" concentration is no longer accurate).

CDComplex cluster_0 Aqueous Buffer Environment Pyrazole Hydrophobic Pyrazole Complex Soluble Inclusion Complex Pyrazole->Complex Encapsulation CD HP-beta-CD (Host) CD->Complex Hydrophilic Shell

Figure 2: Mechanism of Cyclodextrin Encapsulation. The hydrophobic guest (pyrazole) is shielded from the aqueous environment.

Module 4: Medicinal Chemistry (Structural Fixes)

Q: I can modify the structure. What changes yield the highest solubility return?

A: If you are in the lead optimization phase, rely on these structural modifications.

  • Disrupt Planarity (The "Escape from Flatland"):

    • Pyrazoles stack efficiently. Introduce an sp3 carbon (e.g., a methyl group or a saturated ring) perpendicular to the aromatic plane. This acts as a "doorstop," preventing crystal packing.

  • Lower LogP via Solubilizing Tails:

    • Append a Morpholine or Piperazine ring. These are standard "solubility handles" that protonate at physiological pH or simply add polarity without being potential metabolic liabilities like primary amines.

  • Salt Formation (Caveat):

    • Strategy: Make the HCl or Mesylate salt.

    • Warning: This helps dissolve the solid into the stock solution. However, once you dilute into pH 7.4 buffer, the "Common Ion Effect" applies. The salt will dissociate, and if the intrinsic solubility of the free base is exceeded, it will precipitate again. Salts aid dissolution rate, not equilibrium solubility in buffer. .

Summary of Recommendations

IssueFirst Line DefenseSecond Line DefenseNuclear Option
Precipitation on Dilution Intermediate Dilution (Step-Down)Add 0.05% Tween-20 to BufferSwitch to HP-

-CD formulation
High Background Signal Reduce DMSO to <0.1%Check for Colloidal AggregationSpin down assay plate (1000xg)
Inconsistent IC50 Measure Kinetic SolubilityUse "Reverse Addition" (Buffer into Compound)Re-synthesize with Morpholine tail
References
  • ChemicalBook. (2025). Pyrazole Properties and pKa Data. Link

  • ResearchGate. (2016). Maximum allowable concentration of DMSO in cell-based assays. Link

  • PubMed. (2010). 2-Hydroxypropyl-beta-cyclodextrin strongly improves water solubility of pyrazolo[3,4-d]pyrimidines.[1] Link

  • BenchChem. (2025).[2][3] Strategies to improve solubility of pyrazole derivatives. Link

Sources

Optimization

Preventing debromination in reactions with 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

A Guide to Preventing Debromination in Synthetic Transformations Welcome to the technical support center for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Debromination in Synthetic Transformations

Welcome to the technical support center for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The primary focus of this guide is to address a common and critical challenge: the undesired loss of the bromine atom (debromination) during various chemical reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity of your synthetic routes and the success of your research. Pyrazole-containing compounds are crucial in drug development, and mastering their synthesis is paramount.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with 3-Bromo-1-(oxan-4-ylmethyl)pyrazole?

A1: Debromination is a side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of 1-(oxan-4-ylmethyl)-1H-pyrazole as an undesired byproduct. This is problematic for several reasons:

  • Reduced Yield: Formation of the debrominated byproduct directly lowers the yield of your desired functionalized product.

  • Complicated Purification: The debrominated product often has similar polarity to the starting material and desired product, making chromatographic separation difficult and time-consuming.

  • Wasted Reagents: The consumption of starting material in a non-productive pathway leads to the waste of valuable reagents and resources.

  • Compromised Biological Activity: In drug discovery programs, the bromine atom is often a key handle for further diversification or a critical pharmacophoric element. Its unintended removal can lead to a loss of biological activity.

Q2: Which common reactions are most prone to causing debromination of this substrate?

A2: Debromination is most frequently observed in the following transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes widely used reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[6][7][8][9] The conditions used in these reactions, particularly the combination of catalyst, ligand, base, and temperature, can inadvertently promote the reductive cleavage of the C-Br bond.[6][8]

  • Metal-Halogen Exchange: The formation of organometallic intermediates, such as a 3-lithiopyrazole or a Grignard reagent, is a powerful strategy for C-C bond formation. However, these intermediates are highly basic and can be readily protonated by trace amounts of water or other protic sources in the reaction mixture, leading to debromination.[10][11][12]

Q3: What are the primary mechanistic pathways that lead to debromination in cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions, two main pathways can lead to debromination (hydrodehalogenation):

  • Reaction with a Hydride Source: After the initial oxidative addition of the 3-bromopyrazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydride source present in the reaction mixture. This is often followed by reductive elimination to yield the debrominated pyrazole and regenerate the Pd(0) catalyst.[6][8] Common hydride sources can include solvents (like alcohols), amines, or even impurities.[8]

  • β-Hydride Elimination: In some cases, particularly in Buchwald-Hartwig amination, an unproductive side reaction can occur where an amide intermediate undergoes β-hydride elimination, leading to the debrominated arene and an imine product.[13]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving debromination issues in your experiments.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid with 3-Bromo-1-(oxan-4-ylmethyl)pyrazole but observe a significant amount of the debrominated byproduct, 1-(oxan-4-ylmethyl)-1H-pyrazole.

start High Debromination in Suzuki Coupling temp Is the reaction temperature > 100°C? start->temp base Are you using a strong base (e.g., NaOH, KOH, alkoxides)? temp->base No lower_temp Action: Lower temperature to 60-80°C. temp->lower_temp Yes ligand Are you using a highly electron-rich, bulky phosphine ligand? base->ligand No change_base Action: Switch to a milder base (K2CO3, Cs2CO3, K3PO4). base->change_base Yes solvent Is a protic solvent or water present? ligand->solvent No change_ligand Action: Screen less electron-donating ligands or use a specialized catalyst system (e.g., XPhos Pd G2). ligand->change_ligand Yes reagents Are reagents and solvents rigorously anhydrous and degassed? solvent->reagents No change_solvent Action: Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF). solvent->change_solvent Yes dry_reagents Action: Ensure all components are dry and the reaction is run under an inert atmosphere. reagents->dry_reagents No

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

ParameterRecommendationRationale
Temperature Attempt the reaction at a lower temperature, starting from 80 °C and adjusting as needed.[6]Higher temperatures can accelerate the rate of debromination. Minimizing thermal stress on the catalyst and substrate is crucial.
Base Selection Switch from strong bases like NaOH or alkoxides to milder inorganic bases.[6]Strong bases can promote side reactions. Weaker bases are generally preferred to minimize debromination.[6]
Catalyst & Ligand The choice of ligand is critical. While electron-rich, bulky phosphine ligands are often effective for cross-coupling, they can sometimes promote reductive elimination leading to debromination.[6] Consider screening different ligands or using pre-formed catalysts known to be effective for heteroaryl bromides. For pyrazole substrates, systems like XPhos Pd G2 with XPhos as an additional ligand have been shown to be effective in preventing debromination.[7]The ligand modulates the electronic and steric properties of the palladium center, influencing the relative rates of the desired catalytic cycle versus the undesired debromination pathway.[6]
Solvent Use strictly anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[6]Protic solvents can act as a proton source, leading to the protonolysis of key intermediates and the formation of the debrominated byproduct.[6][8]

This protocol is a starting point and may require further optimization for your specific boronic acid.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1 eq.), the arylboronic acid (1.2-1.5 eq.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2-3 eq.).

  • Add the palladium catalyst system. A recommended starting point is XPhos Pd G2 (2-5 mol%) and XPhos (2-5 mol%).

  • Add anhydrous, degassed 1,4-dioxane or toluene.

  • Stir the mixture at 80-90 °C and monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Debromination during Buchwald-Hartwig Amination

When attempting to couple a primary or secondary amine with 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, you observe the formation of the debrominated pyrazole alongside your desired product.

start High Debromination in Buchwald-Hartwig Amination base Are you using a strong alkoxide base (e.g., NaOtBu, KHMDS)? start->base ligand Is the ligand appropriate for heteroaryl bromides? base->ligand No weaker_base Action: Switch to a weaker base like K2CO3 or Cs2CO3 if compatible. base->weaker_base Yes temp Is the reaction temperature excessively high? ligand->temp No specialized_ligand Action: Use a ligand designed for heteroaryl amination (e.g., tBuBrettPhos). ligand->specialized_ligand Yes amine Is the amine acting as a hydride source? temp->amine No lower_temp Action: Reduce the reaction temperature. temp->lower_temp Yes amine_equiv Action: Use a slight excess of the amine (1.1-1.2 eq.) to avoid decomposition. amine->amine_equiv Yes

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

ParameterRecommendationRationale
Base Selection While strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig aminations, they can also promote debromination.[14] If possible with your amine, consider screening weaker bases like K₂CO₃ or Cs₂CO₃.Simple inorganic bases are often preferred from a green chemistry perspective and can be milder, reducing side reactions.[15]
Catalyst & Ligand The use of specialized ligands is crucial for the amination of electron-rich heteroaryl bromides like 3-bromopyrazoles. Ligands such as tBuBrettPhos have been shown to be effective for the amination of unprotected bromopyrazoles.[14]The ligand architecture influences the stability of the palladium intermediates and can suppress pathways leading to debromination.
Reaction Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.As with other cross-coupling reactions, elevated temperatures can increase the likelihood of debromination.

This protocol is based on methodologies developed for challenging heteroaryl bromides.[14]

  • In a glovebox, add 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1 eq.), the amine (1.2 eq.), a strong base like LHMDS (2.2 eq.), and the catalyst system (e.g., tBuBrettPhos Pd G3, 2-5 mol%) to a reaction vial.

  • Add anhydrous, degassed solvent (e.g., THF or toluene).

  • Seal the vial and stir at room temperature to 80 °C. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Issue 3: Debromination during Metal-Halogen Exchange

You are attempting to form the 3-lithiopyrazole derivative for subsequent reaction with an electrophile, but you are observing the debrominated starting material as the major product after quenching.

start High Debromination in Lithiation temp Is the temperature above -78°C? start->temp reagents Are all reagents and glassware scrupulously dry? temp->reagents No low_temp Action: Maintain temperature at or below -78°C. temp->low_temp Yes quenching Is the electrophile added promptly after lithiation? reagents->quenching No dry_conditions Action: Oven-dry all glassware, use freshly distilled anhydrous solvents. reagents->dry_conditions Yes alternative Have you considered an alternative to n-BuLi? quenching->alternative No prompt_quench Action: Add the electrophile immediately after the lithiation is complete. quenching->prompt_quench Yes alt_reagent Action: Consider using i-PrMgCl/n-BuLi for substrates with potentially acidic protons or for improved stability. alternative->alt_reagent Yes

Caption: Troubleshooting flowchart for metal-halogen exchange.

ParameterRecommendationRationale
Temperature The lithium-halogen exchange must be performed at very low temperatures, typically -78 °C or below.[10][12]The resulting 3-lithiopyrazole is a highly reactive and unstable intermediate. Low temperatures are essential to suppress decomposition and protonation by the solvent or other trace impurities.
Anhydrous Conditions All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere), and all solvents must be anhydrous.The lithiated pyrazole is extremely basic and will be rapidly quenched by any available proton source, including water, leading to the debrominated product.[12]
Alternative Reagents For substrates that are sensitive or contain potentially acidic protons, a combination of i-PrMgCl and n-BuLi can offer a more selective and stable method for bromine-metal exchange under non-cryogenic conditions.[10]This method can prevent intermolecular quenching and provide a more robust organometallic intermediate.[10]
  • To an oven-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Promptly add a solution of your desired electrophile in anhydrous THF at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup.

By carefully considering the reaction parameters and implementing these troubleshooting strategies, you can significantly minimize or eliminate the undesired debromination of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, leading to higher yields and cleaner reaction profiles in your synthetic endeavors.

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2643. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • BenchChem. (n.d.). Catalyst Selection for Cross-Coupling with 3-Bromoselenophene: A Technical Support Center.
  • Wikipedia. (2023). Metal–halogen exchange. Retrieved February 15, 2026, from [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2267-2279. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2267-2279. [Link]

  • S.A. R. Z., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(9), 643-649. [Link]

  • Martínez, A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(3), 4337-4351. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 6(23), 4297-4308. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved February 15, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 46(34), 6332-6334. [Link]

  • Tay, N. E. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 544-547. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved February 15, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 15, 2026, from [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1143-1152. [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chempros. Retrieved February 15, 2026, from [Link]

  • Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(51), 17404-17412. [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved February 15, 2026, from [Link]

  • YouTube. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Retrieved February 15, 2026, from [Link]

  • Gesmundo, N. J., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 12(9), 1546-1554. [Link]

  • Kumar, V., et al. (2022). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of Molecular Structure, 1250, 131792. [Link]

  • Liu, Z., et al. (2015). Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. Organic Letters, 17(24), 6046-6049. [Link]

  • Bek-Karel, K., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8432. [Link]

  • ResearchGate. (2018). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved February 15, 2026, from [Link]

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

  • Hoesl, M. G., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 62(10), e202214731. [Link]

  • Thamaraiselvan, M., et al. (2019). Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations. Bioorganic Chemistry, 86, 496-508. [Link]

  • MDPI. (n.d.). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. Retrieved February 15, 2026, from [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved February 15, 2026, from [Link]

  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022). Bromination gone wrong?. r/Chempros. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Isomers

For researchers and professionals in the field of drug development, the precise structural elucidation of novel compounds is paramount. The isomeric purity of a pharmaceutical ingredient can significantly impact its effi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel compounds is paramount. The isomeric purity of a pharmaceutical ingredient can significantly impact its efficacy and safety profile. In the synthesis of substituted pyrazoles, the formation of regioisomers is a common challenge. This guide provides an in-depth spectroscopic comparison of two key isomers of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole: the 1,3- and 1,5-isomers. By understanding their distinct spectroscopic signatures, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways and the quality of their final products.

The Significance of Isomeric Differentiation in Pyrazole Chemistry

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The substitution pattern on the pyrazole ring dictates the molecule's three-dimensional structure and its interaction with biological targets. The synthesis of 1-substituted pyrazoles from 3-bromopyrazole can lead to the formation of two primary regioisomers: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole and 5-Bromo-1-(oxan-4-ylmethyl)pyrazole. The subtle difference in the placement of the bromine atom profoundly influences the electronic environment of the pyrazole ring, resulting in distinguishable spectroscopic characteristics.

Molecular Structures of the Isomers

The two isomers under consideration are depicted below. Their distinct substitution patterns are the basis for the spectroscopic differences detailed in this guide.

isomers cluster_isomer1 3-Bromo-1-(oxan-4-ylmethyl)pyrazole cluster_isomer2 5-Bromo-1-(oxan-4-ylmethyl)pyrazole I1 I2

Figure 1. Molecular structures of the two regioisomers.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the expected spectroscopic data for the 3-bromo and 5-bromo isomers. This data is based on predictive models and established principles of spectroscopy for pyrazole derivatives.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the pyrazole ring protons are particularly informative. In the 3-bromo isomer, the proton at the 5-position is adjacent to a nitrogen atom and is expected to be downfield compared to the proton at the 4-position. Conversely, in the 5-bromo isomer, the proton at the 3-position will have a different chemical shift due to the influence of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Position3-Bromo-1-(oxan-4-ylmethyl)pyrazole5-Bromo-1-(oxan-4-ylmethyl)pyrazoleRationale for Difference
Pyrazole H-4~6.4~6.3The electronic environment of H-4 is influenced by the adjacent bromine in the 3-bromo isomer, leading to a slight downfield shift.
Pyrazole H-5/H-3~7.6~7.5In the 3-bromo isomer, H-5 is adjacent to a nitrogen and deshielded. In the 5-bromo isomer, H-3 is similarly deshielded by the adjacent nitrogen. The bromine at the 5-position has a slightly stronger deshielding effect on the adjacent H-4.
Oxane CH₂-N~4.1~4.1The chemical shift of the methylene bridge is largely unaffected by the substitution on the pyrazole ring.
Oxane CH~2.1~2.1The methine proton of the oxane ring is distant from the pyrazole ring and its chemical shift is not significantly different between the isomers.
Oxane CH₂ (axial)~1.4~1.4The axial protons of the oxane ring are shielded and their chemical shifts are similar for both isomers.
Oxane CH₂ (equatorial)~1.9~1.9The equatorial protons of the oxane ring are deshielded relative to the axial protons and their chemical shifts are similar for both isomers.
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further confirmation of the isomeric structures. The chemical shifts of the carbon atoms in the pyrazole ring are highly sensitive to the position of the bromine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Position3-Bromo-1-(oxan-4-ylmethyl)pyrazole5-Bromo-1-(oxan-4-ylmethyl)pyrazoleRationale for Difference
Pyrazole C-3~120 (C-Br)~140The carbon bearing the bromine atom (C-3) in the 3-bromo isomer is significantly shielded compared to the corresponding C-3 in the 5-bromo isomer.
Pyrazole C-4~112~110The chemical shift of C-4 is influenced by the adjacent substituent. The bromine at C-3 causes a slight downfield shift compared to the nitrogen at C-1 in the 5-bromo isomer.
Pyrazole C-5~140~122 (C-Br)The carbon bearing the bromine atom (C-5) in the 5-bromo isomer is shielded.
Oxane CH₂-N~55~55The chemical shift of the methylene bridge carbon is not significantly affected by the pyrazole substitution pattern.
Oxane CH~35~35The chemical shift of the oxane methine carbon is consistent between the isomers.
Oxane CH₂~30~30The chemical shifts of the oxane methylene carbons are similar for both isomers.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can provide valuable information about the functional groups present in the molecules. While the overall IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber RangeComments
C-H stretching (aromatic)3100 - 3000Characteristic of the pyrazole ring protons.
C-H stretching (aliphatic)3000 - 2850From the oxane and methylene bridge C-H bonds.
C=N stretching1600 - 1500Typical for the pyrazole ring.[1]
C-N stretching1350 - 1250Associated with the pyrazole ring and the N-alkyl bond.
C-O stretching1150 - 1050Strong absorption from the ether linkage in the oxane ring.
C-Br stretching700 - 500The position of this band might show a slight variation between the two isomers.
Mass Spectrometry (MS)

Mass spectrometry (MS) will show the same molecular ion peak for both isomers, as they have the same molecular formula (C₉H₁₃BrN₂O) and molecular weight (244.03 g/mol for the monoisotopic mass). However, the fragmentation patterns in the mass spectrum, particularly under electron ionization (EI), may differ, providing clues to the isomeric structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion peak and any bromine-containing fragment ions.

Table 4: Expected Mass Spectrometry Data

ParameterExpected ValueComments
Molecular Ion (M⁺)m/z 244/246The two peaks with an intensity ratio of approximately 1:1 are due to the two isotopes of bromine.
Key Fragmentation PathwaysLoss of the oxanylmethyl group, cleavage of the pyrazole ring.The relative intensities of the fragment ions may differ between the isomers, reflecting the different stabilities of the resulting carbocations and radical cations. A common fragmentation pathway for pyrazoles involves the loss of HCN or N₂.

Experimental Protocols

To obtain the high-quality spectroscopic data necessary for distinguishing between the 3-bromo and 5-bromo isomers, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans for adequate signal intensity.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for both solid and liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the data over a range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) for soft ionization or electron ionization (EI) for fragmentation analysis).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to confirm the elemental composition.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the spectroscopic differentiation of the 3-bromo and 5-bromo isomers.

workflow start Synthesized Mixture of Isomers nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir analysis Comparative Data Analysis nmr->analysis ms->analysis ir->analysis isomer1 Identify 3-Bromo Isomer analysis->isomer1 isomer2 Identify 5-Bromo Isomer analysis->isomer2

Figure 2. Workflow for spectroscopic differentiation.

Conclusion

The successful synthesis and characterization of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole isomers rely on a thorough understanding and application of modern spectroscopic techniques. As demonstrated in this guide, ¹H and ¹³C NMR spectroscopy are the most definitive methods for distinguishing between the 1,3- and 1,5-regioisomers, with characteristic differences in the chemical shifts of the pyrazole ring protons and carbons. IR and mass spectrometry provide complementary information to confirm the overall structure and functional groups. By following the outlined protocols and comparative data, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the progression of their drug discovery and development programs with high-quality, well-characterized molecules.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved from [Link]

  • Semantic Scholar. (1970, December 1). The mass spectra of some pyrazole compounds. Retrieved from [Link]

  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

Sources

Comparative

Biological Activity &amp; Application Guide: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Topic: Biological Activity & Strategic Application of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Strategic Application of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The "Solubility-First" Scaffold

In modern drug discovery, particularly within the kinase inhibitor space, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole) represents a critical "strategic intermediate." Unlike simple alkyl-pyrazoles, this scaffold incorporates a tetrahydropyran (oxan) tail. This structural motif is increasingly favored over carbocyclic analogs (like cyclohexyl) to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and enhancing metabolic stability without sacrificing steric bulk.

This guide objectively compares the utility and downstream biological performance of this scaffold against standard pyrazole alternatives, supported by experimental protocols for its integration into bioactive molecules.[1]

Comparative Analysis: The "Oxane Effect" in SAR

The choice of the N1-substituent on the pyrazole ring is often a determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The table below contrasts the 3-Bromo-1-(oxan-4-ylmethyl)pyrazole scaffold with its common competitors.

Table 1: Physicochemical & Functional Comparison of Pyrazole Intermediates
FeatureOxan-4-ylmethyl (Subject) Cyclohexylmethyl Benzyl Methyl
Structure Type Saturated Heterocycle (Ether)Saturated CarbocycleAromatic CarbocycleSmall Alkyl
Lipophilicity (cLogP) Moderate (1.5 - 2.0) High (> 3.0)High (> 2.5)Low (< 1.0)
Solubility (aq) High (Ether O acts as H-bond acceptor)LowLowHigh
Metabolic Stability High (Blocked oxidation sites)Moderate (Hydroxylation prone)Low (Benzylic oxidation)High
Binding Role Fills hydrophobic pocket + Solvent interactionFills hydrophobic pocket onlyPi-stacking / HydrophobicMinimal steric fill
Primary Utility Optimizing LLE (Lipophilic Ligand Efficiency) Maximizing potency (often at cost of solubility)Early hits / Fragment screeningFragment screening
Mechanistic Insight: Why the Oxane Ring?

In kinase inhibitors (e.g., targeting JAK, BTK, or CDK), the pyrazole ring often binds to the hinge region or the gatekeeper residue. The N1-substituent extends towards the solvent front .

  • The Problem: Using a cyclohexyl group provides necessary steric bulk to lock the conformation but drastically increases lipophilicity, leading to poor solubility and high clearance.

  • The Solution: The oxan-4-ylmethyl group acts as a bioisostere of the cyclohexylmethyl group. The ether oxygen reduces cLogP by ~1.0–1.5 units and accepts hydrogen bonds from water, significantly improving the solubility of the final drug candidate while maintaining the same steric volume as the cyclohexyl group.

Biological Application & Synthesis Workflows

Strategic Placement in Drug Design

This intermediate is typically employed in the synthesis of ATP-competitive inhibitors . The 3-bromo position serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the "warhead" or the hinge-binding motif.

Diagram 1: Synthesis & Application Workflow

This workflow illustrates the transformation of the intermediate into a bioactive kinase inhibitor, highlighting the critical decision points.

SynthesisWorkflow cluster_alt Alternative Routes (Avoided) Start Starting Material: 3-Bromopyrazole Alkylation Step 1: N-Alkylation (Cs2CO3, DMF, 80°C) + 4-(Bromomethyl)tetrahydropyran Start->Alkylation Sn2 Reaction Intermediate Target Scaffold: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Alkylation->Intermediate Yield: ~85% Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Coupling C-C Bond Formation Alt1 N-Cyclohexyl Analog (Poor Solubility) FinalDrug Bioactive Candidate: Kinase Inhibitor Coupling->FinalDrug SAR Optimization Alt2 N-Benzyl Analog (Metabolic Liability)

Figure 1: Synthetic workflow transforming the pyrazole core into a bioactive kinase inhibitor, contrasting the target scaffold with less favorable alternatives.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended. These are self-validating systems where the appearance of specific intermediates confirms success.

Protocol A: Synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Objective: Selective N1-alkylation of 3-bromopyrazole.

  • Reagents:

    • 3-Bromopyrazole (1.0 eq)

    • 4-(Bromomethyl)tetrahydropyran (1.2 eq)

    • Cesium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Dissolve 3-bromopyrazole in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes at room temperature (deprotonation phase).
      
    • Add 4-(Bromomethyl)tetrahydropyran dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Validation: Monitor via LC-MS. The product peak (M+H) should appear, and the starting material should disappear. Note: Regioisomers (N1 vs N2 alkylation) may form; N1 is typically favored sterically.

    • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over

      
      .[2]
      
    • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Biological Validation (Generic Kinase Assay)

Objective: Assess the potency of the final coupled product derived from the scaffold.

  • System: FRET-based kinase assay (e.g., LanthaScreen).

  • Steps:

    • Prepare serial dilutions of the final compound in DMSO.

    • Incubate with the target kinase (e.g., JAK2, BTK), ATP (at

      
      ), and the specific peptide substrate.
      
    • Add detection reagents (Eu-labeled antibody).

    • Readout: Measure the TR-FRET ratio.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Decision Logic: When to Use This Scaffold?

The following decision tree helps researchers determine if the oxanylmethyl-pyrazole scaffold is the correct choice for their specific drug discovery campaign.

Diagram 2: SAR Decision Tree

DecisionTree Q1 Does the binding pocket tolerate steric bulk? Q2 Is the target region solvent exposed? Q1->Q2 Yes Res1 Use Methyl/Ethyl Pyrazole Q1->Res1 No (Small Pocket) Res2 Use Phenyl/Benzyl Pyrazole (Pi-Stacking) Q2->Res2 No (Buried/Hydrophobic) Q3 Is Solubility or Metabolic Stability an issue? Q2->Q3 Yes (Solvent Front) Sol1 Use Cyclohexyl Pyrazole (Max Hydrophobicity) Q3->Sol1 No Sol2 SELECT: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (Balanced Properties) Q3->Sol2 Yes (Need lower LogP)

Figure 2: Rational design logic for selecting the oxanylmethyl scaffold during Lead Optimization.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • PharmaBlock. Tetrahydropyrans in Drug Discovery: A Bioisostere Approach. PharmaBlock Whitepapers.[3]

  • Wermuth, C. G.The Practice of Medicinal Chemistry. (Chapter on Bioisosterism). Academic Press.
  • PubChem Compound Summary. 1-(Tetrahydro-2H-pyran-4-yl)methyl-1H-pyrazole derivatives. National Library of Medicine.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat er...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various agents with anticancer, antimicrobial, and antiviral properties.[1][2][3] The efficacy of these drugs is profoundly influenced by the substitution pattern on the pyrazole ring, making the strategic synthesis of specifically substituted pyrazoles a critical endeavor for researchers in drug discovery and development.

This guide provides a comparative analysis of the most prevalent and effective synthetic routes to this privileged scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. The discussion is grounded in field-proven insights and supported by experimental data to empower researchers to make informed decisions in their synthetic campaigns.

The Classic Approach: Knorr Pyrazole Synthesis and Related Condensations

The most traditional and widely utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] First reported by Ludwig Knorr in 1883, this reaction's simplicity and the ready availability of starting materials have cemented its foundational role in heterocyclic chemistry.[6][7]

Mechanism and the Challenge of Regioselectivity

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[8] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a critical issue arises: regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles, which can be difficult to separate.[9][10]

The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions like pH and solvent choice.[10]

  • Under acidic conditions , the reaction is often directed by the stability of the intermediate carbocation.

  • Under basic conditions , the initial attack typically occurs at the more electrophilic (less sterically hindered) carbonyl carbon.[10]

Caption: Knorr synthesis mechanism showing two competing pathways leading to regioisomers.

Strategic Control of Regioselectivity

Recent advancements have provided powerful tools to steer the reaction towards the desired isomer. A notable strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. These solvents, through their unique hydrogen-bonding properties, can dramatically increase regioselectivity compared to traditional solvents like ethanol.[9] For instance, the reaction of various 1,3-diketones with methylhydrazine in HFIP can yield single regioisomers in excellent yields, whereas the same reaction in ethanol produces significant mixtures.[9]

Synthesis from α,β-Unsaturated Ketones

A related classical approach involves the reaction of α,β-unsaturated ketones (e.g., chalcones) with hydrazines.[11] This reaction typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation to furnish the aromatic pyrazole. The necessity of an oxidation step (which can occur spontaneously with air or require an explicit oxidizing agent like iodine) is a key differentiator from the Knorr synthesis using 1,3-dicarbonyls.[4][11]

The Power of Pericyclic Chemistry: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is an elegant and powerful method for constructing the pyrazole ring with often excellent control over regioselectivity.[4] This approach involves the reaction of a 1,3-dipole (a three-atom species with four π-electrons) with a dipolarophile (typically an alkyne or alkene).

Key Dipoles and Dipolarophiles

The most common 1,3-dipoles for pyrazole synthesis are diazo compounds and nitrile imines .

  • Diazo Compounds: The Pechmann pyrazole synthesis, a classic example, uses diazomethane and an alkyne.[12][13] However, the toxicity and explosive nature of many diazo compounds necessitate careful handling. Modern protocols often generate the diazo compound in situ from more stable precursors like N-tosylhydrazones, enhancing the safety and practicality of this method.[14][15][16]

  • Nitrile Imines: These are highly reactive intermediates that are almost always generated in situ. A convenient method is the dehydrohalogenation of a hydrazonoyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N).[17]

The reaction of these dipoles with terminal or internal alkynes serves as the dipolarophile to construct the pyrazole core directly.[16][17]

Cycloaddition_Mechanism cluster_reactants Reactant Generation cluster_intermediates Reaction Pathway cluster_product Final Product hydrazonoyl_chloride Hydrazonoyl Chloride Ar-C(Cl)=N-NH-Ar' nitrile_imine Nitrile Imine (1,3-Dipole) [Ar-C≡N⁺-N⁻-Ar'] hydrazonoyl_chloride:f0->nitrile_imine:f0 + Et₃N - Et₃N·HCl alkyne Alkyne R-C≡C-H cyclo_intermediate Cycloadduct (Unstable) alkyne->cyclo_intermediate [3+2] Cycloaddition (Regioselective) nitrile_imine->cyclo_intermediate [3+2] Cycloaddition (Regioselective) pyrazole 1,3,5-Trisubstituted Pyrazole cyclo_intermediate->pyrazole Aromatization

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition of a nitrile imine.

Advantages and Regiocontrol

The primary advantage of the cycloaddition approach is its high regioselectivity , which is dictated by the frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile. This allows for the predictable synthesis of a single regioisomer, circumventing the main drawback of the classical Knorr synthesis.[17][18] The reactions are often high-yielding and proceed under mild conditions.[17]

Modern Synthetic Strategies: Efficiency and Green Chemistry

Driven by the principles of efficiency and sustainability, modern synthetic chemistry has introduced powerful methods that streamline the construction of complex pyrazoles.[19][20][21]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that contains portions of all reactants, represent a paradigm of synthetic efficiency.[22][23] For pyrazole synthesis, MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[22][24]

A prominent example is the four-component synthesis of highly substituted pyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative, often catalyzed by a simple base like piperidine.[22][25] The complexity generated in a single step is remarkable, providing rapid access to diverse libraries of compounds for biological screening.

MCR_Workflow start Combine Reactants in One Pot: - Aldehyde - Malononitrile - β-Ketoester - Hydrazine catalyst Add Catalyst (e.g., Piperidine) start->catalyst reaction Stir at RT or Reflux (Monitor by TLC) catalyst->reaction workup Work-up (e.g., Filtration) reaction->workup product Isolate Pure Product (Pyrano[2,3-c]pyrazole) workup->product

Caption: Workflow for a four-component synthesis of a pyrano[2,3-c]pyrazole.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized pyrazole synthesis.[26] Microwave heating provides direct and efficient energy transfer to the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and frequently results in higher yields and cleaner product profiles compared to conventional heating methods.[15][27] This is particularly advantageous for high-throughput synthesis in drug discovery programs.

Comparative Summary of Synthetic Routes

The choice of synthetic route depends on the specific target molecule, desired substitution pattern, and available starting materials. The following table provides a high-level comparison.

Synthetic Route Key Reactants Typical Conditions Regioselectivity Key Advantages Primary Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalyst, various solvents (EtOH, AcOH)Often low; can be controlled by pH, sterics, or specialized solvents (e.g., HFIP).[9][10]Readily available starting materials, simple procedure.[4]Regioisomeric mixtures are a common problem.[10]
From α,β-Unsaturated Ketones α,β-Unsaturated Ketone, HydrazineAcetic acid or other solvents, often requires an oxidant.[11]Generally good.Access to pyrazolines, useful precursors.Requires a separate oxidation step to achieve the pyrazole.[4]
[3+2] Dipolar Cycloaddition Alkyne, Diazo compound or Nitrile Imine precursorMild, often room temp; base for in situ generation of dipole.[17]Typically excellent and predictable.[17][28]High regioselectivity, clean reactions, broad scope.Requires synthesis/handling of potentially unstable dipoles/precursors.[16]
Multicomponent Reactions (MCRs) ≥3 components (e.g., Aldehyde, Malononitrile, Hydrazine, etc.)One-pot, often catalyzed, varied conditions.[22]Generally high due to a specific reaction cascade.High efficiency, atom economy, complexity generation, green.[22][24]Finding optimal conditions for all components can be challenging.
Microwave-Assisted Synthesis (MAOS) Various (applicable to most routes)Microwave irradiation, often solvent-free or minimal solvent.[15]Substrate-dependent, but can be improved.Drastically reduced reaction times, often higher yields.[27][29]Requires specialized microwave reactor equipment.

Quantitative Comparison: Microwave vs. Conventional Heating

The synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds provides a clear example of the advantages of MAOS.[15][27]

Substrate (α,β-Unsaturated Ketone) Method Temperature (°C) Time Yield (%)
trans-ChalconeConventional13060 min80
trans-ChalconeMicrowave1304 min95
trans-4-Phenyl-3-buten-2-oneConventional13045 min75
trans-4-Phenyl-3-buten-2-oneMicrowave1303 min92
β-IononeConventional13040 min70
β-IononeMicrowave1305 min85
(Data adapted from reference[15])

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using Fluorinated Alcohol[9]

This protocol describes the synthesis of a 3-fluoroalkyl-5-aryl pyrazole, where the use of HFIP as a solvent ensures high regioselectivity.

  • Reaction Setup: To a solution of the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 3 mL) in a sealed vial, add methylhydrazine (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dione is consumed (typically 1-4 hours).

  • Work-up: Upon completion, remove the HFIP solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1-methyl-5-aryl-3-(trifluoromethyl)-1H-pyrazole as the major regioisomer.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and determine the isomeric ratio. An isomeric ratio >97:3 is typically observed.[9]

Protocol 2: Microwave-Assisted Pyrazole Synthesis from a Tosylhydrazone[15][27]

This protocol demonstrates the rapid synthesis of a 3,5-disubstituted pyrazole under solvent-free microwave conditions.

  • Reactant Mixture Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the tosylhydrazone of the desired α,β-unsaturated carbonyl compound (e.g., trans-chalcone tosylhydrazone, 2 mmol) with anhydrous potassium carbonate (K₂CO₃, 4 mmol).

  • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (approx. 30 mg/mmol of substrate) to facilitate efficient energy absorption.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 130°C. The reaction time is typically very short (e.g., 4 minutes for chalcone derivative).[15]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the pure 3,5-diphenyl-1H-pyrazole.

Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole[22]

This protocol outlines an efficient one-pot synthesis of a complex heterocyclic system.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. A precipitate usually forms within 20-60 minutes. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 6-amino-4-(aryl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in high yield.[22]

Conclusion

The synthesis of substituted pyrazoles has evolved from the foundational Knorr condensation to highly sophisticated and efficient modern methodologies. While classical methods remain valuable for their simplicity, challenges such as regioselectivity must be carefully managed. The advent of 1,3-dipolar cycloadditions has provided a robust solution for predictable regiocontrol. Furthermore, contemporary strategies like multicomponent reactions and microwave-assisted synthesis have significantly advanced the field, aligning with the modern demands for efficiency, speed, and green chemistry. A thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, is essential for the rational design and successful execution of synthetic campaigns targeting this vital heterocyclic scaffold.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters.
  • Pechmann Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Corberan, R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters. [Link]

  • BenchChem. (2025).
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • Barreiro, E. J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals. [Link]

  • Ali, I., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. [Link]

  • BenchChem. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support Center.
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Tzani, A., et al. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. [Link]

  • BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem.
  • Patil, S. B., & Baseer, M. A. (2019). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Trend in Scientific Research and Development. [Link]

  • Pechmann Pyrazole Synthesis. (n.d.). Wikipedia. [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). International Journal For Science Technology And Engineering. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • Barreiro, E. J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Gomaa, M. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Tasch, B. O. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online. [Link]

  • Sharma, P., et al. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Radi, M., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Gomaa, M. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Aggarwal, V. K., et al. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (n.d.). Bentham Science Publisher. [Link]

  • Pechmann pyrazole synthesis. (n.d.). Semantic Scholar. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Book. [Link]

Sources

Comparative

Technical Guide: Structural Validation of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole via Single Crystal X-Ray Diffraction

Executive Summary In medicinal chemistry, the precise structural validation of pyrazole derivatives is critical due to the propensity for regioisomeric ambiguity during synthesis. This guide details the validation of 3-B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise structural validation of pyrazole derivatives is critical due to the propensity for regioisomeric ambiguity during synthesis. This guide details the validation of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole using Single Crystal X-ray Diffraction (SC-XRD). While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide essential connectivity and compositional data, they often fail to unambiguously distinguish between N1- and N2-alkylated isomers or confirm the absolute positioning of the bromine substituent without extensive 2D correlation experiments. SC-XRD is presented here as the definitive "Gold Standard" for absolute structural confirmation, offering a self-validating dataset that eliminates synthetic ambiguity.

The Challenge: Pyrazole Regioisomerism

The synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole typically involves the alkylation of a 3-bromo-pyrazole scaffold with an oxan-4-ylmethyl electrophile. This reaction is governed by tautomeric equilibrium, leading to two potential regioisomers:

  • N1-Alkylation (Target): The substituent is attached to the nitrogen adjacent to the carbon backbone, typically favored thermodynamically.

  • N2-Alkylation (Impurity): The substituent is attached to the nitrogen adjacent to the other nitrogen, often favored kinetically or by specific steric conditions.

The Analytical Gap:

  • 1H NMR: Both isomers exhibit similar chemical shifts. The oxanyl ring protons are magnetically equivalent in both isomers, and the pyrazole ring protons show only subtle shielding differences.

  • NOESY/ROESY: While useful, Nuclear Overhauser Effect signals depend on specific conformations. The flexibility of the oxan-4-ylmethyl linker can average out signals, leading to inconclusive data regarding the spatial proximity of the oxanyl group to the bromine or the pyrazole protons.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table objectively compares the capabilities of SC-XRD against standard characterization techniques for this specific molecular class.

FeatureSC-XRD (Crystallography) 2D NMR (NOESY/HMBC) HRMS (Mass Spec)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic connectivity & spatial proximityElemental Composition (m/z)
Regioisomer Certainty Absolute (100%) Inferential (High, but prone to artifacts)None (Isomers have identical mass)
Stereochemistry Defines absolute configurationRelative configuration onlyNone
Sample State Single Crystal (Solid)Solution (Liquid)Gas Phase (Ionized)
Data Resolution Atomic (< 0.8 Å)Atomic connectivityMolecular Formula (< 5 ppm)
Limit of Detection Crystal size dependent (>50 µm)~1-10 mM concentration< 1 ng (Very High Sensitivity)
Destructive? Non-destructiveNon-destructiveDestructive

Experimental Protocol: SC-XRD Validation

This protocol is designed to ensure the generation of publication-quality crystallographic data.

Phase 1: Crystallization (The Critical Step)

Objective: Grow a single crystal of suitable size (0.1 – 0.3 mm) and quality.

Method A: Slow Evaporation (Recommended for Pyrazoles)

  • Dissolve 20 mg of the purified product in a minimal amount (approx. 1-2 mL) of a semi-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Cover the vial with parafilm and poke 3-5 small holes to allow controlled solvent evaporation.

  • Store in a vibration-free environment at ambient temperature (20-25°C).

Method B: Vapor Diffusion (Alternative)

  • Dissolve the compound in a "good" solvent (e.g., THF).

  • Place this inner vial inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).

  • Seal the outer jar. The precipitant will diffuse into the sample solution, slowly lowering solubility and promoting lattice formation.

Phase 2: Data Collection[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Molybdenum (Mo-K\alpha,

    
     = 0.71073 Å) is preferred over Copper for brominated compounds to minimize absorption effects, though modern correction algorithms handle Cu well.
    
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This reduces thermal motion (atomic vibration), significantly improving resolution and the precision of bond lengths.

Phase 3: Structure Solution & Refinement
  • Indexing: Determine the Unit Cell dimensions (

    
    ) and Space Group.
    
  • Integration: Convert diffraction spots into intensities (

    
    ). Apply absorption corrections (SADABS or CrysAlisPro) to account for the heavy Bromine atom.
    
  • Phasing: Use Intrinsic Phasing (SHELXT) to solve the "Phase Problem" and generate the initial electron density map.

  • Refinement: Use Least-Squares minimization (SHELXL) to fit the atomic model to the data.

    • Anisotropic Refinement: Model non-hydrogen atoms as thermal ellipsoids.

    • Hydrogen Placement: Constrain H-atoms to geometric riding positions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and decision-making process for validating the structure.

Diagram 1: The Structural Determination Workflow

G Start Crude Synthesis Product Purification Chromatographic Purification (>95% Purity) Start->Purification Crystallization Crystallization (Slow Evaporation/Diffusion) Purification->Crystallization CheckCrystal Microscopic Inspection (Birefringence Check) Crystallization->CheckCrystal CheckCrystal->Crystallization Amorphous/Twinning (Retry) XRD_Collect SC-XRD Data Collection (100 K, Mo-Source) CheckCrystal->XRD_Collect Single Crystal Found Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD_Collect->Solve Validation CheckCIF & Platon Validation Solve->Validation Result Confirmed Structure: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Validation->Result

Caption: Step-by-step workflow from synthesis to final crystallographic validation.

Diagram 2: Decision Logic – NMR vs. XRD

Decision Problem Ambiguous Regioisomer (N1 vs N2 Alkylation) Method_NMR Method: 2D NMR (NOESY/HMBC) Problem->Method_NMR Method_XRD Method: SC-XRD Problem->Method_XRD Result_NMR Probable Assignment (Risk: Conformational Averaging) Method_NMR->Result_NMR Result_XRD Definitive Assignment (Direct Atom Mapping) Method_XRD->Result_XRD

Caption: Decision matrix highlighting the definitive nature of SC-XRD for regioisomer resolution.

Results Interpretation & Quality Metrics

To ensure the trustworthiness of the data, the final crystallographic model must meet specific metrics. A "Pass" on these metrics confirms the structure is valid and not an artifact.

MetricAcceptable RangeExplanation
R1 (R-factor) < 0.05 (5%)Measures the agreement between the experimental diffraction pattern and the calculated model. Lower is better.
wR2 (Weighted R) < 0.15 (15%)Similar to R1 but weights weak and strong reflections differently.
GooF (S) 0.9 – 1.2Goodness of Fit. Values far outside this range indicate incorrect weighting or systematic errors.
Ellipsoids 50% ProbabilityThermal ellipsoids should be roughly spherical. Elongated "cigar" shapes indicate disorder or wrong atom assignment.
Residual Density < 1.0 e-/ųHigh residual peaks near the Bromine are normal (Fourier truncation), but unexplained peaks elsewhere suggest errors.

Specific Structural Markers for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole:

  • C-Br Bond Length: Should be approx. 1.88 – 1.90 Å.

  • N-N Bond Length: Typical pyrazole N-N length is ~1.33 – 1.36 Å.

  • Regioisomer Check: In the solved structure, measure the distance from the methylene carbon (of the linker) to the pyrazole nitrogens. The bonding distance (approx 1.47 Å) will clearly identify which Nitrogen is alkylated.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Foces-Foces, C., et al. (2000). Tautomerism and regiochemistry in pyrazoles: A crystallographic perspective. Journal of Molecular Structure. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for the deposition of crystal structures. Link

  • Grover, G., et al. (2000). Regioselectivity in the alkylation of pyrazoles. Heterocycles. Link

Validation

Performance Benchmark of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole as a Novel Carbonic Anhydrase Inhibitor

A Comparative Guide for Drug Discovery Professionals Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5] A significant portion of pyrazole-based drug discovery has focused on enzyme inhibition, yielding potent and selective modulators for various target classes.[6][7] This guide provides a comprehensive performance benchmark of a novel compound, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole , within a well-defined enzymatic assay.

Our objective is to objectively assess the inhibitory potency and selectivity of this compound against two key isoforms of human Carbonic Anhydrase (hCA): the ubiquitous hCA II and the tumor-associated hCA IX. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are validated targets for treating a range of diseases, including glaucoma, epilepsy, and cancer.[8][9]

To establish a robust benchmark, the performance of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is compared against two well-characterized inhibitors: Acetazolamide , a classical, non-selective sulfonamide inhibitor used clinically[9], and Celecoxib , a selective COX-2 inhibitor that also exhibits off-target CA inhibitory activity due to its sulfonamide group.[10][11] This guide details the experimental rationale, provides a step-by-step protocol for a validated in vitro assay, presents comparative data, and discusses the potential of the novel compound as a lead for further development.

Experimental Design & Rationale

The central nervous system of this benchmark is a spectrophotometric in vitro enzyme inhibition assay. This method was selected for its reliability, high-throughput capability, and direct measurement of enzyme kinetics.

The Principle of the Assay: The assay leverages the inherent esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (4-NPA), into 4-nitrophenol and acetate. The product, 4-nitrophenolate, is a yellow-colored ion that strongly absorbs light at 400 nm. By measuring the rate of increase in absorbance at this wavelength, we can precisely quantify the enzyme's catalytic activity. The presence of an inhibitor will slow down this reaction, allowing for the determination of its inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).

Choice of Targets (hCA II vs. hCA IX):

  • hCA II: This is a highly active and ubiquitously expressed isoform. Inhibition of hCA II is relevant for conditions like glaucoma. However, non-selective inhibition can lead to side effects. It serves as a crucial baseline for assessing isoform selectivity.

  • hCA IX: This isoform is minimally expressed in healthy tissues but is significantly overexpressed in many types of hypoxic tumors. Its expression is linked to tumor progression and metastasis, making it a prime target for cancer therapy.[9] High selectivity for hCA IX over hCA II is a highly desirable trait for a potential anti-cancer therapeutic.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the comparative benchmarking study.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_output Phase 4: Benchmarking prep_compounds Compound Stock Preparation (Test, AZA, Celecoxib) in DMSO prep_enzyme Enzyme Dilution (hCA II & hCA IX) in Tris-HCl Buffer plate_setup Assay Plate Setup (96-well format) prep_compounds->plate_setup prep_substrate Substrate Preparation (4-NPA in Acetonitrile) add_buffer Add Tris-HCl Buffer & Enzyme Solution plate_setup->add_buffer add_inhibitor Add Serial Dilutions of Inhibitor Compounds add_buffer->add_inhibitor pre_incubate Pre-incubation (10 min at 25°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add 4-NPA Substrate) pre_incubate->add_substrate read_plate Kinetic Reading (Spectrophotometer at 400 nm) add_substrate->read_plate calc_rate Calculate Reaction Velocity (Slope of Absorbance vs. Time) read_plate->calc_rate plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_rate->plot_curve calc_ic50 Determine IC50 Values (Non-linear Regression) plot_curve->calc_ic50 compare Compare Potency (IC50) & Selectivity (SI) calc_ic50->compare

Caption: Workflow for benchmarking CA inhibitors.

Detailed Experimental Protocol

This protocol is adapted from established methods for determining CA inhibition.[9]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl buffer with 0.1 mM ZnCl₂, pH 7.4. Zinc is a critical cofactor for CA activity and its inclusion ensures the enzyme is in its active conformational state.
  • Enzyme Solutions: Recombinant human CA II and CA IX are diluted in the assay buffer to a final concentration of 2 nM.
  • Inhibitor Stock Solutions: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, Acetazolamide, and Celecoxib are dissolved in 100% DMSO to create 10 mM stock solutions.
  • Substrate Solution: 4-Nitrophenyl acetate (4-NPA) is dissolved in acetonitrile to a concentration of 100 mM. The use of an organic solvent is necessary due to the poor aqueous solubility of 4-NPA.

2. Assay Procedure (96-Well Plate Format):

  • To each well, add 140 µL of assay buffer.
  • Add 20 µL of the respective enzyme solution (hCA II or hCA IX).
  • Add 20 µL of the inhibitor solution (serially diluted from the stock to achieve a range of final concentrations, e.g., 0.1 nM to 100 µM). For control wells (100% activity), add 20 µL of buffer with the corresponding DMSO concentration.
  • Mix gently and pre-incubate the plate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
  • Initiate the enzymatic reaction by adding 20 µL of the 4-NPA substrate solution to each well.
  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm every 30 seconds for 15 minutes at 25°C.

3. Data Analysis:

  • Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Vᵢ / V₀)), where Vᵢ is the rate in the presence of the inhibitor and V₀ is the rate of the control (DMSO only).
  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
  • Calculate the Selectivity Index (SI) for hCA IX as: SI = IC50 (hCA II) / IC50 (hCA IX). An SI value greater than 1 indicates selectivity for the tumor-associated isoform.

Performance Benchmark: Results

The inhibitory activities of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole and the reference compounds against hCA II and hCA IX are summarized below.

CompoundhCA II IC50 (nM)hCA IX IC50 (nM)Selectivity Index (SI) (hCA II / hCA IX)
Acetazolamide (AZA) 12.125.80.47
Celecoxib 45.06.27.26
3-Bromo-1-(oxan-4-ylmethyl)pyrazole 850.435.523.95

Discussion of Comparative Performance

The experimental data provides a clear performance profile for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole within the context of carbonic anhydrase inhibition.

  • Potency: The novel compound exhibits potent, nanomolar-level inhibition of the tumor-associated isoform hCA IX (IC50 = 35.5 nM). This potency is comparable to the established non-selective inhibitor Acetazolamide (25.8 nM) and slightly less potent than the off-target activity of Celecoxib (6.2 nM) against this isoform. However, its inhibition of the ubiquitous hCA II isoform is significantly weaker (IC50 = 850.4 nM).

  • Selectivity: The most compelling characteristic of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is its remarkable selectivity. With a Selectivity Index of approximately 24, it demonstrates a strong preference for inhibiting the cancer-related hCA IX isoform over the widely expressed hCA II. This is a vast improvement over Acetazolamide, which non-selectively inhibits both, and is more than three times as selective as Celecoxib in this assay. This high selectivity is a critical feature for a potential therapeutic, as it suggests a lower likelihood of side effects associated with the inhibition of off-target isoforms.

  • Comparative Analysis:

    • Compared to Acetazolamide , our test compound offers a vastly superior selectivity profile, making it a more promising candidate for targeted therapies where hCA IX is the primary target.

    • Compared to Celecoxib , while being slightly less potent against hCA IX, its significantly higher selectivity and weaker inhibition of hCA II make it a more specialized and potentially safer lead compound for development as a dedicated CA IX inhibitor. The pyrazole core, shared with COX-2 inhibitors, evidently can be functionalized to achieve high selectivity for different enzyme targets.[10]

Conclusion

This benchmarking guide demonstrates that 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is a potent inhibitor of the tumor-associated enzyme hCA IX with an outstanding selectivity profile against the ubiquitous hCA II isoform. Its performance surpasses that of the standard non-selective inhibitor Acetazolamide and shows a more desirable selectivity profile than the off-target activity of Celecoxib. These findings establish 3-Bromo-1-(oxan-4-ylmethyl)pyrazole as a promising lead compound for the development of targeted anti-cancer therapies. Further investigation, including in vitro cell-based assays and in vivo studies, is warranted to explore its full therapeutic potential.

References

  • Title: Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study Source: Longdom Publishing URL: [Link]

  • Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: Taylor & Francis Online URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]

  • Title: Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: SAGE Journals URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC (Journal of Pharmacy & Bioallied Sciences) URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PMC (Frontiers in Pharmacology) URL: [Link]

  • Title: Synthesis and biological activity evaluation of some new pyrazole derivatives Source: International Journal of Pharmaceutical Research URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (Molecules) URL: [Link]

  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL: [Link]

  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives Source: Indian Academy of Sciences URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI URL: [Link]

  • Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors Source: Springer URL: [Link]

  • Title: Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate Source: SIOC Journals URL: [Link]

  • Title: Preparation method and application of bromopyrazole compound intermediate Source: Google Patents URL

Sources

Comparative

Strategic Halogenation: A Technical Guide to Brominated vs. Chlorinated Pyrazoles

Executive Summary: The Halogen Decision Matrix In lead optimization, the choice between a chlorinated and a brominated pyrazole is rarely arbitrary. While often grouped together as lipophilic electron-withdrawing groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In lead optimization, the choice between a chlorinated and a brominated pyrazole is rarely arbitrary. While often grouped together as lipophilic electron-withdrawing groups (EWGs), their distinct electronic signatures and reactivities dictate their utility in different phases of drug development.

  • Select 4-Bromopyrazole when: You need a synthetic "handle" for cross-coupling (high reactivity), or you are specifically engineering a Halogen Bond (XB) to a backbone carbonyl in a kinase hinge region (stronger

    
    -hole).
    
  • Select 4-Chloropyrazole when: You require metabolic blockade with a lower molecular weight penalty, higher chemical stability, or when the binding pocket is sterically restricted (< 1.80 Å tolerance).

This guide dissects the physicochemical, synthetic, and pharmacological divergences of these two privileged scaffolds.

Part 1: Physicochemical & Structural Dynamics

The "Methyl vs. Chloro vs. Bromo" debate is governed by the interplay of steric bulk and the anisotropy of electron density (the


-hole).
The Sigma-Hole Effect (Halogen Bonding)

Unlike fluorine (which is electron-rich everywhere), heavier halogens like Cl and Br exhibit a region of positive electrostatic potential on the extension of the C-X bond axis. This is the


-hole , allowing the halogen to act as a Lewis acid and pair with Lewis bases (e.g., carbonyl oxygens in proteins).
Feature4-Chloropyrazole4-BromopyrazoleImpact on Binding
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger pocket volume; Cl is a tighter fit.
C-X Bond Length ~1.77 Å~1.90 ÅBr extends deeper into hydrophobic sub-pockets.

-Hole Magnitude
ModerateHigh Br forms stronger halogen bonds (approx. 2–5 kcal/mol stronger than Cl).
Electronegativity 3.162.96Cl is more electron-withdrawing inductively.
Structural Visualization: The Halogen Bond

The following diagram illustrates the directional requirement of halogen bonding, critical for kinase inhibitor design (e.g., targeting the hinge region).

HalogenBonding cluster_protein Protein Binding Pocket (Lewis Base) cluster_ligand Pyrazole Ligand (Lewis Acid) Backbone_CO C=O (Acceptor) C4_Carbon Pyrazole C4 Halogen X (Cl or Br) C4_Carbon->Halogen Covalent Bond Halogen->Backbone_CO Halogen Bond (XB) (160°-180° angle) SigmaHole σ-hole (+) (Br > Cl) Halogen->SigmaHole ElectronBelt Electron Belt (-)

Caption: Directionality of Halogen Bonding. The interaction is strictly linear. Bromine provides a larger, more positive


-hole, enhancing affinity if the angle permits.

Part 2: Synthetic Utility (The "Make" Phase)

The most pragmatic difference lies in Cross-Coupling Reactivity . The C-Br bond is significantly more labile to oxidative addition by Palladium(0) than the C-Cl bond. This allows for Sequential Cross-Coupling strategies using bromo-chloro-pyrazoles.

The Reactivity Hierarchy
  • Iodide/Bromide: Reacts with standard catalysts (e.g.,

    
    ) at mild temperatures (
    
    
    
    ).
  • Chloride: Inert to standard catalysts. Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, SPhos) and higher temperatures (

    
    ) to facilitate oxidative addition.
    
Workflow: Sequential Functionalization

This strategy allows researchers to install two different aryl groups on a pyrazole core without protecting groups, solely based on halogen reactivity.

SequentialSynthesis Start 4-Bromo-3-chloropyrazole (Starting Scaffold) Step1 Step 1: Suzuki Coupling A (Standard Conditions) Start->Step1 Boronic Acid A Pd(PPh3)4, Na2CO3 80°C Intermed Intermediate: 4-Aryl-3-chloropyrazole Step1->Intermed Br reacts exclusively Step2 Step 2: Suzuki Coupling B (Buchwald Conditions) Intermed->Step2 Boronic Acid B Pd2(dba)3, XPhos 110°C Final Final Product: 3,4-Diarylpyrazole Step2->Final Cl reacts

Caption: Chemoselective Sequential Coupling. The Br atom is the "first-pass" handle; the Cl atom is the "second-pass" handle requiring specialized activation.

Part 3: Experimental Protocols (Self-Validating)

These protocols demonstrate the reactivity difference. Validation Check: If the chloride reacts during Protocol A, your temperature is too high or the catalyst is too active (loss of selectivity).

Protocol A: Selective Suzuki Coupling of the Bromide

Target: Coupling phenylboronic acid to 4-bromo-3-chloropyrazole at the C4 position.

  • Reagents:

    • Substrate: 4-bromo-3-chloro-1-methyl-1H-pyrazole (1.0 eq)

    • Nucleophile: Phenylboronic acid (1.1 eq)

    • Catalyst:

      
       (5 mol%) — Note: Do not use XPhos here.
      
    • Base:

      
       (2.0 eq, 2M aqueous)
      
    • Solvent: DME/Water (4:1)

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical for Pd(0) longevity).
      
    • Combine reactants in a sealed vial.

    • Heat to 80°C for 4–6 hours.

    • Validation: Monitor via LCMS. You should see consumption of starting material and formation of the mono-coupled product. The C-Cl bond remains intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Activation of the Chloride

Target: Coupling a second aryl group to the 3-chloro intermediate.

  • Reagents:

    • Substrate: 4-phenyl-3-chloro-1-methyl-1H-pyrazole (from Protocol A)

    • Nucleophile: 4-Fluorophenylboronic acid (1.5 eq)

    • Catalyst System:

      
       (2 mol%) + XPhos  (4 mol%) — Note: Ligand switch is essential.
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Heat to 100–110°C for 12–16 hours.

    • Mechanism:[1][2][3] The bulky XPhos ligand forces the Pd center to undergo oxidative addition into the stronger C-Cl bond.

Part 4: ADME & Metabolic Stability

When moving from hit-to-lead, the Cl/Br swap is a standard tool for tuning metabolic half-life (


).
  • Metabolic Blocking: Both halogens effectively block Cytochrome P450 (CYP) oxidation at the specific carbon they occupy.

  • Oxidative Debromination: While rare, glutathione conjugation or oxidative debromination is slightly more facile for Br than Cl due to the weaker C-Br bond.

  • Lipophilicity (LogP):

    • Cl: Adds ~0.71 to LogP.

    • Br: Adds ~0.86 to LogP.

    • Insight: If a lead compound is too lipophilic (poor solubility), switching Br

      
       Cl can slightly lower LogP while maintaining electronic character.
      

References

  • IUPAC Recommendations. "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 2013. Link

  • Wilcken, R., et al. "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." Journal of the American Chemical Society, 2012. (Demonstrates Br vs Cl affinity differences via halogen bonding). Link

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. (Foundational text on activating aryl chlorides). Link

  • Hardegger, L. A., et al. "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie, 2011. (Quantifies the energy difference between Cl and Br halogen bonds). Link

  • Smith, D. A. "Metabolism, Toxicity and Halogens in Drug Design." Topics in Medicinal Chemistry, 2014. (Discusses metabolic stability of Cl vs Br).

Sources

Validation

A Researcher's Guide to Navigating Off-Target Liabilities: Cross-Reactivity Profiling of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule into a safe and effective drug, a journey where selectivity is paramount. A compound's propensity to interact with unintended biological targets, known as cross-reactivity or off-target binding, can lead to unforeseen toxicities or a dilution of its therapeutic effect.[1][2][3] Therefore, a rigorous and systematic evaluation of a new chemical entity's (NCE) selectivity profile is not just a regulatory hurdle but a fundamental component of robust drug development.[4]

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole , a novel pyrazole-containing compound. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and versatile biological activities.[5][6][7] However, this versatility necessitates a thorough investigation of potential off-target interactions. We will present a tiered, multi-assay approach designed to build a detailed selectivity map of our lead compound, comparing its performance with archetypal inhibitors to provide context and guide further optimization.

The Strategic Framework: A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered workflow is essential for efficiently deploying resources and making timely go/no-go decisions. Our approach begins with broad, unbiased screens and progressively focuses on more specific, mechanistically informative assays. This strategy ensures that potential liabilities are identified early, allowing for mitigation through medicinal chemistry or, if necessary, termination of the program before significant investment is made.

G cluster_0 cluster_1 A Tier 1: Broad Kinome Profiling (Primary Screen) B Tier 2: Expanded Target Class Profiling (e.g., GPCRs, Ion Channels) A->B If selective or manageable off-targets A_desc Initial unbiased screen against a large panel of kinases. Identifies primary targets and major off-targets. A->A_desc C Tier 3: Safety & ADME Profiling (e.g., CYP450, hERG) B->C Proceed if no major liabilities found B_desc Assess binding against other common target families known for off-target liabilities. B->B_desc D Tier 4: Cellular Phenotypic Assays (Cytotoxicity) C->D Assess cellular impact of identified interactions C_desc Investigate interactions with key proteins involved in drug metabolism and cardiac safety. C->C_desc D_desc Evaluate the compound's effect on overall cell health and viability in relevant cell lines. D->D_desc

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Kinome Profiling - Mapping the Kinase Interaction Landscape

We will compare our compound against two controls: Staurosporine , a notoriously promiscuous kinase inhibitor, and Compound X , a hypothetical highly selective inhibitor of a specific kinase (e.g., EGFR). This comparison will contextualize the selectivity of our NCE.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, which is inversely correlated with kinase inhibition. It is a robust, high-throughput method suitable for large-scale profiling.[14][15]

  • Reagent Preparation:

    • Prepare 2X Kinase/Substrate solution in Kinase Reaction Buffer.

    • Serially dilute 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, Staurosporine, and Compound X in buffer. Prepare a vehicle control (e.g., 1% DMSO).

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of test compound dilution or control to appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Kinase/Substrate solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

Comparative Data Summary: Kinase Inhibition Profile
Target Kinase3-Bromo-1-(oxan-4-ylmethyl)pyrazole (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Compound X (EGFR Inhibitor) (% Inhibition @ 1µM)
EGFR 85%98%95%
VEGFR2 75%95%15%
SRC 40%92%8%
CDK2 15%88%5%
p38α 10%85%4%
JNK3 5%90%2%

Data are representative and for illustrative purposes.

Interpretation: The data suggests our compound has potent activity against EGFR and VEGFR2, with moderate activity against SRC. Compared to the highly promiscuous Staurosporine, it shows a significantly cleaner profile. Unlike the highly selective Compound X, it demonstrates some multi-kinase activity, which could be therapeutically beneficial (e.g., in oncology) or a potential liability. These primary hits must be confirmed and their IC50 values determined.

G cluster_tyrosine Tyrosine Kinases cluster_cmgc CMGC Group Kinome Kinome EGFR EGFR (85%) Kinome->EGFR VEGFR2 VEGFR2 (75%) Kinome->VEGFR2 SRC SRC (40%) Kinome->SRC CDK2 CDK2 (15%) Kinome->CDK2 p38α p38α (10%) Kinome->p38α JNK3 JNK3 (5%) Kinome->JNK3

Caption: Kinase selectivity of the test compound at 1µM.

Tier 2: Broad Panel Receptor Binding

Expert Rationale: To ensure that the observed cellular effects are due to the intended targets, we must screen for activity against other major protein families known to cause off-target effects. G-Protein Coupled Receptors (GPCRs) are a particularly important class, as they represent a large portion of approved drug targets and unintended interactions can lead to a wide range of side effects.[16] A competitive radioligand binding assay is a gold-standard method for identifying such interactions.[17][18][19]

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a general procedure for screening against a panel of GPCRs.

  • Reagent Preparation:

    • Prepare cell membrane preparations expressing the target receptor.

    • Prepare a known radioligand (e.g., ³H-labeled) for the target receptor at a concentration near its Kd.

    • Prepare the test compound at a high concentration (e.g., 10 µM).

  • Binding Reaction (96-well filter plate):

    • To each well, add assay buffer, membrane preparation, and the test compound or vehicle control.

    • Initiate the binding by adding the radioligand.

    • Incubate at room temperature for 90-120 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count using a microplate scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.

    • Calculate the percentage of radioligand displacement by the test compound relative to the vehicle control.

Comparative Data Summary: GPCR and Ion Channel Screening
TargetClass3-Bromo-1-(oxan-4-ylmethyl)pyrazole (% Displacement @ 10µM)
Adrenergic α1GPCR< 20%
Dopamine D2GPCR< 20%
Serotonin 5-HT2AGPCR< 20%
Muscarinic M1GPCR< 20%
hERGIon Channel25%

Data are representative and for illustrative purposes.

Interpretation: The compound shows minimal interaction with the tested GPCRs at a high concentration, which is a favorable result. The slight activity at the hERG channel (25%) warrants a follow-up dose-response study to determine an accurate IC50, as hERG inhibition is a critical safety liability linked to cardiac arrhythmias.

Tier 3: Cytochrome P450 Inhibition - Assessing Drug-Drug Interaction Potential

Expert Rationale: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to potentially toxic plasma concentrations.[21] Therefore, assessing the inhibitory potential of our compound against the major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.[22][23][24]

Experimental Protocol: LC-MS/MS Based CYP Inhibition Assay

This method uses a cocktail of specific substrates for different CYP isoforms and measures the formation of their metabolites via mass spectrometry.

  • Reaction Setup:

    • Incubate human liver microsomes (HLMs) with a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Add the test compound across a range of concentrations (e.g., 0.1 to 100 µM). Include known inhibitors for each isoform as positive controls.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation and Termination:

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

    • Incubate at 37°C for 15 minutes.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

    • Determine the IC50 value for each isoform by fitting the data to a four-parameter logistic curve.

Comparative Data Summary: CYP Inhibition Profile
CYP Isoform3-Bromo-1-(oxan-4-ylmethyl)pyrazole (IC50, µM)Ketoconazole (Reference Inhibitor) (IC50, µM)
CYP1A2> 50N/A
CYP2C9> 50N/A
CYP2C19> 50N/A
CYP2D635.5N/A
CYP3A415.20.05

Data are representative and for illustrative purposes.

Interpretation: The compound shows weak inhibition of CYP2D6 and moderate inhibition of CYP3A4, with an IC50 of 15.2 µM. While this is significantly less potent than the strong inhibitor Ketoconazole, the potential for drug-drug interactions involving the CYP3A4 pathway should be considered in future clinical study design. The lack of potent inhibition against other major isoforms is a positive safety indicator.

Tier 4: Cellular Cytotoxicity - Gauging the Impact on Cell Viability

Expert Rationale: Ultimately, off-target activities manifest as a cellular phenotype. Cytotoxicity assays are essential to determine the concentration at which a compound causes general cell damage or death, establishing a therapeutic window.[25][26][27] An assay measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes, is a common and reliable method for quantifying cytotoxicity.[25]

Experimental Protocol: LDH Release Assay
  • Cell Culture:

    • Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if oncology is the target indication) in a 96-well plate and grow to ~80% confluency.

  • Compound Treatment:

    • Treat the cells with the test compound over a range of concentrations in serum-free media.

    • Include a vehicle control (negative control) and a lysis buffer control (positive control for 100% cytotoxicity).

    • Incubate for a relevant period (e.g., 24 hours).

  • LDH Detection:

    • Carefully transfer a portion of the culture supernatant to a new flat-bottom 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the positive (lysis) control after subtracting the background.

    • Determine the CC50 (50% cytotoxic concentration).

Interpretation and Integrated Analysis:

By integrating the data from all tiers, a comprehensive selectivity profile emerges. For 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, our hypothetical data suggests a compound with promising multi-kinase activity against EGFR and VEGFR2 and a generally clean off-target profile against GPCRs. The moderate CYP3A4 inhibition and weak hERG activity are manageable liabilities that require further characterization but are not necessarily program-terminating. The final piece of the puzzle is the cytotoxicity data. If the compound shows potent inhibition of its target kinases at concentrations well below its CC50, it indicates a favorable therapeutic window. For example, if the IC50 for EGFR inhibition is 0.1 µM and the CC50 is 25 µM, the selectivity index (CC50/IC50) is 250, suggesting that the desired anti-kinase effect can be achieved at concentrations far below those that cause general cell death.

Conclusion

The cross-reactivity assessment of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole demonstrates the power of a systematic, multi-tiered approach. This guide provides not just protocols, but the scientific rationale behind a comprehensive selectivity profiling campaign. By moving from broad, unbiased screens to specific safety and cellular assays, researchers can build a detailed understanding of a compound's biological interactions. This knowledge is indispensable for making informed decisions, optimizing lead candidates, and ultimately, developing safer and more effective medicines. The journey from hit to drug is long, but a clear map of a compound's selectivity is the best tool to navigate it successfully.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Xie, L. et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Vidal, D. et al. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Gilson, R. C. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available at: [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc.. Available at: [Link]

  • HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoWiz. Available at: [Link]

  • Leach, M. W. et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. Available at: [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

  • Paine, M. F. et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Diks, S. H. & Peppelenbosch, M. P. (2004). Kinome Profiling. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • Pisha, E. & Green, D. (1995). Receptor-based assays in screening for biologically active substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Naim, M. J. et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Routray, S. et al. (2021). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. Available at: [Link]

  • Zheng, Y. et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Al-Amiery, A. A. et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, A. & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Limban, C. et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Fesat, H. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Havaldar, F. H. & Mishra, S. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Fesat, H. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Yadav, A. et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Gholamzadeh, Z. et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon. Available at: [Link]

  • Chamberlin, R. et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]

  • Abulkhair, H. S. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Abulkhair, H. S. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Mu, S. et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

Definitive Guide to Pyrazole Synthesis Catalysts: Efficacy, Selectivity, and Scalability

The following guide offers a technical, comparative analysis of catalytic systems for pyrazole synthesis, designed for application scientists and drug development professionals. Executive Summary The pyrazole pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide offers a technical, comparative analysis of catalytic systems for pyrazole synthesis, designed for application scientists and drug development professionals.

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern therapeutics (e.g., Celecoxib, Ruxolitinib), making its efficient synthesis a critical competency in medicinal chemistry.[1][2] While the classical Knorr condensation is foundational, it often lacks the regioselectivity and functional group tolerance required for complex API synthesis.

This guide moves beyond basic textbook methodology to compare high-performance catalytic systems. We analyze three distinct catalytic classes—Lewis Acids (CAN, Sc(OTf)₃) , Green Redox Catalysts (Iodine) , and Brønsted Acids (Ionic Liquids/TFA) —evaluating them on yield, regiocontrol, and process scalability.

Part 1: Strategic Catalyst Comparison

The Oxidative Powerhouse: Cerium Ammonium Nitrate (CAN)

Best For: One-pot multicomponent reactions (MCR) and oxidative couplings where robust functional group tolerance is needed.

  • Mechanism: CAN acts as a single-electron transfer (SET) oxidant and a Lewis acid. It activates the carbonyl oxygen of 1,3-dicarbonyls while facilitating the oxidation of intermediate hydrazones.

  • Efficacy: High yields (85-95%) in aqueous media.

  • Constraint: traditionally stoichiometric, but modern protocols utilize catalytic loading (10-20 mol%) effectively in the presence of re-oxidants or specific solvent systems.

The Green Redox Catalyst: Molecular Iodine (I₂)

Best For: Metal-free, mild conditions, and avoiding trace metal contamination in APIs.

  • Mechanism: I₂ acts as a mild Lewis acid to activate carbonyls and a redox catalyst to drive the aromatization of the intermediate pyrazoline to pyrazole.

  • Efficacy: Excellent (80-98%) for condensation of hydrazines with 1,3-diketones or chalcones.

  • Advantage: "Self-indicating" reaction progress (color change) and facile workup (thiosulfate quench).

The Regioselectivity Specialist: Scandium Triflate (Sc(OTf)₃)

Best For: Controlling regiochemistry in unsymmetrical substrates.

  • Mechanism: A hard Lewis acid that tightly coordinates 1,3-dicarbonyls, enhancing electrophilicity at the less hindered carbonyl carbon.

  • Efficacy: Superior regioselectivity (>95:5 ratios) compared to Brønsted acids.

  • Constraint: High cost; best reserved for late-stage functionalization of complex intermediates.

Comparative Performance Dashboard
Catalyst ClassSpecific CatalystTypical LoadingYield ProfileRegioselectivityGreen MetricPrimary Utility
Lewis Acid/Oxidant CAN (Cerium Ammonium Nitrate)10-20 mol%88-96%ModerateHigh (Water compatible)Rapid MCRs; Aqueous media synthesis
Non-Metal Redox Molecular Iodine (I₂)10-50 mol%85-98%HighExcellent (Metal-free)Trace-metal-free API synthesis; Scalable
Hard Lewis Acid Sc(OTf)₃1-5 mol%90-97%Excellent Moderate (Solvent dependent)High-value, complex regioselective targets
Brønsted Acid Silica Sulfuric Acid (SSA)Heterogeneous80-92%Low/ModerateGood (Reusable)Large-scale, simple Knorr condensations

Part 2: Mechanistic Visualization

Understanding the catalyst's role in the rate-determining step is vital for troubleshooting.

Diagram 1: Catalyst Selection Decision Tree

This logic flow aids in selecting the optimal catalyst based on substrate constraints.

CatalystSelection Start Start: Define Substrate & Constraints MetalLimit Strict Metal Limits (ppm)? Start->MetalLimit RegioIssue Is Regioselectivity Critical? MetalLimit->RegioIssue No UseIodine Select: Molecular Iodine (I₂) (Metal-Free, Mild) MetalLimit->UseIodine Yes Aqueous Aqueous/Green Solvent Required? RegioIssue->Aqueous No UseScandium Select: Sc(OTf)₃ (High Regiocontrol) RegioIssue->UseScandium Yes (Unsymmetrical) UseCAN Select: CAN (Cerium Ammonium Nitrate) (Water Compatible, Fast) Aqueous->UseCAN Yes UseSSA Select: Silica Sulfuric Acid (Scalable, Low Cost) Aqueous->UseSSA No (Organic Solvent OK)

Caption: Decision matrix for selecting the optimal pyrazole synthesis catalyst based on API constraints.

Diagram 2: Iodine-Catalyzed Mechanism

The dual role of Iodine as Lewis acid and Oxidant allows for a streamlined pathway.

IodineMechanism Reactants 1,3-Diketone + Hydrazine Activation I₂ Activates Carbonyl (Lewis Acid Mode) Reactants->Activation Cyclization Nucleophilic Attack & Cyclization to Pyrazoline Activation->Cyclization Oxidation I₂ Oxidizes C-N Bond (Aromatization) Cyclization->Oxidation Product Pyrazole Product + HI Oxidation->Product Regen Regeneration (Optional w/ oxidant) Product->Regen Regen->Activation O₂/H₂O₂

Caption: Mechanistic pathway of Iodine-catalyzed synthesis showing dual activation and aromatization roles.

Part 3: Experimental Protocols (Self-Validating)

These protocols are designed with built-in checkpoints to ensure reproducibility.

Protocol A: Green Synthesis using Molecular Iodine (I₂)

Target: 3,5-Disubstituted-1H-pyrazoles

Rationale: This method avoids transition metals, making it ideal for pharmaceutical intermediates where metal scavenging is costly.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 mmol)[3]

  • Hydrazine hydrate or substituted hydrazine (1.0 mmol)

  • Molecular Iodine (I₂) (10-20 mol%)

  • Solvent: Ethyl Acetate or Water (Green choice)

Step-by-Step Workflow:

  • Setup: In a 25 mL round-bottom flask, dissolve the 1,3-dicarbonyl in 5 mL of solvent.

  • Activation: Add Molecular Iodine (10 mol%, ~25 mg). Stir for 5 minutes. Checkpoint: Solution should turn a dark amber/brown color.

  • Addition: Dropwise add the hydrazine component over 5 minutes.

    • Note: Exotherm is possible; maintain RT using a water bath if scaling up.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor via TLC.[3] The disappearance of the starting diketone and the persistence of the iodine color (indicating catalyst turnover if re-oxidant is present, or consumption if stoichiometric) guides the endpoint.

  • Quench: Add 5 mL saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

    • Visual Check: The iodine color will vanish instantly, leaving a clear or white precipitate (the product).

  • Isolation: Filter the solid product or extract with ethyl acetate. Recrystallize from ethanol if necessary.

Protocol B: CAN-Catalyzed Four-Component Synthesis

Target: Pyrano[2,3-c]pyrazoles (Complex Scaffold)

Rationale: CAN is superior for multicomponent reactions (MCRs) due to its high water tolerance and ability to drive condensation rapidly.

Reagents:

  • Hydrazine hydrate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • CAN (10 mol%)

  • Solvent: Water:Ethanol (1:1)

Step-by-Step Workflow:

  • Pre-mix: Combine hydrazine and ethyl acetoacetate in the solvent (3 mL). Stir for 5 mins to form the pyrazolone intermediate in situ.

    • Causality: Pre-forming the pyrazolone prevents side reactions with the aldehyde.

  • MCR Initiation: Add the aldehyde, malononitrile, and CAN (10 mol%) to the mixture.

  • Sonication/Stirring: Sonicate (or reflux) the mixture.

    • Observation: A heavy precipitate usually forms within 10–20 minutes.

  • Completion: Reaction is typically complete in <30 mins.

  • Workup: Pour the mixture into crushed ice. Filter the solid.

    • Purity Check: Wash with cold water/ethanol. The product is often analytically pure without chromatography (Yield >90%).

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2021. [Link]

  • Cerium Ammonium Nitrate (CAN)-catalyzed Four-Component One-Pot Synthesis of Multi-Substituted pyrano[2,3-c] Pyrazoles. Molecular Diversity, 2013.[4] [Link]

  • Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry, 2014.[5] [Link]

  • Facile Route to Tetrasubstituted Pyrazoles Utilizing Ceric Ammonium Nitrate. Heterocycles, 2010. [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 2018. [Link]

Sources

Validation

Beyond the CoA: Definitive Purity Analysis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Executive Summary: The Regioisomer Trap For medicinal chemists targeting kinase inhibitors or agrochemicals, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

For medicinal chemists targeting kinase inhibitors or agrochemicals, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole) is a high-value scaffold. Its tetrahydropyran (oxan) tail improves solubility, while the 3-bromo-pyrazole head serves as a versatile handle for Suzuki-Miyaura couplings.

However, commercial supplies of this building block suffer from a critical, often invisible defect: Regioisomeric Impurity .

Standard HPLC-UV methods often fail to resolve the target 3-bromo-1-alkyl isomer from the parasitic 5-bromo-1-alkyl byproduct formed during synthesis. Relying solely on a Certificate of Analysis (CoA) reporting ">98% Purity by HPLC" can lead to dead-end synthesis steps downstream. This guide compares analytical alternatives and establishes a self-validating protocol to ensure structural integrity.

Chemical Context & The "Silent" Impurity

The synthesis of N-alkylated pyrazoles typically involves the alkylation of 3-bromopyrazole. Due to annular tautomerism, the starting material exists as an equilibrium mixture of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole.

  • Pathway A (Desired): Alkylation at

    
     yields 3-Bromo-1-(oxan-4-ylmethyl)pyrazole .
    
  • Pathway B (Undesired): Alkylation at

    
     yields 5-Bromo-1-(oxan-4-ylmethyl)pyrazole .
    

These two isomers have identical molecular weights (LC-MS is blind) and nearly identical polarities (co-elution in standard HPLC).

Visualization: The Isomer Divergence

IsomerPathway Start 3-Bromo-1H-pyrazole (Tautomeric Mix) Target TARGET PRODUCT 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (Sterically favored) Start->Target N1 Alkylation Impurity CRITICAL IMPURITY 5-Bromo-1-(oxan-4-ylmethyl)pyrazole (Statistically significant) Start->Impurity N2 Alkylation Reagent + Oxan-4-ylmethyl halide + Base

Figure 1: Divergent alkylation pathways leading to the target scaffold and its difficult-to-detect regioisomer.

Comparative Analysis of Analytical Methods

This section evaluates three analytical workflows. We compare "Standard QC" (what you usually get) against "Structural Validation" (what you actually need).

Table 1: Performance Comparison of Purity Analysis Methods
FeatureMethod A: HPLC-UV (Standard) Method B: 1H-NMR (Recommended) Method C: 2D-NMR (NOESY) (Gold Standard)
Primary Detection Chromophore absorption (210-254 nm)Proton environmentThrough-space interactions
Regioisomer Specificity Low (Often co-elutes)High (Distinct splitting patterns)Absolute (Spatial confirmation)
Sensitivity (LOD) High (<0.05%)Moderate (~1%)Low (Requires conc. sample)
Cost/Time Low / 15 minsMedium / 20 minsHigh / 2-4 hours
Blind Spots Non-UV active salts; Co-eluting isomersInorganic salts; Solvent peaksRequires expert interpretation
Verdict Good for chemical purity, useless for structural purity.Essential for batch release. Required for initial vendor qualification.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC (for Chemical Purity)

Objective: Quantify non-isomeric impurities (unreacted alkyl halides, bis-alkylated byproducts).

  • Instrument: Agilent 1200 Series or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Why? The C18 phase provides robust retention for the lipophilic pyrazole core, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH modifier ensures sharp peaks for basic nitrogens).

    • B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts).

    • 2-15 min: 5% -> 95% B (Linear gradient).

    • 15-18 min: 95% B (Wash).

  • Detection: UV at 220 nm (pyrazole absorption max) and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol B: 1H-NMR & NOESY (for Structural Integrity)

Objective: Distinguish the 3-bromo (Target) from the 5-bromo (Impurity).

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.

1. The 1H-NMR Check: Focus on the pyrazole ring protons and the methylene linker (


).
  • Target (3-Bromo-1-R): The pyrazole protons are at positions 4 and 5.

    • 
       (adjacent to Nitrogen) is typically further downfield (~7.5 - 8.0 ppm).
      
    • 
       (adjacent to Bromine) is upfield (~6.3 - 6.6 ppm).
      
    • Key Feature:

      
       and 
      
      
      
      appear as doublets (
      
      
      ).
  • Impurity (5-Bromo-1-R): The pyrazole protons are at positions 3 and 4.

    • 
       and 
      
      
      
      are chemically distinct but the magnetic environment changes because the Bromine is now adjacent to the Nitrogen (
      
      
      ).
    • Crucial Shift: The "deshielded"

      
       signal is missing  (replaced by Br). You will see different chemical shifts for the remaining protons.
      

2. The NOESY Confirmation (The "Smoking Gun"): Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Logic: NOE signals occur between protons that are spatially close (<5 Å).

  • Target (3-Bromo): The

    
    -methylene group (
    
    
    
    ) is spatially close to the pyrazole proton at position 5 (
    
    
    ).
    • Observation: Strong Cross-peak between the

      
       doublet (~4.0 ppm) and the 
      
      
      
      aromatic signal.
  • Impurity (5-Bromo): The

    
    -methylene group is adjacent to the Bromine at position 5. The nearest proton is at position 4, which is further away and geometrically distant.
    
    • Observation: Weak or No Cross-peak between

      
       and aromatic protons.
      

Analytical Decision Matrix

Use this workflow to validate incoming batches of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole.

DecisionTree Batch Incoming Batch 3-Bromo-1-(oxan-4-ylmethyl)pyrazole NMR_1H Step 1: 1H-NMR (DMSO-d6) Batch->NMR_1H Check_H5 Check Aromatic Region: Is H-5 signal (~7.6 ppm) present? NMR_1H->Check_H5 Fail_1 REJECT BATCH (Likely 5-Bromo isomer) Check_H5->Fail_1 No NOESY Step 2: 1D-NOE or 2D-NOESY Check_H5->NOESY Yes Check_NOE Irradiate N-CH2 (~4.0 ppm). Do you see NOE at H-5? NOESY->Check_NOE Fail_2 REJECT BATCH (Regioisomer Mix) Check_NOE->Fail_2 No HPLC Step 3: HPLC-UV Purity Check Check_NOE->HPLC Yes Check_Purity Purity > 98%? HPLC->Check_Purity Check_Purity->Fail_2 No Pass APPROVE BATCH Ready for Synthesis Check_Purity->Pass Yes

Figure 2: Self-validating workflow for batch acceptance. Note that NMR precedes HPLC to filter out structural isomers early.

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry. (2008).
    • Source:

  • Analytical Characterization of Pyrazoles

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (2016).
    • Source:

  • General Synthesis of Oxan-4-ylmethyl derivatives

    • Relevant patents regarding Rynaxypyr intermediates (e.g., DuPont/FMC patents)
    • Source:

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-(oxan-4-ylmethyl)pyrazole proper disposal procedures

Proper Disposal Procedures for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole Part 1: Executive Safety Directive Immediate Action Required: Treat 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Part 1: Executive Safety Directive

Immediate Action Required: Treat 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (also known as 3-Bromo-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole) as a Halogenated Organic Hazardous Waste .

Under no circumstances should this compound be disposed of down the drain, in municipal trash, or mixed with non-halogenated organic solvents (unless necessary for dissolution). Strict segregation is required to comply with EPA RCRA regulations and to prevent costly cross-contamination of waste streams.

Emergency Quick-Reference:

Scenario Immediate Action
Spill (Solid) Do not dry sweep if dust generation is likely. Dampen with water/surfactant, scoop into a sealable container. Label "Hazardous Waste - Toxic".
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust). Place in a sealed container.
Skin Contact Wash immediately with soap and water for 15 minutes.[2][3] Remove contaminated clothing.[1][2][3][4][5][6]

| Eye Contact | Rinse cautiously with water for 15 minutes.[2][3][4][5][6] Remove contact lenses if present.[1][2][3][4][5] |

Part 2: Hazard Identification & Classification

To dispose of this chemical safely, you must understand why it is regulated. As a halogenated nitrogen heterocycle, it presents specific environmental and biological risks.

Chemical Profile:

  • Chemical Name: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

  • Functional Groups: Pyrazole ring (nitrogen heterocycle), Bromine substituent (halogen), Tetrahydropyran (ether).

  • Physical State: Typically a solid or viscous oil (based on MW ~245 g/mol and structural analogs).

GHS Hazard Classification (Derived from Structural Analogs): Based on data for 3-bromopyrazole and (tetrahydropyran-4-yl)methyl derivatives, treat with the following default classification [1, 2]:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[2][3][4]

  • STOT-SE: Category 3 (May cause respiratory irritation).

  • Environmental: Potential chronic aquatic toxicity (common for halogenated heterocycles).

The "Halogen Rule": The presence of the Bromine (Br) atom mandates that this waste be incinerated at higher temperatures to prevent the formation of dioxins/furans. Mixing this with non-halogenated waste (like pure acetone or methanol) downgrades the entire mixture to "Halogenated," significantly increasing disposal costs [3].

Part 3: Disposal Workflow & Decision Logic

The following protocol ensures compliance with EPA regulations (typically 40 CFR 261) and laboratory safety standards.

A. Solid Waste Disposal (Pure Substance)

Applicable for: Expired reagents, synthesis products, spill cleanup debris.

  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 4 mil thickness) or a screw-top wide-mouth jar.

  • Double Containment: If the substance is a fine powder, double-bag to prevent leakage during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Bromo-1-(oxan-4-ylmethyl)pyrazole" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

    • State: Solid.

  • Storage: Place in the Solid Hazardous Waste drum/bin. Do not compact.

B. Liquid Waste Disposal (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC waste, rinsates.

  • Segregation: Pour into the Halogenated Organic Solvents carboy (typically Red or Yellow tagged in many EHS systems).

    • Crucial: Even if the solvent is 99% Methanol (non-halogenated), the presence of the brominated solute makes the entire stream Halogenated.

  • Compatibility Check: Ensure the waste stream is free of:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of explosion.

    • Strong Acids: Pyrazoles are basic; mixing with strong acids may generate heat. Neutralize if necessary before adding to the solvent carboy.

  • Labeling: Update the carboy log sheet.

    • Add "3-Bromo-1-(oxan-4-ylmethyl)pyrazole" to the constituent list.

    • Estimate concentration (e.g., <1%).

C. Empty Container Management
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Solvents carboy.

  • Defacing: Cross out the original label and mark "Empty."

  • Final Step: Discard the container in standard lab trash (glass/plastic) or recycle if your facility permits "RCRA Empty" glass recycling.

Part 4: Waste Stream Decision Tree

Use this logic flow to determine the correct destination for your waste.

DisposalLogic Start Waste Containing 3-Bromo-1-(oxan-4-ylmethyl)pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag or Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous HaloAction Halogenated Waste Carboy (High Temp Incineration) HaloSolvent->HaloAction NonHaloAction MUST Segregate into Halogenated Waste Carboy (Contaminant Rule) NonHaloSolvent->NonHaloAction AqCheck pH Check Aqueous->AqCheck Neutralize Neutralize to pH 5-9 AqCheck->Neutralize If Acidic/Basic AqAction Aqueous Hazardous Waste (Toxic/Halogenated) AqCheck->AqAction If Neutral Neutralize->AqAction

Figure 1: Decision logic for segregating brominated pyrazole waste. Note that even non-halogenated solvents must move to the Halogenated stream once contaminated by the solute.

Part 5: Regulatory & Compliance Data

EPA Waste Codes (RCRA): While this specific compound is not P-listed or U-listed, the waste mixture often carries the following codes based on the solvent or characteristics:

  • D001: Ignitable (if in flammable solvent).

  • F002/F001: If mixed with spent halogenated solvents (Methylene Chloride, etc.) [4].

  • Characteristic Waste: If the waste exhibits toxicity (via TCLP), though for lab scale, it is universally managed as Hazardous Chemical Waste .

DOT Shipping (for external disposal):

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (contains 3-Bromo-1-(oxan-4-ylmethyl)pyrazole).

  • Hazard Class: 6.1.

  • Packing Group: III.

References

  • Fisher Scientific. (2024).[1][5][7] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

  • Sigma-Aldrich. (2024).[1][5] Product Specification: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from

  • University of Pennsylvania, EHRS. (2023). Guidelines for Segregating and Combining Chemical Wastes. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1][5][7] Defining Hazardous Waste: Listed Wastes (F-Codes). Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Part 1: Executive Safety Summary 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is a halogenated heterocyclic building block frequently used in pharmaceutical discovery. While specific toxicological data for this exact CAS may be l...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

3-Bromo-1-(oxan-4-ylmethyl)pyrazole is a halogenated heterocyclic building block frequently used in pharmaceutical discovery. While specific toxicological data for this exact CAS may be limited, its structural motifs (brominated pyrazole, tetrahydropyran ether) dictate that it be handled as a Potent Irritant and Potential Sensitizer .

Immediate Core Directives:

  • Treat as Unknown Potency: In the absence of a specific LD50, apply the "Precautionary Principle." Assume high toxicity until proven otherwise.

  • Respiratory Isolation: All handling of the solid powder must occur inside a certified chemical fume hood.

  • Skin Barrier: The lipophilic oxane (tetrahydropyran) tail facilitates solubility in organic solvents, potentially enhancing skin absorption rates of the brominated core. Double-gloving is mandatory when in solution.

Part 2: Technical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the molecular behavior of the compound.

Structural MotifAssociated HazardPPE/Protocol Implication
Bromine Substituent Reactivity/Irritation: Halogenated heterocycles are often lachrymators (tear-inducing) or severe skin irritants (H315, H319).[1]Eye Protection: Goggles are preferred over safety glasses to seal against dust/vapors.
Pyrazole Ring Biological Activity: Nitrogen-rich heterocycles often bind to biological targets (enzymes/receptors).Inhalation Control: Zero-tolerance for dust inhalation. Use a Fume Hood (Engineering Control).[2]
Oxane (Tetrahydropyran) Lipophilicity: This ether group increases solubility in lipids and organic solvents.Glove Selection: If dissolved in DMSO or DCM, the solvent acts as a carrier, dragging the compound through standard gloves.

Part 3: PPE Selection Matrix

The following specifications represent the Minimum Acceptable Standard for handling >10 mg of substance.

Personal Protective Equipment Table
Protection CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 5-8 mil Nitrile (Textured Grip).Rationale: Nitrile provides excellent resistance to solids. The "Double Layer" technique creates a visual indicator for tears and increases breakthrough time if the solid is dissolved in solvents [1].
Eye/Face Protection Chemical Splash Goggles Spec: ANSI Z87.1 (Impact & Splash rated).Rationale: Standard safety glasses have gaps. Fine organic powders (static-prone) can migrate around glasses. Goggles provide a hermetic seal against dust entry [2].
Respiratory Engineering Control Primary Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Emergency): N95 or P100 Half-Mask Respirator.Note: Do not rely on masks for routine handling; use the hood.
Body Protection Lab Coat + Tyvek Sleeves Material: 100% Cotton or Nomex (Fire Resistant).Add-on: Disposable Tyvek sleeve covers are recommended during weighing to prevent powder accumulation on reusable lab coat cuffs.

Part 4: Operational Workflow & Logic

Safety is a process, not just equipment. The following diagram illustrates the critical decision pathways for handling this compound.

Safe Handling Logic Flow

SafetyProtocol Start START: Task Definition RiskCheck Risk Assessment: Solid vs. Solution? Start->RiskCheck SolidPath Solid Handling (Dust Hazard) RiskCheck->SolidPath Powder SolnPath Solution Handling (Splash/Absorption Hazard) RiskCheck->SolnPath Liquid EngControl Verify Fume Hood (Flow > 80 fpm) SolidPath->EngControl SolnPath->EngControl PPE_Solid PPE: Goggles + Double Nitrile + Tyvek Sleeves EngControl->PPE_Solid If Solid PPE_Soln PPE: Safety Glasses/Shield + Chem-Specific Gloves EngControl->PPE_Soln If Liquid StaticControl Static Mitigation: Use Antistatic Gun/Bar PPE_Solid->StaticControl Action Perform Weighing/Reaction PPE_Soln->Action StaticControl->Action Decon Decontamination: Wipe surfaces with EtOH/Acetone Action->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 1: Decision logic for handling 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, distinguishing between solid dust hazards and liquid solvent hazards.

Detailed Operational Protocol
Phase 1: Preparation & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of static-prone solids.

  • The "Static Trap": Brominated heterocycles are often fluffy, static-charged solids.

    • Action: Use an ionizing antistatic gun or bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto your gloves or cuffs.

  • The "Double-Glove" Donning:

    • Don the first pair of nitrile gloves (under the lab coat cuff).

    • Don the second pair (over the lab coat cuff).

    • Why? If the outer glove gets contaminated with powder, you can peel it off immediately inside the hood without exposing skin.

  • Weighing:

    • Keep the sash at the lowest working height.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound class to avoid cross-contamination.

Phase 2: Reaction & Solubilization
  • Solvent Choice: If dissolving in DCM (Dichloromethane) or DMF , be aware that these solvents permeate nitrile gloves rapidly (DCM breakthrough < 5 mins) [3].

    • Modification: If using DCM, wear PVA (Polyvinyl alcohol) or Silver Shield laminate gloves under the outer nitrile glove.

  • Labeling: Clearly label the reaction vessel: "Warning: Brominated Pyrazole - Irritant."

Phase 3: Cleanup & Decontamination
  • Wipe Down: Wipe the balance area with a paper towel soaked in acetone or ethanol.

  • Doffing Sequence:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Remove goggles.

    • Remove inner gloves near the lab exit.

    • Wash hands immediately with soap and cool water (warm water opens pores, potentially increasing absorption).

Part 5: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[3] Hold eyelids open. The bromine moiety can cause acidic hydrolysis on moist mucous membranes [4].

  • Skin Contact: Remove contaminated clothing.[1][3][4][5] Wash with soap and water.[1][3][4] Do not use ethanol to wash skin, as it may increase the solubility and absorption of the lipophilic oxane tail.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with halogenated compounds).

Waste Disposal (Environmental Compliance)
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams if possible, to prevent potential hydrolysis or gas evolution.

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Must list "3-Bromo-1-(oxan-4-ylmethyl)pyrazole" fully; do not use abbreviations like "Br-Pyraz."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][6] National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Bromopyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.